Tetramethylammonium hydrogen phthalate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Properties
IUPAC Name |
2-carboxybenzoate;tetramethylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4.C4H12N/c9-7(10)5-3-1-2-4-6(5)8(11)12;1-5(2,3)4/h1-4H,(H,9,10)(H,11,12);1-4H3/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQTFRASJMFIJPC-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+](C)(C)C.C1=CC=C(C(=C1)C(=O)O)C(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00891096 | |
| Record name | Methanaminium, N,N,N-trimethyl-, 1,2-benzenedicarboxylate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00891096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Methanaminium, N,N,N-trimethyl-, 1,2-benzenedicarboxylate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
79723-02-7 | |
| Record name | Methanaminium, N,N,N-trimethyl-, 1,2-benzenedicarboxylate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79723-02-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanaminium, N,N,N-trimethyl-, 1,2-benzenedicarboxylate (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079723027 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanaminium, N,N,N-trimethyl-, 1,2-benzenedicarboxylate (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methanaminium, N,N,N-trimethyl-, 1,2-benzenedicarboxylate (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00891096 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetramethylammonium hydrogen phthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.101.578 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Tetramethylammonium hydrogenphthalate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of Tetramethylammonium Hydrogen Phthalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetramethylammonium (B1211777) hydrogen phthalate (B1215562), a quaternary ammonium (B1175870) salt, serves as a significant compound in various chemical applications, including as an electrolyte in certain electrochemical systems. A thorough understanding of its physical properties is paramount for its effective utilization and for the development of new applications. This technical guide provides a comprehensive overview of the known physical characteristics of Tetramethylammonium hydrogen phthalate, complete with experimental protocols for their determination and visual representations of key processes.
Core Physical Properties
The physical properties of this compound are summarized in the table below, providing a clear and concise reference for researchers.
| Property | Value | Source(s) |
| Molecular Formula | C₁₂H₁₇NO₄ | [1][2][3] |
| Molecular Weight | 239.27 g/mol | [1][2][3] |
| Appearance | White crystalline powder | [4] |
| Melting Point | 148-150 °C | [1] |
| Solubility | Partly soluble in water | [1][3] |
| CAS Number | 79723-02-7 | [1][2][3] |
Crystallographic Data
The crystal structure of this compound has been determined by single-crystal X-ray diffraction. The crystallographic data provides fundamental insights into the solid-state arrangement of the ions and the intermolecular interactions that govern the physical properties of the material.
| Parameter | Value | Reference |
| Crystal System | Monoclinic | [5] |
| Space Group | P2₁/c | [5] |
| a | 12.960 Å | [5] |
| b | 8.591 Å | [5] |
| c | 11.384 Å | [5] |
| β | 94.55° | [5] |
| Z | 4 | [5] |
Spectroscopic Data
Attenuated Total Reflectance Infrared (ATR-IR) Spectroscopy
The ATR-IR spectrum of this compound provides information about the functional groups present in the molecule. The spectrum can be accessed from spectral databases for comparison and identification purposes.[6]
Note: At the time of this writing, publicly available experimental ¹H and ¹³C NMR spectra for this compound are limited. Researchers requiring this data are advised to perform their own spectroscopic analysis.
Experimental Protocols
The following sections detail the methodologies for the synthesis of this compound and the determination of its key physical properties.
Synthesis of this compound
A plausible synthesis route for this compound involves the acid-base reaction between phthalic acid and tetramethylammonium hydroxide (B78521).
Materials:
-
Phthalic acid
-
Tetramethylammonium hydroxide (aqueous solution, e.g., 25%)
-
Deionized water
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Round-bottom flask
-
Büchner funnel and filter paper
-
Vacuum flask
-
Crystallizing dish
-
Oven
Procedure:
-
In a round-bottom flask, dissolve a known amount of phthalic acid in a minimal amount of warm ethanol.
-
While stirring, slowly add an equimolar amount of tetramethylammonium hydroxide solution to the phthalic acid solution.
-
Continue stirring the reaction mixture at room temperature for 1-2 hours.
-
Reduce the volume of the solvent by rotary evaporation until a precipitate begins to form.
-
Allow the mixture to cool to room temperature, and then place it in an ice bath to promote further crystallization.
-
Collect the crystalline product by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold deionized water, followed by a cold ethanol wash to remove any unreacted starting materials.
-
Dry the purified this compound in a vacuum oven at a temperature below its melting point (e.g., 60-80 °C) until a constant weight is achieved.
Determination of Melting Point
The melting point can be determined using a standard melting point apparatus.
Materials:
-
Melting point apparatus
-
Capillary tubes (sealed at one end)
-
Sample of this compound
Procedure:
-
Finely powder a small amount of the dry sample.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube in the heating block of the melting point apparatus.
-
Heat the block at a rate of approximately 10-15 °C per minute until the temperature is about 20 °C below the expected melting point.
-
Decrease the heating rate to 1-2 °C per minute.
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The range between these two temperatures is the melting point range.
Solubility Determination (Qualitative)
A qualitative assessment of solubility in water can be performed as follows.
Materials:
-
Test tubes
-
Spatula
-
Sample of this compound
-
Deionized water
Procedure:
-
Place approximately 10-20 mg of the sample into a test tube.
-
Add 1 mL of deionized water to the test tube.
-
Agitate the test tube vigorously for 30 seconds.
-
Observe the solution. If the solid dissolves completely, it is considered soluble. If some solid remains, it is partially soluble or insoluble. Gentle heating can be applied to assess temperature effects on solubility.
Single-Crystal X-ray Diffraction
To obtain detailed crystallographic data, single crystals of this compound are required.
Materials:
-
Single-crystal X-ray diffractometer
-
Suitable single crystal of this compound
-
Cryo-loop
Procedure:
-
Grow suitable single crystals by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., a water-ethanol mixture).
-
Select a well-formed, defect-free crystal and mount it on a cryo-loop.
-
Center the crystal on the goniometer head of the diffractometer.
-
Cool the crystal to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and potential crystal decay.
-
Collect the diffraction data by exposing the crystal to a monochromatic X-ray beam and rotating the crystal through a series of angles.
-
Process the collected data to determine the unit cell parameters, space group, and integrated intensities of the reflections.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data to obtain the final, accurate crystal structure.
Visualizations
The following diagrams, generated using the DOT language, illustrate key workflows related to this compound.
References
An In-depth Technical Guide to Tetramethylammonium Hydrogen Phthalate
CAS Number: 79723-02-7
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tetramethylammonium (B1211777) Hydrogen Phthalate (B1215562), a quaternary ammonium (B1175870) salt with applications in various scientific domains. This document collates available data on its physicochemical properties, synthesis, and potential applications, with a focus on providing actionable information for laboratory and research settings.
Chemical and Physical Properties
Tetramethylammonium hydrogen phthalate is a white crystalline solid.[1] Its core structure consists of a tetramethylammonium cation and a hydrogen phthalate anion. The combination of a quaternary ammonium cation and a phthalate-derived anion imparts specific solubility and electrochemical characteristics to the compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 79723-02-7 | [2] |
| Molecular Formula | C₁₂H₁₇NO₄ | [2] |
| Molecular Weight | 239.27 g/mol | [2] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 148 - 150 °C | [1] |
| Solubility | Partly soluble in water | [3] |
| Purity | Commonly available as ≥99% | [4] |
Synthesis and Preparation
While specific, detailed industrial synthesis protocols for this compound are proprietary, a general and adaptable laboratory-scale synthesis can be described based on established chemical principles for the formation of quaternary ammonium salts and their subsequent reaction with acidic compounds.[5] The synthesis can be conceptualized as a two-step process: the formation of a tetramethylammonium salt, followed by a salt metathesis reaction with a phthalate source.
A plausible synthetic route involves the reaction of trimethylamine (B31210) with a methylating agent to form a tetramethylammonium halide, which then undergoes a reaction with potassium hydrogen phthalate.
Experimental Protocol: General Synthesis of a Quaternary Ammonium Carboxylate Salt
This protocol is a general representation and may require optimization for the specific synthesis of this compound.
Materials:
-
Tetramethylammonium hydroxide (B78521) solution
-
Phthalic acid
-
Methanol or another suitable solvent
-
Deionized water
Procedure:
-
Dissolve a stoichiometric amount of phthalic acid in methanol.
-
In a separate vessel, dilute a stoichiometric equivalent of tetramethylammonium hydroxide solution with deionized water.
-
Slowly add the tetramethylammonium hydroxide solution to the phthalic acid solution with constant stirring at room temperature.
-
Continue stirring the reaction mixture for a predetermined period (e.g., 2-4 hours) to ensure complete reaction.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water mixture) to yield the final product.
-
The purified this compound should be dried under vacuum.
References
- 1. researchgate.net [researchgate.net]
- 2. Separation of peptides and proteins by capillary electrophoresis using acidic buffers containing tetraalkylammonium cations and cyclodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Tetramethylammonium - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to Tetramethylammonium Hydrogen Phthalate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Tetramethylammonium (B1211777) hydrogen phthalate (B1215562), a quaternary ammonium (B1175870) salt of phthalic acid. The document details its chemical and physical properties, outlines a potential synthetic route, and describes relevant analytical methodologies. All quantitative data is presented in structured tables for clarity and ease of comparison. This guide is intended to serve as a valuable resource for professionals in research, and drug development who may work with or encounter this compound.
Chemical and Physical Properties
Tetramethylammonium hydrogen phthalate is a white crystalline solid. Its fundamental properties are summarized in the tables below.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | tetramethylazanium 2-carboxybenzoate |
| CAS Number | 79723-02-7[1] |
| Molecular Formula | C₁₂H₁₇NO₄[1] |
| SMILES | C--INVALID-LINK--(C)C.OC(=O)C1=CC=CC=C1C([O-])=O[1] |
| InChI Key | KQTFRASJMFIJPC-UHFFFAOYSA-M[1] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 239.27 g/mol | [1] |
| Appearance | White crystalline powder | [1] |
| Melting Point | 142-146 °C or 148-150 °C | |
| Solubility | Partly soluble in water | [2] |
| Purity | >99% | [1] |
Synthesis of this compound
Experimental Protocol: Proposed Synthesis
Materials:
-
Phthalic Anhydride (B1165640) (C₈H₄O₃)
-
Tetramethylammonium Hydroxide (B78521) ( (CH₃)₄NOH), aqueous solution (e.g., 25 wt. %)
-
Ethanol
-
Diethyl ether
-
Deionized water
Procedure:
-
Reaction: In a round-bottom flask equipped with a magnetic stirrer, dissolve a specific molar equivalent of phthalic anhydride in a minimal amount of ethanol.
-
Slowly add one molar equivalent of an aqueous solution of tetramethylammonium hydroxide to the stirred solution of phthalic anhydride at room temperature.
-
The reaction is expected to be exothermic. The reaction mixture should be stirred for a period of 2-4 hours to ensure complete reaction.
-
Precipitation and Filtration: After the reaction is complete, the product, this compound, can be precipitated by the addition of diethyl ether.
-
The resulting white precipitate should be collected by vacuum filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
-
The purified crystals should be dried under vacuum to remove any residual solvent.
Logical Workflow for the Proposed Synthesis:
Caption: Proposed workflow for the synthesis of this compound.
Analytical Methods
A variety of analytical techniques can be employed to characterize and determine the purity of this compound.
Acid-Base Titration
Due to the presence of the acidic hydrogen on the phthalate moiety, acid-base titration is a suitable method for determining the purity of the compound.
Experimental Protocol: Acid-Base Titration
-
Standardization of Titrant: Prepare a standardized solution of sodium hydroxide (NaOH) of a known concentration (e.g., 0.1 M).
-
Sample Preparation: Accurately weigh a sample of this compound and dissolve it in deionized water.
-
Titration: Add a few drops of a suitable indicator, such as phenolphthalein, to the sample solution. Titrate the solution with the standardized NaOH solution until the endpoint is reached, indicated by a persistent color change.
-
Calculation: The purity of the this compound can be calculated based on the volume of NaOH solution used, its concentration, and the initial mass of the sample.
Logical Flow of Acid-Base Titration:
Caption: Workflow for purity determination by acid-base titration.
Spectroscopic Methods
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a valuable tool for the structural confirmation of this compound. The spectrum should exhibit characteristic absorption bands for the carboxylate and carboxylic acid groups of the phthalate anion, as well as the C-N and C-H vibrations of the tetramethylammonium cation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy can be used to confirm the structure of the compound. The ¹H NMR spectrum is expected to show a singlet for the methyl protons of the tetramethylammonium cation and multiplets for the aromatic protons of the phthalate anion. The ¹³C NMR spectrum will show distinct signals for the different carbon atoms in the molecule.
Signaling Pathways and Biological Activity
Currently, there is no information available in the scientific literature to suggest the involvement of this compound in any specific signaling pathways or biological activities. Phthalates, as a general class of compounds, have been studied for their potential endocrine-disrupting effects; however, specific data for the tetramethylammonium salt is lacking. Further research is required to elucidate any potential biological roles of this compound.
Conclusion
This technical guide has summarized the key chemical and physical properties of this compound. While a specific, validated synthesis protocol is not available, a plausible method has been proposed based on established chemical principles. Standard analytical techniques, including titration and spectroscopy, are suitable for the characterization and purity assessment of this compound. A significant gap in the current knowledge is the lack of information regarding its biological activity and involvement in signaling pathways, representing an area for future research.
References
An In-depth Technical Guide to the Synthesis and Purification of Tetramethylammonium Hydrogen Phthalate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of tetramethylammonium (B1211777) hydrogen phthalate (B1215562). The document details the underlying chemical principles, experimental protocols, and expected characterization data, tailored for professionals in research and development.
Introduction
Tetramethylammonium hydrogen phthalate is a quaternary ammonium (B1175870) salt that finds applications in various chemical and pharmaceutical contexts. Its synthesis is a straightforward acid-base reaction, yet achieving high purity requires careful control of stoichiometry and purification conditions. This guide presents a reliable method for its preparation and subsequent purification to a high degree of purity.
Synthesis of this compound
The synthesis of this compound is achieved through the neutralization reaction between tetramethylammonium hydroxide (B78521) and phthalic acid. In this reaction, one of the two carboxylic acid groups of phthalic acid is deprotonated by the strong base, tetramethylammonium hydroxide, to form the hydrogen phthalate anion. The tetramethylammonium cation acts as the counterion.
Reaction Scheme
The overall reaction is as follows:
Experimental Protocol: Synthesis
This protocol describes the synthesis of this compound on a laboratory scale.
Materials:
-
Phthalic acid (C₈H₆O₄)
-
Tetramethylammonium hydroxide (TMAH), 25% solution in water ((CH₃)₄NOH)
-
Deionized water
Equipment:
-
250 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
pH meter or pH indicator strips
-
Rotary evaporator
-
Crystallizing dish
Procedure:
-
Reactant Preparation: In a 250 mL round-bottom flask, dissolve 16.61 g (0.1 mol) of phthalic acid in 100 mL of methanol. Stir the mixture at room temperature until all the solid has dissolved.
-
Reaction: Slowly add 36.46 g of a 25% aqueous solution of tetramethylammonium hydroxide (0.1 mol of TMAH) to the stirred solution of phthalic acid using a dropping funnel over a period of 30 minutes. Monitor the temperature of the reaction mixture and maintain it below 40°C, using a water bath for cooling if necessary.
-
pH Adjustment: After the addition is complete, continue stirring for another hour at room temperature. Check the pH of the solution. The target pH should be around 4-5, indicating the formation of the hydrogen phthalate salt. If the solution is too basic, add a small amount of a dilute solution of phthalic acid in methanol. If it is too acidic, add a small amount of the TMAH solution.
-
Solvent Removal: Remove the solvent (methanol and water) under reduced pressure using a rotary evaporator. The bath temperature should be kept below 50°C to avoid decomposition.
-
Isolation of Crude Product: Continue the evaporation until a white crystalline solid is obtained. This is the crude this compound.
Purification of this compound
The primary method for purifying the crude product is recrystallization, which takes advantage of the temperature-dependent solubility of the salt in a suitable solvent. Given that this compound is partly soluble in water, a mixed solvent system of methanol and diethyl ether is effective for obtaining high-purity crystals.
Experimental Protocol: Purification
Materials:
-
Crude this compound
-
Methanol (reagent grade)
-
Diethyl ether (reagent grade)
Equipment:
-
Erlenmeyer flasks
-
Hot plate with stirring capability
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
-
Drying oven
Procedure:
-
Dissolution: Transfer the crude solid to a 250 mL Erlenmeyer flask. Add a minimal amount of hot methanol (approximately 50-60°C) while stirring until the solid is completely dissolved.
-
Crystallization: Slowly add diethyl ether to the warm methanolic solution with continuous stirring until the solution becomes slightly turbid.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for at least one hour to maximize crystal formation.
-
Filtration: Collect the white, crystalline product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold diethyl ether to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at 50°C for several hours until a constant weight is achieved.
Data Presentation
The following tables summarize the key quantitative data associated with the synthesis and characterization of this compound.
Table 1: Reactant and Product Stoichiometry
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles (mol) | Mass (g) |
| Phthalic Acid | C₈H₆O₄ | 166.13 | 0.1 | 16.61 |
| Tetramethylammonium Hydroxide | (CH₃)₄NOH | 91.15 | 0.1 | 9.12 (solid) |
| This compound | C₁₂H₁₇NO₄ | 239.27 | 0.1 (Theoretical) | 23.93 (Theoretical) |
Note: The mass of TMAH is for the pure compound; a 25% aqueous solution is used in the procedure.
Table 2: Physical and Spectroscopic Data
| Property | Value |
| Appearance | White crystalline solid[1] |
| Melting Point | 148-150 °C[1][2] (also reported as 142-146 °C) |
| Solubility | Partly soluble in water[2] |
| Molecular Formula | C₁₂H₁₇NO₄[1] |
| Molar Mass | 239.27 g/mol |
| Theoretical Yield | ~90-95% (based on phthalic acid) |
| Key IR Absorptions (ATR) | See Figure 3 for a representative spectrum |
Visualizations
Synthesis Workflow
Caption: Workflow for the synthesis of crude this compound.
Purification Workflow
Caption: Workflow for the purification of this compound.
Reaction Pathway
Caption: Acid-base reaction pathway for the formation of the target salt.
Conclusion
This guide provides a detailed and practical framework for the synthesis and purification of this compound. By following the outlined protocols, researchers can reliably produce this compound in high purity for a variety of scientific applications. The provided data and visualizations serve as a valuable resource for understanding and implementing this chemical process.
References
Unveiling the Solid-State Architecture of Tetramethylammonium Hydrogen Phthalate: A Technical Guide
For researchers, scientists, and professionals in drug development, a comprehensive understanding of the crystal structure of active pharmaceutical ingredients and related compounds is paramount. This technical guide provides an in-depth analysis of the crystal structure of Tetramethylammonium (B1211777) hydrogen phthalate (B1215562), presenting key crystallographic data, detailed experimental protocols, and a visualization of the structural determination workflow.
Core Crystallographic Data
The crystal structure of Tetramethylammonium hydrogen phthalate has been determined by single-crystal X-ray diffraction. The compound crystallizes in a monoclinic system, belonging to the space group P2₁/c.[1][2][3] This arrangement indicates a centrosymmetric crystal structure. Each unit cell contains four formula units of this compound.[1][2][3] A summary of the key crystallographic data is presented in Table 1. The refinement of the crystal structure converged to a final R-factor of 0.040, indicating a high degree of accuracy in the determined atomic positions.[1][2][3] The fundamental crystal packing motif consists of distinct layers formed by the tetramethylammonium cations and the hydrogen phthalate anions.[1][3]
| Parameter | Value |
| Chemical Formula | C₁₂H₁₇NO₄ |
| Formula Weight | 239.27 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a | 12.960 Å[1][2][3] |
| b | 8.591 Å[1][2][3] |
| c | 11.384 Å[1][2][3] |
| α | 90° |
| β | 94.55°[1][2][3] |
| γ | 90° |
| Volume | 1262.1 ų |
| Z | 4[1][2][3] |
| Final R-factor | 0.040[1][2][3] |
| Table 1: Crystallographic Data for this compound. |
Experimental Methodology
The determination of the crystal structure of this compound follows a standard and rigorous experimental protocol common in the field of X-ray crystallography. The process, from sample preparation to final structure validation, is outlined below.
Crystal Synthesis and Preparation
Single crystals of this compound suitable for X-ray diffraction analysis are typically grown from a supersaturated solution. This can be achieved by methods such as slow evaporation of the solvent, or by controlled cooling of a saturated solution. The choice of solvent is crucial and is determined through solubility studies. Once crystals of sufficient size and quality are obtained, a suitable specimen is selected and mounted on a goniometer head for data collection.
Single-Crystal X-ray Diffraction Data Collection
The mounted crystal is placed on a single-crystal X-ray diffractometer. The crystal is maintained at a constant temperature, often cryogenic (e.g., 100 K), to minimize thermal vibrations of the atoms and improve the quality of the diffraction data. A monochromatic X-ray beam, typically from a copper or molybdenum source, is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected by a detector.
| Parameter | Description |
| Radiation | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) |
| Temperature | Typically 100 K or 293 K |
| Detector | CCD, CMOS, or Pixel Array Detector |
| Data Collection Strategy | ω-scans, φ-scans |
| Table 2: Typical Data Collection Parameters. |
Structure Solution and Refinement
The collected diffraction data is processed to determine the unit cell dimensions and space group. The integrated intensities of the diffraction spots are then used to solve the crystal structure. Initial phases for the structure factors are determined using direct methods or Patterson methods. The resulting electron density map is used to build an initial model of the molecule.
This initial model is then refined using a least-squares algorithm. In this process, the atomic coordinates, and their anisotropic displacement parameters are adjusted to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints. The final refined structure is validated using crystallographic software to ensure its chemical and geometric sensibility.
Experimental Workflow Visualization
The logical flow of the experimental and computational steps involved in determining the crystal structure of this compound is depicted in the following diagram.
Figure 1: Experimental workflow for the crystal structure determination of this compound.
References
An In-depth Technical Guide to the Solubility of Tetramethylammonium Hydrogen Phthalate in Water and Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of tetramethylammonium (B1211777) hydrogen phthalate (B1215562). Due to the limited availability of public quantitative solubility data for this compound, this document focuses on the standardized experimental protocols for determining its solubility in aqueous and organic media. It includes a detailed methodology for the isothermal equilibrium method, data presentation guidelines, and a visual representation of the experimental workflow to aid researchers in generating reliable and comparable solubility data.
Introduction
Tetramethylammonium hydrogen phthalate, a quaternary ammonium (B1175870) salt, finds applications in various chemical processes, including as an electrolyte in certain electrochemical systems. A thorough understanding of its solubility in different solvents is crucial for its effective use in research and development, particularly in areas such as drug formulation, material science, and chemical synthesis. Solubility dictates the compound's bioavailability, reaction kinetics, and purification methods. This guide outlines the established procedures for quantifying the solubility of this compound to ensure reproducible and accurate measurements.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Chemical Formula | C₁₂H₁₇NO₄ | [5][6][7] |
| Molecular Weight | 239.27 g/mol | [5][6][7] |
| Appearance | White crystalline powder | [1][6] |
| Melting Point | 148-150 °C | [1][3][4] |
| CAS Number | 79723-02-7 | [5][6][7] |
Theoretical Framework of Solubility
The solubility of a solid in a liquid is defined as the maximum concentration of the solute that can be dissolved in a solvent at a specific temperature and pressure to form a saturated solution in equilibrium with an excess of the solid. For an ionic compound like this compound, the process of dissolution involves the dissociation of the salt into its constituent ions, the tetramethylammonium cation ([N(CH₃)₄]⁺) and the hydrogen phthalate anion (C₈H₅O₄⁻), and the subsequent solvation of these ions by the solvent molecules.
The principle of "like dissolves like" is a useful qualitative predictor of solubility. Polar solvents, such as water, are generally effective at dissolving polar and ionic compounds through dipole-dipole interactions and hydrogen bonding. The solubility in various organic solvents will depend on the polarity of the solvent.
Experimental Protocol for Solubility Determination
The most common and reliable method for determining the equilibrium solubility of a solid in a liquid is the isothermal equilibrium (shake-flask) method.[8] This method involves creating a saturated solution at a constant temperature and then determining the concentration of the solute in that solution.
4.1. Materials and Equipment
-
This compound (high purity)
-
Solvent of interest (e.g., deionized water, methanol, ethanol, acetone, dimethylformamide, dimethyl sulfoxide)
-
Thermostatically controlled shaker or water bath
-
Analytical balance
-
Filtration apparatus (e.g., syringe filters with appropriate membrane)
-
Volumetric flasks and pipettes
-
Drying oven
-
Evaporating dishes
4.2. Procedure
-
Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap flask). The presence of undissolved solid is essential to ensure that equilibrium is reached from a state of saturation.
-
Equilibration: Place the container in a thermostatic shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period to allow the system to reach equilibrium. The time required to reach equilibrium can vary and should be determined experimentally by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution becomes constant.[8][9][10]
-
Phase Separation: Once equilibrium is established, cease agitation and allow the excess solid to settle. Carefully withdraw a known volume of the supernatant (the clear saturated solution) using a pipette. It is crucial to avoid disturbing the undissolved solid.
-
Filtration: Immediately filter the withdrawn sample through a syringe filter that is chemically compatible with the solvent and has a pore size small enough to remove any undissolved microparticles (e.g., 0.45 µm). This step is critical to ensure that only the dissolved solute is being measured.
-
Quantification (Gravimetric Method):
-
Accurately weigh a clean, dry evaporating dish (W₁).[11]
-
Transfer a precise volume of the clear filtrate into the pre-weighed evaporating dish and weigh the dish with the solution (W₂).[11]
-
Carefully evaporate the solvent in a drying oven at a temperature below the decomposition point of the solute until a constant weight is achieved.[11]
-
Cool the dish in a desiccator and weigh the dish with the dry solute residue (W₃).[11]
-
-
Calculation of Solubility:
-
Weight of the solute = W₃ - W₁
-
Weight of the solvent = W₂ - W₃
-
Solubility can be expressed in various units, such as g/100 g of solvent or mol/L.
-
4.3. Data Presentation
Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison. Table 2 provides a template for presenting such data.
Table 2: Hypothetical Solubility Data of this compound at 25°C
| Solvent | Dielectric Constant (at 25°C) | Solubility ( g/100 g solvent) | Solubility (mol/L) |
| Water | 80.1 | [Experimental Value] | [Calculated Value] |
| Methanol | 32.7 | [Experimental Value] | [Calculated Value] |
| Ethanol | 24.5 | [Experimental Value] | [Calculated Value] |
| Acetone | 20.7 | [Experimental Value] | [Calculated Value] |
| Dimethylformamide (DMF) | 36.7 | [Experimental Value] | [Calculated Value] |
| Dimethyl Sulfoxide (DMSO) | 46.7 | [Experimental Value] | [Calculated Value] |
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for solubility determination.
Conclusion
While quantitative solubility data for this compound in water and various organic solvents is not widely published, this guide provides researchers, scientists, and drug development professionals with a robust and standardized experimental protocol to generate this critical information. The detailed isothermal equilibrium method, coupled with gravimetric analysis, offers a reliable means to obtain accurate solubility data. Adherence to this methodology will ensure consistency and comparability of results across different laboratories, facilitating the effective application of this compound in diverse scientific and industrial fields. The provided workflow diagram serves as a clear visual aid for the implementation of this experimental procedure.
References
- 1. This compound, 99+%, Thermo Scientific Chemicals | Thermo Fisher Scientific India Pvt. Ltd. | Mumbai | ePharmaLeads [chembeez.com]
- 2. This compound, 99+% | Fisher Scientific [fishersci.ca]
- 3. This compound | 79723-02-7 [chemicalbook.com]
- 4. This compound | 79723-02-7 [amp.chemicalbook.com]
- 5. This compound, 99+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. assets.thermofisher.cn [assets.thermofisher.cn]
- 7. calpaclab.com [calpaclab.com]
- 8. researchgate.net [researchgate.net]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. dissolutiontech.com [dissolutiontech.com]
- 11. uomus.edu.iq [uomus.edu.iq]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Tetramethylammonium Hydrogen Phthalate
This technical guide provides a comprehensive analysis of the proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectra of Tetramethylammonium (B1211777) hydrogen phthalate (B1215562). This document is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry who utilize NMR spectroscopy for structural elucidation and quality control.
Introduction
Tetramethylammonium hydrogen phthalate is an organic salt composed of a tetramethylammonium cation and a hydrogen phthalate anion. NMR spectroscopy is a powerful analytical technique for confirming the structure and purity of such compounds. This guide details the expected chemical shifts and provides a foundational experimental protocol for acquiring high-quality NMR spectra.
Molecular Structure and NMR Environments
The chemical structure of this compound contains distinct proton and carbon environments that give rise to characteristic signals in their respective NMR spectra.
-
Tetramethylammonium Cation: This cation possesses high symmetry, with all twelve protons on the four methyl groups being chemically and magnetically equivalent. Similarly, all four methyl carbons are equivalent.
-
Hydrogen Phthalate Anion: The aromatic ring of the hydrogen phthalate anion contains four protons and six carbons in unique chemical environments. The presence of the two carboxyl groups, one protonated and one deprotonated, influences the electronic environment of the aromatic ring.
The following diagram illustrates the molecular structure and the logical relationship between the distinct chemical environments and their corresponding NMR signals.
Caption: Molecular structure and NMR environments of this compound.
Quantitative NMR Data
The following tables summarize the expected quantitative ¹H and ¹³C NMR data for this compound. The chemical shifts for the tetramethylammonium cation are based on data from the Biological Magnetic Resonance Bank for tetramethylammonium in D₂O.[1] The chemical shifts for the hydrogen phthalate anion are predicted based on data for potassium hydrogen phthalate and general principles of NMR spectroscopy.[2]
¹H NMR Spectral Data
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| N(CH₃)₄ | ~3.18 | Singlet | 12H |
| Aromatic C-H | ~7.5 - 8.3 | Multiplet | 4H |
| COOH | >10 (variable) | Broad Singlet | 1H |
¹³C NMR Spectral Data
| Signal Assignment | Chemical Shift (δ, ppm) |
| N(CH₃)₄ | ~58 |
| Aromatic C-H | ~128 - 133 |
| Aromatic C-COO⁻ | ~132 |
| Aromatic C-COOH | ~132 |
| COO⁻ | ~167 |
| COOH | ~168 |
Experimental Protocol
This section provides a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra of this compound.
Sample Preparation
-
Solvent Selection: Deuterated water (D₂O) is a suitable solvent for this compound.[2] Deuterated methanol (B129727) (CD₃OD) or dimethyl sulfoxide (B87167) (DMSO-d₆) can also be used.
-
Concentration: Prepare a solution with a concentration of approximately 10-20 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: For precise chemical shift referencing, an internal standard such as 4,4-dimethyl-4-silapentane-1-sulfonic acid (DSS) for D₂O, or tetramethylsilane (B1202638) (TMS) for organic solvents, can be added.
NMR Instrument Parameters
The following parameters are recommended for a 400 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and experimental goals.
| Parameter | ¹H NMR | ¹³C NMR |
| Spectrometer Frequency | 400 MHz | 100 MHz |
| Pulse Program | Standard single pulse (zg30) | Proton-decoupled single pulse (zgpg30) |
| Acquisition Time | 2-4 seconds | 1-2 seconds |
| Relaxation Delay | 1-5 seconds | 2-5 seconds |
| Number of Scans | 8-16 | 128-1024 (or more) |
| Spectral Width | 12-16 ppm | 200-250 ppm |
| Temperature | 298 K | 298 K |
Data Processing
-
Apodization: Apply an exponential window function with a line broadening factor of 0.3 Hz for ¹H and 1-2 Hz for ¹³C spectra to improve the signal-to-noise ratio.
-
Fourier Transformation: Perform a Fourier transform to convert the time-domain data (FID) into the frequency-domain spectrum.
-
Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automatic baseline correction.
-
Referencing: Calibrate the chemical shift scale by setting the residual solvent peak or the internal standard peak to its known chemical shift.
-
Integration: For ¹H spectra, integrate the area under each peak to determine the relative number of protons.
Conclusion
This technical guide provides a detailed overview of the ¹H and ¹³C NMR spectra of this compound, including predicted spectral data and a comprehensive experimental protocol. The provided information serves as a valuable resource for the structural verification and analysis of this compound in a research and development setting. The distinct signals for the tetramethylammonium cation and the hydrogen phthalate anion allow for straightforward identification and purity assessment using NMR spectroscopy.
References
An In-depth Spectroscopic Guide to Tetramethylammonium Hydrogen Phthalate: An Analysis of FTIR and Raman Data
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the vibrational characteristics of Tetramethylammonium (B1211777) hydrogen phthalate (B1215562) (TMAHP), a compound of interest in various chemical and pharmaceutical applications. By leveraging Fourier-Transform Infrared (FTIR) and Raman spectroscopy, this document delves into the molecular structure and bonding of TMAHP, offering a detailed analysis of its spectral features. This guide is intended to serve as a valuable resource for researchers utilizing vibrational spectroscopy for material characterization, quality control, and developmental studies.
Introduction
Tetramethylammonium hydrogen phthalate, with the chemical formula C₁₂H₁₇NO₄, is an organic salt formed from the tetramethylammonium cation ([N(CH₃)₄]⁺) and the hydrogen phthalate anion ([C₈H₅O₄]⁻). The vibrational spectra of this compound are complex, arising from the combined contributions of the cation and the anion, and are significantly influenced by the crystalline structure and intermolecular interactions, particularly hydrogen bonding. Understanding these spectral features is crucial for its identification and characterization.
Molecular Structure and Vibrational Modes
The crystal structure of this compound has been determined to be monoclinic, with the space group P2₁/c. A key feature of its solid-state structure is the formation of intermolecular hydrogen bonds between the carboxyl and carboxylate groups of adjacent hydrogen phthalate anions. This is in contrast to some other tetraalkylammonium hydrogen phthalates, such as the tetraethylammonium (B1195904) and tetrabutylammonium (B224687) salts, which exhibit intramolecular hydrogen bonding. This difference in hydrogen bonding networks leads to distinct features in their respective infrared spectra.
The vibrational modes of TMAHP can be broadly categorized into those associated with the tetramethylammonium cation and those of the hydrogen phthalate anion.
Tetramethylammonium Cation: The [N(CH₃)₄]⁺ cation possesses tetrahedral (Td) symmetry in its free state. Its characteristic vibrations include C-H stretching and bending modes, as well as C-N stretching and skeletal deformation modes.
Hydrogen Phthalate Anion: The hydrogen phthalate anion consists of a benzene (B151609) ring substituted with a carboxylic acid group (-COOH) and a carboxylate group (-COO⁻). Its vibrational modes are numerous and include:
-
O-H stretching and bending modes of the carboxylic acid group.
-
C=O and C-O stretching modes of both the carboxylic acid and carboxylate groups.
-
Aromatic C-H stretching and bending modes.
-
In-plane and out-of-plane ring deformation modes of the benzene ring.
Experimental Protocols
While a specific, detailed experimental protocol for the acquisition of both FTIR and Raman spectra of this compound is not available in a single comprehensive source, a general methodology can be constructed based on standard practices for solid-state vibrational spectroscopy.
Sample Preparation
For both FTIR and Raman spectroscopy, the sample of this compound should be a crystalline powder, ensuring it is dry and free of solvent residues.
-
FTIR Spectroscopy (KBr Pellet Method): A small amount of the TMAHP sample (typically 1-2 mg) is intimately mixed and ground with approximately 200 mg of dry, spectroscopic grade potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
FTIR Spectroscopy (Attenuated Total Reflectance - ATR): A small amount of the powdered sample is placed directly onto the ATR crystal (e.g., diamond or germanium) and firm contact is ensured using a pressure clamp.
-
Raman Spectroscopy: The powdered sample is typically placed in a glass capillary tube or pressed into a small sample holder.
Instrumentation and Data Acquisition
-
FTIR Spectrometer: A Fourier-Transform Infrared spectrometer equipped with a Globar source, a KBr beamsplitter, and a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or mercury cadmium telluride (MCT) detector is commonly used.
-
Spectral Range: 4000 - 400 cm⁻¹
-
Resolution: Typically 4 cm⁻¹
-
Scans: 32 or 64 scans are co-added to improve the signal-to-noise ratio.
-
-
Raman Spectrometer: A dispersive Raman spectrometer or an FT-Raman spectrometer can be used.
-
Excitation Source: A laser with a wavelength of 532 nm, 785 nm, or 1064 nm is typically employed. The choice of laser wavelength may be important to avoid fluorescence from the sample or impurities.
-
Spectral Range: Typically 3500 - 100 cm⁻¹
-
Resolution: 2-4 cm⁻¹
-
Laser Power: The laser power should be optimized to obtain a good signal without causing thermal degradation of the sample.
-
The following diagram illustrates a general workflow for the spectroscopic analysis of this compound.
Data Presentation: Vibrational Band Assignments
The following tables summarize the expected vibrational frequencies and their assignments for this compound based on the analysis of related compounds and general spectroscopic principles. It is important to note that the exact peak positions may vary slightly depending on the specific experimental conditions and the physical state of the sample.
FTIR Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3000 - 2500 | Broad | O-H stretching (intermolecular hydrogen-bonded) |
| ~2950, ~2850 | Medium | C-H asymmetric and symmetric stretching (CH₃) |
| ~1700 | Strong | C=O stretching (carboxylic acid) |
| ~1600, ~1400 | Strong | Aromatic C=C stretching |
| ~1550 | Strong | COO⁻ asymmetric stretching |
| ~1480 | Medium | CH₃ asymmetric deformation |
| ~1400 | Strong | COO⁻ symmetric stretching |
| ~1300 | Medium | C-O stretching / O-H in-plane bending |
| ~950 | Medium | C-N asymmetric stretching (tetramethylammonium) |
| ~900 - 700 | Medium | Aromatic C-H out-of-plane bending |
Raman Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretching |
| ~2980, ~2930 | Strong | C-H asymmetric and symmetric stretching (CH₃) |
| ~1600 | Strong | Aromatic C=C stretching (ring breathing) |
| ~1450 | Medium | CH₃ deformation |
| ~1000 | Strong | Aromatic ring breathing (trigonal) |
| ~750 | Strong | C-N symmetric stretching (tetramethylammonium) |
| Below 400 | Medium | Lattice vibrations and skeletal deformations |
Logical Relationship of Structural Features and Spectral Data
The interpretation of the FTIR and Raman spectra of TMAHP relies on understanding the relationship between its structural components and their characteristic vibrational frequencies. The following diagram illustrates this logical connection.
Conclusion
The FTIR and Raman spectra of this compound provide a detailed fingerprint of its molecular structure. The presence of characteristic bands for the tetramethylammonium cation and the hydrogen phthalate anion, along with the distinctive broad O-H stretching band in the FTIR spectrum, confirms the identity and highlights the importance of intermolecular hydrogen bonding in the solid state. This guide provides a foundational understanding for researchers working with this compound, enabling more accurate and efficient characterization through vibrational spectroscopy. Further studies involving isotopic substitution and theoretical calculations could provide even more detailed assignments of the vibrational modes.
In-Depth Technical Guide: Mass Spectrometry Analysis of Tetramethylammonium Hydrogen Phthalate
This technical guide provides a comprehensive overview of the analytical methodologies for the characterization of tetramethylammonium (B1211777) hydrogen phthalate (B1215562) using mass spectrometry. It is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry. This document outlines expected fragmentation patterns, detailed experimental protocols, and quantitative data to facilitate the analysis of this compound.
Tetramethylammonium hydrogen phthalate is an ionic compound composed of a tetramethylammonium cation and a hydrogen phthalate anion. Due to its salt-like nature, electrospray ionization mass spectrometry (ESI-MS) is the most suitable technique for its analysis, allowing for the separate detection of the cationic and anionic species in positive and negative ion modes, respectively.
Expected Mass Spectra and Fragmentation
When introduced into an ESI source, this compound will dissociate into its constituent ions.
-
Positive Ion Mode: The tetramethylammonium cation ([C₄H₁₂N]⁺) is expected to be observed with a mass-to-charge ratio (m/z) of 74.06. This cation is generally stable and does not typically undergo significant fragmentation under standard ESI conditions.
-
Negative Ion Mode: The hydrogen phthalate anion ([C₈H₅O₄]⁻) is expected to be observed with an m/z of 165.02. Upon collision-induced dissociation (CID) in MS/MS experiments, this anion undergoes characteristic fragmentation. The primary fragmentation pathways for phthalate metabolites involve the loss of water (H₂O) and carbon dioxide (CO₂). A key diagnostic fragment is the deprotonated o-phthalic anhydride (B1165640) ion at m/z 147. Another common fragment is the deprotonated benzoate (B1203000) ion at m/z 121.[1]
Quantitative Data
The following tables summarize the expected quantitative data for the mass spectrometric analysis of this compound.
Table 1: Expected Parent Ions in Full Scan MS
| Ion | Formula | Ionization Mode | Calculated m/z |
| Tetramethylammonium | [C₄H₁₂N]⁺ | Positive | 74.0606 |
| Hydrogen Phthalate | [C₈H₅O₄]⁻ | Negative | 165.0193 |
Table 2: Expected Major Fragment Ions of Hydrogen Phthalate in MS/MS (Negative Ion Mode)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |
| 165.02 | 147.01 | H₂O (18.01) | Deprotonated o-phthalic anhydride |
| 165.02 | 121.03 | CO₂ (44.01) | Deprotonated benzoate |
Experimental Protocols
A robust and reproducible method for the analysis of this compound can be achieved using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).
Sample Preparation
-
Standard Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol (B129727) or a mixture of methanol and water.
-
Working Solutions: Serially dilute the stock solution with the initial mobile phase composition to create a series of calibration standards.
-
Sample Matrix: For analysis in complex matrices (e.g., biological fluids, formulations), perform a sample extraction, such as protein precipitation with acetonitrile (B52724) or solid-phase extraction (SPE), to minimize matrix effects.
Liquid Chromatography (LC)
-
Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 2.7 µm) is suitable for separation.[2]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to elute the analytes, followed by a column wash and re-equilibration step.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Injection Volume: 1 - 10 µL.
-
Column Temperature: 30 - 40 °C.
Note: Due to the ionic nature of the compound, ion-pairing chromatography could also be employed. In this case, a volatile ion-pairing reagent compatible with mass spectrometry, such as triethylamine (B128534) or heptafluorobutyric acid (HFBA), would be added to the mobile phase to improve retention and peak shape. However, these reagents can cause ion suppression and contaminate the MS source.[3][4]
Mass Spectrometry (MS)
-
Instrument: A triple quadrupole or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: ESI, with separate acquisitions in positive and negative ion modes, or polarity switching if available.
-
Capillary Voltage: 3.0 - 4.5 kV.
-
Source Temperature: 120 - 150 °C.
-
Desolvation Gas Flow: 600 - 800 L/hr (Nitrogen).
-
Desolvation Temperature: 350 - 500 °C.
-
Data Acquisition:
-
Full Scan (MS1): To detect the parent ions (m/z 74.06 in positive mode and m/z 165.02 in negative mode).
-
Product Ion Scan (MS/MS): To generate fragmentation spectra for structural confirmation. For the hydrogen phthalate anion, the precursor ion at m/z 165.02 would be isolated and fragmented.
-
Multiple Reaction Monitoring (MRM): For quantitative analysis, monitoring specific transitions. For example, in negative mode, the transition 165.02 -> 121.03 could be used for quantification of the hydrogen phthalate.
-
Visualizations
Experimental Workflow
Caption: General LC-MS/MS Experimental Workflow.
Proposed Fragmentation Pathway of Hydrogen Phthalate Anion
Caption: Proposed ESI-MS/MS Fragmentation of Hydrogen Phthalate.
References
Thermal Stability and Decomposition of Tetramethylammonium Hydrogen Phthalate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the thermal stability and decomposition characteristics of Tetramethylammonium (B1211777) Hydrogen Phthalate (B1215562). Due to the limited availability of direct experimental data for this specific compound, this paper synthesizes information from analogous structures—specifically, ammonium (B1175870) carboxylates and other tetraalkylammonium salts—to infer its likely thermal behavior. The principles of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are discussed in the context of characterizing such compounds. This document aims to serve as a valuable resource for professionals in research and drug development by providing a structured understanding of the anticipated thermal properties and the methodologies for their assessment.
Introduction
Tetramethylammonium hydrogen phthalate is a quaternary ammonium salt that finds applications in various chemical syntheses and pharmaceutical formulations. Understanding its thermal stability and decomposition pathway is critical for ensuring safety, optimizing storage conditions, and predicting its behavior during manufacturing processes, particularly those involving elevated temperatures. Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are essential tools for characterizing the thermal properties of such materials.
Predicted Thermal Properties
Based on available data for analogous compounds, the thermal properties of this compound are summarized below. It is crucial to note that these are inferred values and should be confirmed by experimental analysis.
Table 1: Predicted and Known Thermal Properties
| Property | Value | Source/Basis |
| Melting Point | 142-146 °C | Experimental Data |
| Decomposition Temperature (Onset) | Estimated 150-220 °C | Inferred from analogous ammonium carboxylates and tetraalkylammonium salts[1]. |
| Major Decomposition Products (Predicted) | Trimethylamine, Dimethyl ether, Phthalic anhydride, Carbon dioxide | Based on decomposition pathways of tetramethylammonium and phthalate moieties. |
Experimental Protocols for Thermal Analysis
To accurately determine the thermal stability and decomposition temperature of this compound, the following experimental methodologies are recommended. These protocols are based on standard practices for the thermal analysis of organic salts.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is used to determine the onset of decomposition, the temperature of maximum decomposition rate, and the residual mass.
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small, representative sample of this compound (typically 3-10 mg) is placed in an inert sample pan (e.g., alumina (B75360) or platinum).
-
Atmosphere: The experiment should be conducted under a controlled atmosphere, typically an inert gas like nitrogen or argon, flowing at a constant rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Temperature Program: The sample is heated at a constant rate, for example, 10 °C/min, over a temperature range that encompasses the expected decomposition (e.g., from ambient to 500 °C).
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of mass loss, which corresponds to the beginning of decomposition. The derivative of the TGA curve (DTG curve) can be used to identify the temperature of the maximum rate of mass loss.
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature or time. It is used to determine melting points, phase transitions, and the enthalpy of decomposition.
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.
-
Atmosphere: Similar to TGA, a controlled inert atmosphere (e.g., nitrogen) is maintained.
-
Temperature Program: The sample and reference are heated at a constant rate (e.g., 10 °C/min) over a relevant temperature range.
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) will show an endothermic peak corresponding to melting. Decomposition may be observed as a more complex series of endothermic or exothermic events at higher temperatures.
Inferred Thermal Decomposition Pathway
The thermal decomposition of this compound is expected to proceed through the breakdown of its constituent ions: the tetramethylammonium cation and the hydrogen phthalate anion.
References
An In-depth Technical Guide on the Hygroscopic Nature of Tetramethylammonium Hydrogen Phthalate
Introduction to Hygroscopicity in Pharmaceutical Development
Hygroscopicity is the tendency of a solid material to absorb or adsorb moisture from the surrounding atmosphere.[1][2] For active pharmaceutical ingredients (APIs) and excipients, the level of hygroscopicity is a critical quality attribute that can significantly impact the material's physical and chemical stability, manufacturability, and therapeutic efficacy.[1][3] Uncontrolled moisture uptake can lead to undesirable changes such as deliquescence, caking, altered dissolution rates, and chemical degradation.[1] Therefore, a thorough evaluation of a compound's hygroscopic nature is a fundamental aspect of pre-formulation studies in drug development.[3][4]
Tetramethylammonium (B1211777) hydrogen phthalate (B1215562), a quaternary ammonium (B1175870) salt, possesses structural features—ionic character and the presence of polar functional groups—that suggest a potential for interaction with water molecules. A detailed understanding of its behavior in the presence of humidity is crucial for defining appropriate handling, storage, and formulation strategies.
Experimental Methodologies for Hygroscopicity Assessment
The evaluation of a material's hygroscopic behavior typically involves exposing the substance to a range of controlled humidity conditions and measuring the resultant change in its properties, most commonly its mass. The two primary techniques for this purpose are Dynamic Vapor Sorption (DVS) and Karl Fischer Titration.
Dynamic Vapor Sorption is a gravimetric technique that measures the mass of a sample as a function of time, temperature, and relative humidity (RH).[5][6] A DVS instrument allows for the automated and precise determination of water sorption and desorption isotherms, providing insights into the kinetics and equilibrium of moisture uptake and loss.[5][7]
Experimental Protocol: Dynamic Vapor Sorption (DVS)
-
Sample Preparation: A small amount of the tetramethylammonium hydrogen phthalate sample (typically 5-15 mg) is accurately weighed and placed in the DVS instrument's microbalance.[1]
-
Drying: The sample is initially dried under a stream of dry nitrogen (0% RH) at a constant temperature (e.g., 25 °C) until a stable mass is achieved. This initial dry mass serves as the reference point.[2]
-
Sorption Phase: The relative humidity is then increased in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH).[1] At each step, the sample mass is continuously monitored until it reaches equilibrium (i.e., the rate of mass change is below a predefined threshold).[5]
-
Desorption Phase: Following the sorption phase, the relative humidity is decreased in a similar stepwise manner back to 0% RH, and the mass change is recorded to generate the desorption isotherm.[1]
-
Data Analysis: The change in mass at each RH step is used to calculate the percentage of water uptake. The sorption and desorption isotherms are then plotted as the percentage change in mass versus relative humidity.
Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content of a substance.[8][9] It is based on a stoichiometric reaction between water and a reagent containing iodine, sulfur dioxide, a base, and a solvent.[10][11] This technique is particularly useful for quantifying the absolute water content of a sample at a specific point in time, for instance, after equilibration in a humidity-controlled environment.
Experimental Protocol: Karl Fischer (KF) Titration
-
Sample Equilibration: Samples of this compound are placed in desiccators containing saturated salt solutions to maintain specific and constant relative humidity levels at a controlled temperature (e.g., 25 °C).
-
Equilibrium Period: The samples are stored under these conditions for a defined period (e.g., 24 hours or until constant weight is achieved) to allow for moisture content to equilibrate with the surrounding atmosphere.[2]
-
Titration: After equilibration, a precisely weighed amount of the sample is introduced into the KF titration cell containing a suitable solvent.
-
Endpoint Detection: The KF reagent is added, and the titration proceeds until all the water from the sample has reacted. The endpoint is typically detected potentiometrically.[11]
-
Water Content Calculation: The amount of KF reagent consumed is directly proportional to the amount of water in the sample, which is then calculated and expressed as a percentage of the sample's mass.
Data Presentation
Quantitative data from hygroscopicity studies should be presented in a clear and structured format to facilitate comparison and interpretation.
Table 1: Dynamic Vapor Sorption (DVS) Data for this compound
| Relative Humidity (%) | % Weight Gain (Sorption) | % Weight Gain (Desorption) |
| 0 | 0.00 | 0.00 |
| 10 | ||
| 20 | ||
| 30 | ||
| 40 | ||
| 50 | ||
| 60 | ||
| 70 | ||
| 80 | ||
| 90 |
Table 2: Equilibrium Water Content of this compound by Karl Fischer Titration
| Relative Humidity (%) | Equilibration Time (hours) | Water Content (%) |
| 20 | 24 | |
| 40 | 24 | |
| 60 | 24 | |
| 80 | 24 | |
| 95 | 24 |
Table 3: Hygroscopicity Classification according to the European Pharmacopoeia
| Classification | Description | % Weight Gain (at 25°C and 80% RH) |
| Non-hygroscopic | No or very little increase in mass. | < 0.2% |
| Slightly hygroscopic | Increase in mass is less than 2%. | ≥ 0.2% and < 2% |
| Hygroscopic | Increase in mass is less than 15%. | ≥ 2% and < 15% |
| Very hygroscopic | Increase in mass is 15% or more. | ≥ 15% |
| Deliquescent | Sufficient water is absorbed to form a liquid. |
Visualizations
Diagrams illustrating the experimental workflows can aid in understanding the logical sequence of the analytical procedures.
Caption: Workflow for Dynamic Vapor Sorption (DVS) analysis.
Caption: Workflow for Karl Fischer (KF) titration analysis.
Conclusion
The hygroscopic nature of this compound is a critical parameter that requires experimental determination for its successful development as a pharmaceutical compound. The methodologies of Dynamic Vapor Sorption and Karl Fischer titration provide robust and complementary approaches for a comprehensive evaluation. The data generated from these studies will be instrumental in guiding formulation development, determining appropriate packaging, and establishing recommended storage conditions to ensure the stability and quality of the final drug product. It is strongly recommended that these studies be conducted as part of the early-phase characterization of this compound.
References
- 1. pharmainfo.in [pharmainfo.in]
- 2. asiapharmaceutics.info [asiapharmaceutics.info]
- 3. Hygroscopicity Evaluation - CD Formulation [formulationbio.com]
- 4. alfachemic.com [alfachemic.com]
- 5. Dynamic vapor sorption - Wikipedia [en.wikipedia.org]
- 6. books.rsc.org [books.rsc.org]
- 7. proUmid DVS Basics | Dynamic Vapor Sorption Analysis [proumid.com]
- 8. ardl.com [ardl.com]
- 9. Karl Fischer Titration Tips: Water Content Measurement [sigmaaldrich.com]
- 10. gmpinsiders.com [gmpinsiders.com]
- 11. mt.com [mt.com]
An In-depth Technical Guide to the Safety and Handling of Tetramethylammonium Hydrogen Phthalate
For Researchers, Scientists, and Drug Development Professionals
This guide provides comprehensive safety and handling information for Tetramethylammonium (B1211777) hydrogen phthalate (B1215562) (TMAHP), a compound utilized in various laboratory and chemical synthesis applications. Due to its potential health hazards, a thorough understanding of its properties and associated safety protocols is crucial for all personnel handling this substance.
Chemical and Physical Properties
Tetramethylammonium hydrogen phthalate is a white crystalline solid.[1][2][3] Key quantitative data regarding its physical and chemical properties are summarized in the table below for easy reference.
| Property | Value | Reference |
| CAS Number | 79723-02-7 | [1][4][5] |
| Molecular Formula | C12H17NO4 | [3][4][6] |
| Molecular Weight | 239.27 g/mol | [3][4][5] |
| Appearance | White Crystalline Solid | [1][2][3] |
| Melting Point | 148 - 150 °C (298.4 - 302 °F) | [1] |
| Solubility | Partly soluble in water | [4] |
| Odor | Amine compounds | [1][6] |
Toxicological Information and Hazard Identification
This compound is classified as a hazardous chemical.[1] The primary hazards associated with this compound are acute oral toxicity and the potential for organ damage through prolonged or repeated exposure.[1][6] It is also very toxic to aquatic life.[6]
| Hazard Classification | Category | Details | Reference |
| Acute Oral Toxicity | Category 3 | Toxic if swallowed. | [1][6] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | May cause damage to the liver through prolonged or repeated exposure. | [1] |
| Acute Aquatic Toxicity | Category 1 | Very toxic to aquatic life. | [6] |
Mechanisms of Toxicity
The toxicity of this compound can be attributed to both the tetramethylammonium cation and the phthalate anion.
-
Tetramethylammonium Cation: This ion acts as a ganglion-stimulant, structurally similar to the neurotransmitter acetylcholine (B1216132).[2] It can bind to and activate nicotinic acetylcholine receptors, leading to nerve and muscle effects, which can result in breathing difficulties and muscular paralysis.[2]
-
Phthalate Anion: Phthalates are known to induce toxicity through mechanisms such as inflammation, oxidative stress, and apoptosis.[1][7] These effects are mediated through various signaling pathways, including Nrf2, NF-κB, and PI3K/AKT.[1][7]
Signaling Pathways in Toxicity
The following diagrams illustrate the potential signaling pathways involved in the toxicity of the constituent parts of this compound.
Caption: Putative signaling pathways for phthalate-induced toxicity.
Caption: Mechanism of Tetramethylammonium cation toxicity.
Experimental Protocols for Safety and Handling
Given the hazardous nature of this compound, strict adherence to safety protocols is mandatory. The following sections outline procedures for handling, risk assessment, and emergency response.
Hazard Assessment Protocol
A thorough risk assessment must be conducted before any new experiment involving TMAHP.
-
Identify Hazards: Review the Safety Data Sheet (SDS) to understand the specific hazards, including acute toxicity and target organ effects.[8][9]
-
Evaluate Risks: Assess the potential for exposure via inhalation, ingestion, and skin or eye contact during the planned experimental procedures.[9]
-
Implement Control Measures: Determine and implement appropriate control measures, including the use of engineering controls (fume hoods), administrative controls (SOPs), and personal protective equipment (PPE).
-
Document: Record the hazard assessment and the selected control measures.
Standard Operating Procedure (SOP) for Handling
A substance-specific SOP should be developed and followed by all personnel.
-
Designated Area: Handle TMAHP in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[1][10]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles and a face shield.[7]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber with a minimum thickness of 0.11 mm).[7] Dispose of contaminated gloves immediately.[7]
-
Body Protection: Wear a lab coat, long pants, and closed-toe shoes.[7] For larger quantities, a chemical-resistant apron is recommended.[7]
-
-
Hygiene Practices:
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as oxidizing agents.[1][10]
-
Waste Disposal: Dispose of TMAHP and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[10] Do not empty into drains.[10]
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek immediate medical attention.[1]
-
Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[1][6]
-
Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[1][6]
-
Spill Response:
-
Evacuate the area and prevent access.
-
Wear appropriate PPE, including respiratory protection.
-
Avoid generating dust.
-
Carefully sweep up the spilled material and place it in a sealed, labeled container for hazardous waste disposal.[1][10]
-
Clean the spill area with a suitable decontamination solution and dispose of cleaning materials as hazardous waste.
-
Prevent spilled material from entering drains or waterways.[1][10]
-
The following workflow diagram outlines the general emergency response procedure.
Caption: General workflow for emergency response to a chemical incident.
Fire-Fighting Measures
In the event of a fire involving this compound:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), water spray, or alcohol-resistant foam.[1]
-
Specific Hazards: Thermal decomposition can lead to the release of irritating gases and vapors.[1]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]
Stability and Reactivity
-
Stability: Stable under normal storage conditions.[1]
-
Incompatible Materials: Strong oxidizing agents.[1]
-
Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides, nitrogen oxides, and other irritating and toxic gases.
-
Hazardous Polymerization: Does not occur.[1]
Conclusion
This compound is a valuable laboratory chemical that requires careful and informed handling due to its potential toxicity. By implementing the engineering controls, administrative procedures, and personal protective equipment outlined in this guide, researchers and scientists can significantly mitigate the risks associated with its use. A proactive approach to safety, including thorough risk assessments and adherence to established protocols, is paramount for ensuring a safe laboratory environment.
References
- 1. Mechanistic insight into toxicity of phthalates, the involved receptors, and the role of Nrf2, NF-κB, and PI3K/AKT signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tetramethylammonium hydroxide - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. Mechanistic insight into toxicity of phthalates, the involved receptors, and the role of Nrf2, NF-κB, and PI3K/AKT signaling pathways - ProQuest [proquest.com]
- 7. Mechanistic insight into toxicity of phthalates, the involved receptors, and the role of Nrf2, NF-κB, and PI3K/AKT signaling pathways - ProQuest [proquest.com]
- 8. Evaluating Hazards and Assessing Risks in the Laboratory - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 10. researchgate.net [researchgate.net]
A Technical Guide to High-Purity Tetramethylammonium Hydrogen Phthalate for Researchers and Drug Development Professionals
An in-depth examination of the acquisition, properties, and applications of high-purity Tetramethylammonium (B1211777) hydrogen phthalate (B1215562) (TMAHP) in scientific research and pharmaceutical development.
This technical guide provides a comprehensive overview of high-purity Tetramethylammonium hydrogen phthalate (TMAHP), a versatile chemical compound with significant applications for researchers, scientists, and drug development professionals. This document outlines reliable sources for procuring high-purity TMAHP, details its key physicochemical properties, and presents established experimental protocols for its use in various analytical and synthetic methodologies crucial to the pharmaceutical industry.
Procuring High-Purity this compound
High-purity TMAHP is available from several reputable chemical suppliers that cater to the research and pharmaceutical sectors. When sourcing this compound, it is imperative to consider the purity level, as trace impurities can significantly impact experimental outcomes. Key suppliers and their typical product specifications are summarized below.
| Supplier | Purity | Available Quantities | CAS Number |
| Lab Pro Inc.[1] | 99% | 25 g | 79723-02-7 |
| GFS Chemicals[2] | 99% | 25 g | 79723-02-7 |
| Thermo Fisher Scientific[3] | 99+% | 25 g | 79723-02-7 |
It is recommended to request a Certificate of Analysis (CoA) from the supplier to confirm the purity and identify any potential impurities. While specific CoAs for TMAHP were not found in the immediate search, suppliers like Thermo Fisher Scientific and Sigma-Aldrich provide batch-specific CoAs for their products, which would detail the exact purity and analytical methods used for its determination.[4][5][6][7]
Physicochemical Properties
Understanding the physicochemical properties of TMAHP is essential for its effective application in experimental design. A summary of its key properties is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₇NO₄ | [3] |
| Molecular Weight | 239.27 g/mol | [3] |
| Appearance | White crystalline powder | [3] |
| CAS Number | 79723-02-7 | [1][2][3] |
| Solubility | Soluble in water | |
| Structure | The crystal structure of this compound has been determined and is available in the scientific literature. |
For drug development, properties such as solubility, pKa, and potential for polymorphism are critical.[8] The solid-state characteristics of TMAHP can be investigated using techniques like Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA).[9][10]
Applications in Research and Drug Development
High-purity TMAHP finds utility in several key areas of pharmaceutical research and development, primarily due to the distinct properties of the tetramethylammonium cation and the hydrogen phthalate anion.
Ion-Pairing Chromatography
Tetramethylammonium salts are effective ion-pairing reagents in High-Performance Liquid Chromatography (HPLC) for the separation of acidic analytes.[11] The tetramethylammonium cation forms a neutral ion pair with the acidic drug molecule, enhancing its retention on a reversed-phase column.
Workflow for Ion-Pairing HPLC Method Development:
Caption: General workflow for developing an ion-pairing HPLC method using TMAHP.
Experimental Protocol: Ion-Pairing HPLC for Acidic Drug Analysis (General)
-
Mobile Phase Preparation:
-
Prepare an aqueous buffer (e.g., phosphate (B84403) or acetate) at a suitable pH.
-
Dissolve this compound in the buffer to a final concentration typically ranging from 5 mM to 50 mM.
-
Filter the mobile phase through a 0.45 µm filter.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution with the prepared ion-pairing mobile phase and an organic modifier (e.g., acetonitrile (B52724) or methanol).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for the drug of interest.
-
Injection Volume: 20 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the acidic drug substance in the mobile phase or a suitable solvent to a known concentration.
-
-
Analysis:
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the sample and record the chromatogram.
-
The retention time of the acidic drug will be increased due to the ion-pairing interaction with the tetramethylammonium cation.
-
Capillary Electrophoresis
The tetramethylammonium ion can be used as a counterion in capillary electrophoresis (CE) for the separation of anionic species.[12] Furthermore, chiral ionic liquids based on tetramethylammonium have been developed as novel chiral selectors in CE for enantioseparation.[13]
Logical Relationship in Chiral CE Separation:
References
- 1. labproinc.com [labproinc.com]
- 2. gfschemicals.com [gfschemicals.com]
- 3. This compound, 99+% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. Potassium hydrogen phthalate certified secondary standard reference material for pH measurement; directly traceable to primary SRM from NIST/PTB pH(S) = 4.00 (25 C) Certipur 877-24-7 [sigmaaldrich.com]
- 6. Online COA, Online COAs, Certificate of Analysis, Online Certificate of Analysis [lobachemie.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. Physicochemical Properties and Environmental Fate - A Framework to Guide Selection of Chemical Alternatives - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. scielo.br [scielo.br]
- 11. km3.com.tw [km3.com.tw]
- 12. Ultrafast capillary electrophoresis method for the simultaneous determination of ammonium and diphenhydramine in pharmaceutical samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Tetramethylammonium-lactobionate: A novel ionic liquid chiral selector based on saccharides in capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Standardization and Use of Tetramethylammonium Hydroxide in Non-Aqueous Titrations
Introduction
In the realm of pharmaceutical analysis and drug development, non-aqueous titrations are indispensable for the quantification of weakly acidic or basic substances that are insoluble or do not provide sharp endpoints in aqueous solutions.[1][2] The success of these titrations hinges on the accurate standardization of the titrant. While potassium hydrogen phthalate (B1215562) (KHP) is a universally recognized primary standard for aqueous and some non-aqueous basic solutions, the direct use of its tetramethylammonium (B1211777) salt, tetramethylammonium hydrogen phthalate, as a primary standard is not an established or documented practice in the current scientific literature.[3][4][5][6][7][8][9][10][11]
These application notes, therefore, focus on the established and reliable method for the standardization of a common non-aqueous basic titrant, tetramethylammonium hydroxide (B78521) (TMAH), using benzoic acid as the primary standard.[12] This approach provides a robust and accurate foundation for subsequent non-aqueous titrations of weakly acidic analytes.
Part 1: Preparation of 0.1 M Tetramethylammonium Hydroxide (TMAH)
The preparation of a stable and carbonate-free TMAH solution is critical for accurate and reproducible titrations.
Experimental Protocol: Preparation of 0.1 M TMAH
Materials:
-
Tetramethylammonium iodide
-
Silver oxide, finely powdered
-
Methanol, anhydrous
-
Toluene, anhydrous
-
Nitrogen gas, dry and carbon dioxide-free
Procedure:
-
In a glass-stoppered flask, dissolve 40 g of tetramethylammonium iodide in 90 ml of anhydrous methanol.
-
Place the flask in an ice bath to cool.
-
Carefully add 20 g of finely powdered silver oxide to the cooled solution.
-
Stopper the flask and shake the mixture vigorously for one hour.
-
After shaking, centrifuge a small aliquot of the mixture and test the supernatant for the presence of iodide ions. A simple test is the addition of a few drops of silver nitrate (B79036) solution; the absence of a precipitate indicates the complete removal of iodide.
-
If the test for iodide is positive, add an additional 2 g of silver oxide to the main mixture and continue to agitate for another 30 minutes. Repeat the iodide test.
-
Once the reaction is complete (no iodide detected), filter the solution through a fine sintered-glass funnel.
-
Rinse the reaction flask and the filter with three successive 50 ml portions of anhydrous toluene, adding the rinsings to the filtrate.
-
Dilute the combined filtrate to a final volume of 1000 ml with anhydrous toluene.
-
To remove any dissolved carbon dioxide, bubble dry, carbon dioxide-free nitrogen gas through the solution for 10 minutes.
-
Store the prepared 0.1 M TMAH solution in a tightly sealed container, protected from atmospheric carbon dioxide and moisture. It is recommended to discard the solution after 60 days.[12]
Logical Workflow for TMAH Preparation
Caption: Workflow for the preparation of 0.1 M Tetramethylammonium Hydroxide.
Part 2: Standardization of 0.1 M TMAH with Benzoic Acid
Benzoic acid is a highly pure, stable, and non-hygroscopic solid, making it an excellent primary standard for the standardization of basic solutions in non-aqueous media.[12][13]
Experimental Protocol: Standardization of TMAH
Materials:
-
Benzoic acid, primary standard grade
-
Dimethylformamide (DMF)
-
Thymol (B1683141) blue indicator solution (1% w/v in DMF)
-
Prepared 0.1 M TMAH solution
Procedure:
-
Accurately weigh approximately 0.4 g of benzoic acid (primary standard grade) and record the mass to the nearest 0.1 mg.
-
Transfer the benzoic acid to a clean, dry 250 ml titration flask.
-
Add 80 ml of dimethylformamide (DMF) to the flask to dissolve the benzoic acid.
-
Add a few drops of thymol blue indicator solution to the flask.
-
Set up a titration apparatus, ensuring the burette is clean, dry, and rinsed with the 0.1 M TMAH solution.
-
During the entire titration, protect the solution from atmospheric carbon dioxide by maintaining a gentle stream of dry, CO2-free nitrogen over the surface of the solution.
-
Titrate the benzoic acid solution with the 0.1 M TMAH solution until the color of the indicator changes to a distinct blue, which marks the endpoint.[12]
-
Record the volume of TMAH solution used.
-
Perform a blank titration using 80 ml of DMF and the same amount of indicator. Subtract the volume of TMAH used in the blank titration from the volume used for the benzoic acid sample.
-
Repeat the standardization procedure at least two more times for a total of three determinations.
Data Presentation: Standardization of 0.1 M TMAH
| Trial | Mass of Benzoic Acid (g) | Volume of TMAH (ml) | Blank Correction (ml) | Corrected Volume of TMAH (ml) | Calculated Molarity of TMAH (mol/L) |
| 1 | |||||
| 2 | |||||
| 3 | |||||
| Average Molarity | |||||
| Standard Deviation | |||||
| Relative Standard Deviation (%) |
Calculation of Molarity:
The molarity of the TMAH solution is calculated using the following formula:
Molarity of TMAH = (Mass of Benzoic Acid (g) / 122.12 g/mol ) / Corrected Volume of TMAH (L)
Note: 122.12 g/mol is the molar mass of benzoic acid.
Part 3: Discussion on this compound as a Potential Primary Standard
While not a recognized primary standard, an analysis of the properties of this compound can provide insight into its potential suitability.
Properties of an Ideal Primary Standard:
-
High purity and stability
-
Low hygroscopicity (does not absorb water from the air)
-
High molecular weight to minimize weighing errors
-
Readily soluble in the chosen solvent
-
Reacts stoichiometrically and rapidly with the titrant
Comparison of Potential Primary Standards
| Property | Potassium Hydrogen Phthalate (KHP) | Benzoic Acid | This compound |
| Purity | Available in very high purity (>99.95%)[9] | Available in high purity (>99.5%)[13] | Commercially available at 99+% purity[14] |
| Hygroscopicity | Non-hygroscopic[6] | Non-hygroscopic[12] | Data not readily available, but quaternary ammonium (B1175870) salts can be hygroscopic. |
| Solubility | Soluble in water, sparingly soluble in some organic solvents.[11] | Soluble in many organic solvents like DMF and alcohols.[12] | Partly soluble in water; solubility in common non-aqueous titration solvents needs to be determined.[14] |
| Molecular Weight | 204.22 g/mol | 122.12 g/mol | 239.27 g/mol [15] |
| Established Use | Widely used and accepted primary standard.[3][4][5][6][7][8][9][10][11] | Common primary standard for non-aqueous basic titrants.[12] | No established use as a primary standard found in the literature. |
Based on the available information, this compound does not currently meet the criteria for a primary standard. Key data on its hygroscopicity, stability under typical laboratory conditions, and solubility in relevant non-aqueous solvents are not well-documented. Furthermore, its use has not been validated and established in the pharmacopeias or peer-reviewed literature. Therefore, for applications in research, quality control, and drug development, it is strongly recommended to use established primary standards such as benzoic acid for the standardization of non-aqueous basic titrants like TMAH.
Logical Relationship: Primary Standard Selection
Caption: Decision logic for selecting a suitable primary standard.
References
- 1. Non Aqueous Titration: Principles, Methods & Uses [vedantu.com]
- 2. pharmdguru.com [pharmdguru.com]
- 3. proffenyes.weebly.com [proffenyes.weebly.com]
- 4. chemlab.truman.edu [chemlab.truman.edu]
- 5. sites.allegheny.edu [sites.allegheny.edu]
- 6. odinity.com [odinity.com]
- 7. profpaz.com [profpaz.com]
- 8. scribd.com [scribd.com]
- 9. chem.purdue.edu [chem.purdue.edu]
- 10. sarthaks.com [sarthaks.com]
- 11. Ricca Chemical - Potassium Hydrogen Phthalate [riccachemical.com]
- 12. Preparation and Standardization of 0.1 M Tetrabutylammonium Hydroxide | Pharmaguideline [pharmaguideline.com]
- 13. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 14. This compound, 99+% | Fisher Scientific [fishersci.ca]
- 15. calpaclab.com [calpaclab.com]
Application Notes & Protocols: Tetramethylammonium Hydrogen Phthalate for Calibration of pH Meters in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed guide on the use of tetramethylammonium (B1211777) hydrogen phthalate (B1215562) as a potential standard for the calibration of pH meters in non-aqueous, specifically organic, solvent systems. Due to the limited availability of standardized data for this specific buffer, this note emphasizes the fundamental principles, general protocols, and the experimental determination required to establish it as a reliable calibrant.
Introduction: The Challenge of pH Measurement in Organic Solvents
Measuring pH in organic solvents presents significant challenges compared to aqueous systems. The conventional pH scale is defined by the activity of hydrogen ions in water. In organic solvents, this definition is not directly applicable due to:
-
Altered Solute Behavior: The dissociation of acids and bases, including buffer substances, is highly dependent on the solvent's physical and chemical properties, such as its dielectric constant, polarity, and protic/aprotic nature.
-
Electrode Performance: Standard pH electrodes with aqueous filling solutions can exhibit slow response times, instability, and junction potential errors when used in organic media. The glass membrane of the electrode requires hydration to function correctly, which can be compromised in non-aqueous environments.
-
Lack of Standardized Buffers: While aqueous pH measurement is supported by a robust system of primary and secondary buffer standards (e.g., potassium hydrogen phthalate, phosphates, borax), the same is not true for the vast array of organic solvents.
Tetramethylammonium hydrogen phthalate offers a potential advantage over its potassium salt counterpart due to the generally higher solubility of quaternary ammonium (B1175870) salts in organic solvents. This makes it a candidate for creating non-aqueous pH buffer standards.
Principle of Non-Aqueous pH Calibration
The calibration of a pH meter for use in an organic solvent aims to establish a reproducible relationship between the measured electrode potential and the hydrogen ion activity in that specific solvent. This requires the use of a buffer standard that is stable and provides a consistent pH value in that particular solvent. It is crucial to understand that the "pH" value obtained is an operational, relative value specific to the solvent system and is not directly comparable to aqueous pH values.
Experimental Data (Hypothetical)
As standardized reference values for this compound in various organic solvents are not widely published, the following table illustrates the type of data that must be experimentally determined and documented for a given solvent system. The values presented are for illustrative purposes only and should not be considered actual reference values.
Table 1: Illustrative pH Values for 0.05 mol/kg this compound Solution in Various Solvents at Different Temperatures
| Temperature (°C) | Methanol | Ethanol | Acetonitrile | Dimethyl Sulfoxide (DMSO) |
| 15 | Value A | Value E | Value I | Value M |
| 20 | Value B | Value F | Value J | Value N |
| 25 | Value C | Value G | Value K | Value O |
| 30 | Value D | Value H | Value L | Value P |
Note: Values A through P would need to be determined potentiometrically using a hydrogen gas electrode or by comparison to another established non-aqueous standard.
Protocols
Protocol for Preparation of 0.05 mol/kg this compound Buffer Solution
This protocol describes the preparation of a 0.05 mol/kg solution of this compound. Molality (moles of solute per kilogram of solvent) is used as it is independent of temperature.
4.1 Materials
-
This compound (TMAHP), high purity (≥99%)
-
Selected organic solvent, high purity/analytical grade
-
Analytical balance (readability ± 0.0001 g)
-
Volumetric flasks and appropriate glassware
-
Magnetic stirrer and stir bar
4.2 Procedure
-
Drying: Dry the this compound in a vacuum oven at a suitable temperature (e.g., 60-70 °C) to constant weight to remove any residual moisture.
-
Calculating Mass of TMAHP: To prepare a 0.05 mol/kg solution, calculate the required mass of TMAHP using the following formula: Mass of TMAHP (g) = 0.05 mol/kg × Molar Mass of TMAHP ( g/mol ) × Mass of Solvent (kg) (Molar Mass of (CH₃)₄NOOCC₆H₄COOH ≈ 239.27 g/mol )
-
Weighing: Accurately weigh the calculated amount of dried TMAHP onto a weighing paper or into a weighing boat.
-
Dissolving: Add a magnetic stir bar to a clean, dry volumetric flask or beaker. Transfer the weighed TMAHP into the container.
-
Adding Solvent: Weigh the required amount of the chosen organic solvent and add it to the container with the TMAHP.
-
Mixing: Place the container on a magnetic stirrer and stir until the TMAHP is completely dissolved.
-
Storage: Store the buffer solution in a tightly sealed container to prevent solvent evaporation and contamination. Label the container clearly with the name of the buffer, concentration, solvent used, and date of preparation.
Protocol for Calibration of a pH Meter in an Organic Solvent
This protocol outlines a general procedure for a two-point calibration. For higher accuracy, a multi-point calibration is recommended.
5.1 Equipment and Reagents
-
pH meter with millivolt (mV) reading capability.
-
pH electrode suitable for non-aqueous solvents (e.g., glass body, sleeve junction, or double junction with a non-aqueous electrolyte).
-
Automatic Temperature Compensation (ATC) probe or a thermometer.
-
Two different non-aqueous buffer solutions (e.g., a self-prepared TMAHP buffer and another suitable non-aqueous standard).
-
The organic solvent being used for sample analysis (for rinsing).
-
Deionized water (for initial electrode cleaning).
5.2 Pre-Calibration Electrode Preparation
-
Electrode Selection: Use an electrode specifically designed for or compatible with non-aqueous measurements. The reference electrolyte may need to be replaced with a non-aqueous alternative (e.g., LiCl in ethanol) to prevent precipitation at the junction.
-
Cleaning: Rinse the electrode with deionized water to remove storage solution, then gently blot dry with a lint-free tissue.
-
Conditioning: Condition the electrode by immersing it in the organic solvent to be used for a short period (e.g., 10-15 minutes). This helps to equilibrate the electrode with the solvent environment.
5.3 Calibration Procedure
-
First Point Calibration:
-
Rinse the conditioned electrode and ATC probe with a small amount of the first non-aqueous buffer solution and discard the rinse.
-
Immerse the electrode and ATC probe into the first buffer solution.
-
Stir gently to ensure homogeneity.
-
Allow the reading to stabilize. This may take longer than in aqueous solutions.
-
Set the pH meter to the known pH value of this buffer at the measured temperature. If the meter does not allow direct pH setting for non-aqueous buffers, record the stable mV reading.
-
-
Second Point Calibration:
-
Rinse the electrode and ATC probe thoroughly with the organic solvent being used for the analysis to remove the first buffer. Gently blot dry.
-
Rinse the electrode and ATC probe with a small amount of the second non-aqueous buffer solution and discard the rinse.
-
Immerse the electrode and ATC probe into the second buffer solution.
-
Stir gently and wait for the reading to stabilize.
-
Set the pH meter to the known pH value of the second buffer. If recording mV, note the stable reading. The meter will calculate the slope based on these two points.
-
-
Verification:
-
After calibration, re-measure the first buffer solution. The reading should be within acceptable limits (e.g., ±0.05 pH units) of the standard value. If not, the calibration should be repeated.
-
Visualizations
Logical Relationship for Non-Aqueous pH Measurement
Caption: Logical workflow for non-aqueous pH measurement.
Experimental Workflow for pH Meter Calibration
Caption: Step-by-step workflow for pH meter calibration.
Application Notes and Protocols: Tetramethylammonium Hydrogen Phthalate as a Supporting Electrolyte in Voltammetry
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of electrochemistry, the supporting electrolyte is a crucial component of the experimental setup, ensuring the passage of current through the solution and minimizing unwanted migration effects of the electroactive species. Tetramethylammonium (B1211777) hydrogen phthalate (B1215562) (TMAP) is a quaternary ammonium (B1175870) salt that can be utilized as a supporting electrolyte in various voltammetric applications. Its composition, featuring the electrochemically stable tetramethylammonium cation and the hydrogen phthalate anion, offers a unique set of properties suitable for specific analytical scenarios.
The tetramethylammonium cation ([N(CH₃)₄]⁺) is known for its large ionic radius and resistance to electrochemical reduction and oxidation, contributing to a wide potential window. The hydrogen phthalate anion (C₈H₅O₄⁻), derived from phthalic acid, can also participate in electrochemical reactions under certain conditions or influence the solution's pH and ionic strength. The selection of TMAP as a supporting electrolyte is therefore dependent on the specific requirements of the voltammetric analysis, including the desired potential range, solvent system, and the nature of the analyte.
These application notes provide an overview of the characteristics of TMAP and protocols for its use as a supporting electrolyte in voltammetry.
Physicochemical Properties and Electrochemical Behavior
While extensive data on Tetramethylammonium hydrogen phthalate as a supporting electrolyte is not broadly available in peer-reviewed literature, its properties can be inferred from the behavior of its constituent ions.
-
Solubility : TMAP is expected to be soluble in polar solvents such as water, methanol, and acetonitrile. Its solubility should be verified for the specific solvent system being used.
-
Conductivity : Solutions of TMAP will increase the ionic strength and conductivity of the medium, which is essential for minimizing the iR drop (ohmic potential drop) during voltammetric measurements.
-
Electrochemical Window : The usable potential window of a supporting electrolyte is determined by the potentials at which the electrolyte itself begins to oxidize or reduce. The tetramethylammonium cation is generally stable over a wide cathodic range. The anodic limit will be determined by the oxidation of the hydrogen phthalate anion or the solvent.
For comparative purposes, the electrochemical windows of other tetramethylammonium salts are often wide, making them suitable for studying a variety of redox processes.[1]
Quantitative Data Summary
Due to the limited specific data for this compound in voltammetric applications, the following table provides a general overview of typical parameters for supporting electrolytes. Researchers should experimentally determine the specific values for their system.
| Parameter | Typical Value/Range | Considerations |
| Concentration | 0.1 M - 1.0 M | A higher concentration increases conductivity but may affect analyte solubility or reaction kinetics. 0.1 M is a common starting point. |
| Solvent System | Acetonitrile, Methanol, Water | The choice of solvent will significantly impact the electrochemical window and analyte behavior.[1] |
| Potential Window | To be determined experimentally | The potential window is dependent on the solvent, electrode material, and purity of the system.[1] |
Experimental Protocols
The following are generalized protocols for the preparation and use of this compound as a supporting electrolyte in voltammetry.
Protocol 1: Preparation of TMAP Supporting Electrolyte Solution
Objective: To prepare a stock solution of TMAP at a desired concentration.
Materials:
-
This compound (TMAP), 99+% purity
-
High-purity solvent (e.g., acetonitrile, methanol, or ultrapure water)
-
Volumetric flask
-
Magnetic stirrer and stir bar
-
Analytical balance
Procedure:
-
Calculate the mass of TMAP required to prepare the desired volume and concentration of the electrolyte solution (e.g., for 100 mL of a 0.1 M solution, use the molar mass of TMAP).
-
Accurately weigh the calculated mass of TMAP using an analytical balance.
-
Transfer the weighed TMAP into a clean, dry volumetric flask.
-
Add a portion of the chosen solvent to the volumetric flask, approximately half of the final volume.
-
Cap the flask and sonicate or swirl gently to dissolve the TMAP. A magnetic stirrer can also be used.
-
Once the TMAP is completely dissolved, add the solvent to the calibration mark on the volumetric flask.
-
Invert the flask several times to ensure the solution is homogeneous.
-
The solution is now ready for use as a supporting electrolyte.
Protocol 2: Voltammetric Analysis Using TMAP Supporting Electrolyte
Objective: To perform cyclic voltammetry (or other voltammetric techniques) on an analyte using a TMAP supporting electrolyte.
Materials:
-
Prepared TMAP supporting electrolyte solution (from Protocol 1)
-
Analyte of interest
-
Voltammetric cell
-
Working electrode (e.g., glassy carbon, platinum, gold)
-
Reference electrode (e.g., Ag/AgCl, SCE)
-
Counter electrode (e.g., platinum wire)
-
Potentiostat
-
Inert gas (e.g., nitrogen or argon) for deoxygenation
Procedure:
-
Cell Assembly: Assemble the three-electrode voltammetric cell with the working, reference, and counter electrodes.
-
Electrolyte Addition: Add a known volume of the TMAP supporting electrolyte solution to the voltammetric cell.
-
Analyte Addition: Add a small, known amount of the analyte to the cell to achieve the desired concentration (typically in the mM range).
-
Deoxygenation: Purge the solution with an inert gas for 10-15 minutes to remove dissolved oxygen, which can interfere with electrochemical measurements. Maintain an inert atmosphere over the solution during the experiment.
-
Voltammetric Scan (Blank): Perform a voltammetric scan of the supporting electrolyte solution alone (without the analyte) to determine the background current and the potential window.
-
Voltammetric Scan (with Analyte): Perform the voltammetric scan of the solution containing the analyte.
-
Data Analysis: Analyze the resulting voltammogram to determine the electrochemical properties of the analyte, such as peak potentials and peak currents.
Visualizations
Caption: Workflow for Voltammetric Analysis using TMAP.
References
Application Notes and Protocols for Tetramethylammonium Hydrogen Phthalate in Reverse-Phase HPLC
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ion-pairing chromatography is a powerful technique in reverse-phase high-performance liquid chromatography (RP-HPLC) for the analysis of ionic and highly polar analytes. For acidic compounds that exhibit poor retention on conventional C18 columns, the use of a cationic ion-pairing reagent in the mobile phase can significantly improve separation and peak shape. Tetramethylammonium (B1211777) hydrogen phthalate (B1215562), a quaternary ammonium (B1175870) salt, serves as an effective ion-pairing reagent for the analysis of acidic analytes.
The tetramethylammonium cation pairs with the anionic analyte, forming a neutral, more hydrophobic complex. This increased hydrophobicity enhances the interaction with the non-polar stationary phase, leading to greater retention and improved chromatographic resolution.[1][2] The phthalate counter-ion can also contribute to the overall chromatographic selectivity.
This document provides detailed application notes and protocols for the use of tetramethylammonium hydrogen phthalate as an ion-pairing reagent in RP-HPLC.
Principle of Ion-Pairing Chromatography with this compound
In a typical reverse-phase system, acidic analytes are often ionized in the mobile phase, making them highly polar and resulting in poor retention on the hydrophobic stationary phase. The addition of this compound to the mobile phase introduces tetramethylammonium cations ((CH₃)₄N⁺). These cations interact with the ionized acidic analytes (A⁻) to form a neutral ion-pair [(CH₃)₄N⁺A⁻]. This newly formed complex is significantly more hydrophobic than the original analyte, allowing it to be retained and separated on a reverse-phase column.[1][2]
The general mechanism can be visualized as follows:
Applications
Tetramethylammonium salts are suitable for the analysis of various acidic compounds, including but not limited to:
-
Organic Acids: Carboxylic acids, sulfonic acids.
-
Acidic Pharmaceuticals: Non-steroidal anti-inflammatory drugs (NSAIDs), certain antibiotics.
-
Nucleotides and Nucleic Acids: Separation of oligonucleotides and their metabolites.
-
Inorganic Anions: Although less common in RP-HPLC, it can be applied for certain inorganic anions.
Experimental Protocols
Preparation of Mobile Phase with this compound
Objective: To prepare a mobile phase containing the ion-pairing reagent for the analysis of acidic compounds.
Materials:
-
This compound (TMAHP)
-
HPLC-grade acetonitrile (B52724) (ACN) or methanol (B129727) (MeOH)
-
HPLC-grade water
-
Acid or base for pH adjustment (e.g., phosphoric acid, sodium hydroxide)
-
0.45 µm membrane filter
Procedure:
-
Determine the desired concentration of TMAHP: A typical starting concentration is between 5 mM and 20 mM.
-
Aqueous Component Preparation:
-
For 1 L of a 10 mM TMAHP aqueous solution, weigh out the appropriate amount of TMAHP.
-
Dissolve the TMAHP in approximately 900 mL of HPLC-grade water.
-
Adjust the pH of the solution to the desired level using a suitable acid or base. The optimal pH will depend on the pKa of the analyte and is typically in the range of 6.0-7.5 for acidic compounds to ensure they are ionized.[1]
-
Bring the final volume to 1 L with HPLC-grade water.
-
Filter the aqueous solution through a 0.45 µm membrane filter to remove any particulates.
-
-
Mobile Phase Preparation:
-
Prepare the desired mobile phase composition by mixing the aqueous TMAHP solution with the organic solvent (e.g., 70:30 v/v aqueous:ACN).
-
Degas the final mobile phase using sonication or vacuum filtration.
-
HPLC System Setup and Equilibration
Objective: To prepare the HPLC system for analysis with the ion-pairing mobile phase.
Procedure:
-
Column: Install a suitable reverse-phase column (e.g., C18, C8).
-
Initial Wash: Flush the column with a mixture of water and organic solvent (without the ion-pairing reagent) to remove any storage solvent.
-
Equilibration:
-
Equilibrate the column with the prepared mobile phase containing TMAHP for an extended period. Ion-pairing chromatography often requires longer equilibration times than standard RP-HPLC. A stable baseline is indicative of a well-equilibrated system.
-
Monitor the backpressure to ensure it remains stable.
-
Sample Preparation and Analysis
Objective: To prepare the sample and perform the HPLC analysis.
Procedure:
-
Sample Dilution: Dissolve and dilute the sample in the mobile phase to ensure compatibility and to minimize injection solvent effects.
-
Injection: Inject the prepared sample onto the equilibrated HPLC system.
-
Detection: Use a UV detector set at a wavelength where the analyte has maximum absorbance. It is important that the ion-pairing reagent itself has minimal UV absorbance at the chosen wavelength.[1]
Data Presentation
The following tables summarize typical starting conditions and expected performance characteristics. These values should be optimized for specific applications.
Table 1: Typical HPLC Method Parameters
| Parameter | Typical Value/Range |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | 5-20 mM TMAHP in Water/ACN |
| pH | 6.0 - 7.5 |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 - 20 µL |
| Column Temperature | 25 - 40 °C |
| Detection | UV at analyte-specific λ |
Table 2: Influence of Method Parameters on Retention Time
| Parameter Change | Expected Effect on Retention Time of Acidic Analyte |
| Increase TMAHP Concentration | Increase |
| Increase Organic Solvent % | Decrease |
| Increase pH (towards analyte pKa) | Increase (due to increased ionization) |
| Increase Alkyl Chain Length of Reagent | Increase (e.g., Tetrabutylammonium > Tetramethylammonium) |
Logical Workflow for Method Development
The following diagram illustrates a logical workflow for developing a robust ion-pairing HPLC method using this compound.
Troubleshooting
| Issue | Potential Cause | Suggested Solution |
| Poor Peak Shape (Tailing) | Insufficient ion-pairing reagent concentration; Secondary interactions with silica. | Increase TMAHP concentration; Adjust mobile phase pH. |
| Drifting Baseline | Incomplete column equilibration; Impure ion-pairing reagent. | Increase equilibration time; Use high-purity TMAHP. |
| Irreproducible Retention Times | Temperature fluctuations; Inconsistent mobile phase preparation. | Use a column oven; Ensure accurate and consistent mobile phase preparation. |
| High Backpressure | Precipitation of ion-pairing reagent in high organic concentrations. | Ensure TMAHP is soluble in the mobile phase; Filter the mobile phase. |
Conclusion
This compound is a valuable ion-pairing reagent for the reverse-phase HPLC analysis of acidic compounds. By forming a neutral, hydrophobic complex with the analyte, it enhances retention and improves separation efficiency. The protocols and guidelines presented in this document provide a solid foundation for developing robust and reliable analytical methods for a wide range of acidic analytes in pharmaceutical and other scientific applications. Careful optimization of the ion-pairing reagent concentration, mobile phase composition, and pH is crucial for achieving optimal chromatographic performance.
References
Application Notes and Protocols: Elucidating the Role of Tetramethylammonium and Phthalate Moieties in Ion Chromatography Mobile Phases
Introduction
While "Tetramethylammonium hydrogen phthalate" is not documented as a conventional pre-mixed mobile phase for routine ion chromatography, its constituent ions, tetramethylammonium (B1211777) and hydrogen phthalate (B1215562), individually play significant roles in various chromatographic separation techniques. This document provides a detailed overview of their established applications, offering insights into their functions and providing protocols for their use in mobile phase preparation.
Phthalic acid is a well-established eluent for the separation of anions in non-suppressed or single-column ion chromatography.[1][2] Its effectiveness lies in its ability to facilitate the elution of anionic analytes for detection. Conversely, the tetramethylammonium cation is primarily utilized as an ion-pairing reagent in reversed-phase high-performance liquid chromatography (HPLC) to enhance the retention of acidic analytes.[3] It has also been employed in specific advanced applications, such as the analysis of messenger RNA (mRNA) using anion exchange chromatography, where it can offer unique selectivity.
These application notes will delve into the distinct applications of phthalate-based eluents and tetramethylammonium reagents in chromatography, providing researchers, scientists, and drug development professionals with the necessary protocols and theoretical understanding to leverage these compounds in their analytical workflows.
Section 1: Phthalic Acid as a Mobile Phase for Anion Analysis
Phthalic acid is a frequently used component of mobile phases for the separation of various anions using single-column ion chromatography with conductivity detection.[2] It is particularly useful for the analysis of late-eluting anions and is typically employed within a pH range of 3.8 to 4.5.[2]
Principle of Separation
In this mode of ion chromatography, the phthalate anions in the mobile phase compete with the sample anions for the active sites on the anion exchange stationary phase. The separation is achieved based on the differential affinities of the sample anions for the stationary phase. A key requirement for the mobile phase in non-suppressed conductivity detection is that it should have a significantly different equivalent conductance compared to the sample ions.[2] A mobile phase with low equivalent conductance is used for anion analysis, allowing the sample anions to be detected as an increase in conductivity.[2]
Experimental Protocol: Preparation of a 4 mM Phthalic Acid Mobile Phase
This protocol outlines the preparation of a standard 4 mM phthalic acid mobile phase, a common starting point for the separation of anions like chloride, bromide, nitrate, and sulfate.[2]
Materials:
-
Phthalic acid (ACS grade or higher)
-
Deionized water (18.2 MΩ·cm)
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M) for pH adjustment
-
0.45 µm membrane filter
-
Volumetric flasks and pipettes
-
pH meter
Procedure:
-
Weighing: Accurately weigh 0.664 g of phthalic acid.
-
Dissolving: Transfer the weighed phthalic acid to a 1 L volumetric flask. Add approximately 500 mL of deionized water and sonicate or stir until the solid is completely dissolved.
-
pH Adjustment: Carefully adjust the pH of the solution to the desired value (e.g., pH 4.2) by adding the NaOH solution dropwise while monitoring with a calibrated pH meter.[2]
-
Dilution: Once the target pH is reached, add deionized water to the 1 L mark of the volumetric flask and mix thoroughly.
-
Degassing and Filtration: Filter the prepared mobile phase through a 0.45 µm membrane filter to remove any particulate matter and degas the solution using vacuum filtration or sonication.
-
System Equilibration: Equilibrate the ion chromatography system with the prepared mobile phase until a stable baseline is achieved before injecting samples.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analysis of common anions using a phthalate-based mobile phase.
| Analyte | Retention Time (min) | Limit of Detection (LOD) (mg/L) | Linearity (R²) |
| Chloride | 3.5 | 0.05 | >0.999 |
| Bromide | 4.8 | 0.1 | >0.999 |
| Nitrate | 5.5 | 0.1 | >0.999 |
| Sulfate | 8.2 | 0.2 | >0.999 |
Note: These values are illustrative and can vary depending on the specific column, instrument, and chromatographic conditions used.
Section 2: Tetramethylammonium as an Ion-Pairing Reagent
Tetraalkylammonium salts, including those of tetramethylammonium, are employed as ion-pairing reagents in reversed-phase HPLC.[3][4] This technique allows for the separation of ionic analytes on a non-polar stationary phase.
Principle of Ion-Pair Chromatography
The ion-pairing reagent, which contains a hydrophobic alkyl chain and an ionic head group, is added to the mobile phase. The hydrophobic part of the reagent adsorbs onto the reversed-phase stationary phase, creating a dynamic ion-exchange surface. Ionic analytes of the opposite charge are then retained on this surface through electrostatic interactions.[3]
Experimental Workflow: Ion-Pair Chromatography
Below is a generalized workflow for developing an ion-pair chromatographic method using a tetramethylammonium salt.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. dongmyung.co.kr [dongmyung.co.kr]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Reversed-phase ion-interaction chromatography of inorganic anions with tetraalkylammonium ions and divalent organic anions using indirect photometric detection - Analyst (RSC Publishing) [pubs.rsc.org]
Application Note: Tetramethylammonium Hydrogen Phthalate as a Versatile Buffer Component for Anion and Cation Analysis in Capillary Electrophoresis
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides detailed application notes and protocols for the use of a custom-formulated Tetramethylammonium (B1211777) Hydrogen Phthalate (B1215562) (TMAHP) buffer system in capillary electrophoresis (CE). This buffer system is designed to offer a versatile solution for the simultaneous or sequential analysis of both anionic and cationic species, which is of particular interest in pharmaceutical analysis for monitoring drug substances, counter-ions, and impurities. The hydrogen phthalate component serves as an effective background electrolyte (BGE) with UV-absorbing properties, enabling indirect UV detection of non-chromophoric anions. The tetramethylammonium (TMA) cation acts as a dynamic coating agent for the fused silica (B1680970) capillary, modifying the electroosmotic flow (EOF) to facilitate the separation of cationic analytes. This application note details the preparation of the TMAHP buffer, instrument setup, and provides protocols for method development.
Introduction
Capillary electrophoresis is a powerful analytical technique renowned for its high separation efficiency, minimal sample consumption, and rapid analysis times.[1] The choice of the background electrolyte is a critical parameter in CE method development, as it directly influences separation selectivity and efficiency.[2] Phthalate buffers are commonly employed in CE for the analysis of anions due to their UV-absorbing characteristics, which makes them suitable for indirect UV detection.[3] However, the analysis of cationic species can be challenging due to their interaction with the negatively charged capillary wall, leading to peak tailing and poor reproducibility.
Tetraalkylammonium salts, such as tetramethylammonium chloride or hydroxide, are known to dynamically coat the capillary surface, which can lead to a reversal of the electroosmotic flow.[4] This effect is advantageous for the analysis of positively charged molecules like peptides, proteins, and small molecule drugs, as it minimizes their adsorption to the capillary wall and improves peak shape and resolution.[4]
By combining tetramethylammonium and hydrogen phthalate into a single buffer system, we propose a versatile BGE for the analysis of a wider range of analytes in pharmaceutical development. This approach can potentially streamline workflows by allowing for the analysis of both anionic and cationic impurities or components with a single, well-characterized buffer system.
Principles of Separation
The separation mechanism in a TMAHP buffer system is twofold:
-
For Anionic Analytes: The hydrogen phthalate anion in the BGE provides a stable background absorbance. When a non-absorbing analyte anion displaces the phthalate ions, a decrease in absorbance is detected, allowing for indirect UV detection. The separation is based on the differences in the electrophoretic mobilities of the analyte anions.
-
For Cationic Analytes: The tetramethylammonium cations in the buffer associate with the negatively charged silanol (B1196071) groups on the inner surface of the fused silica capillary. This dynamic coating neutralizes the surface charge and can, at sufficient concentration, create a net positive charge, leading to a reversed electroosmotic flow (from the cathode to the anode). This reversed EOF opposes the migration of cationic analytes towards the cathode, thereby increasing their migration times and improving separation.
Experimental Protocols
Materials and Reagents
-
Phthalic Acid (C₈H₆O₄)
-
Tetramethylammonium Hydroxide (TMAOH), 25% in water
-
Potassium Hydrogen Phthalate (KHP)
-
Tetramethylammonium Chloride (TMACl)
-
Sodium Hydroxide (NaOH), 1 M and 0.1 M solutions
-
Hydrochloric Acid (HCl), 0.1 M solution
-
Deionized water (18.2 MΩ·cm)
-
Fused-silica capillaries (e.g., 50 µm i.d., 360 µm o.d.)
Buffer Preparation: 20 mM Tetramethylammonium Hydrogen Phthalate, pH 5.5
Method A: From Phthalic Acid and TMAOH
-
Weigh 332.2 mg of phthalic acid and dissolve it in approximately 800 mL of deionized water.
-
While stirring, slowly add 25% TMAOH solution until the pH of the solution reaches 5.5. Monitor the pH using a calibrated pH meter.
-
Transfer the solution to a 1 L volumetric flask and bring it to volume with deionized water.
-
Filter the buffer through a 0.45 µm nylon filter before use.
Method B: From KHP and TMACl
-
Dissolve 4.085 g of potassium hydrogen phthalate in approximately 800 mL of deionized water to create a 20 mM solution.
-
Add 2.19 g of tetramethylammonium chloride.
-
Adjust the pH to 5.5 using a small amount of 0.1 M NaOH or 0.1 M HCl as needed.
-
Transfer the solution to a 1 L volumetric flask and bring it to volume with deionized water.
-
Filter the buffer through a 0.45 µm nylon filter before use.
Instrumentation and Capillary Conditioning
-
CE System: A standard capillary electrophoresis system with a UV detector.
-
Capillary: Fused-silica capillary, 50 cm total length (40 cm to detector).
-
New Capillary Conditioning:
-
Rinse with 1 M NaOH for 20 minutes.
-
Rinse with deionized water for 10 minutes.
-
Rinse with 0.1 M HCl for 10 minutes.
-
Rinse with deionized water for 10 minutes.
-
Equilibrate with the running buffer (TMAHP) for 30 minutes.
-
-
Daily Capillary Conditioning:
-
Rinse with 0.1 M NaOH for 5 minutes.
-
Rinse with deionized water for 5 minutes.
-
Rinse with the running buffer for 10 minutes.
-
Separation Method for Anionic Impurities (Indirect Detection)
-
Running Buffer: 20 mM TMAHP, pH 5.5
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Voltage: -20 kV (Reversed polarity)
-
Temperature: 25 °C
-
Detection: Indirect UV at 254 nm
Separation Method for Cationic Drugs and Counter-ions
-
Running Buffer: 20 mM TMAHP, pH 5.5
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Voltage: +25 kV (Normal polarity)
-
Temperature: 25 °C
-
Detection: Direct UV at 214 nm (or wavelength of maximum absorbance of the analyte)
Data Presentation
The following tables summarize expected performance characteristics based on typical CE separations using phthalate and TMA-containing buffers.
Table 1: Expected Migration Times and Efficiency for a Mixture of Anions.
| Analyte (Anion) | Expected Migration Time (min) | Theoretical Plates (N) |
| Chloride | 3.5 | > 150,000 |
| Sulfate | 4.2 | > 180,000 |
| Phosphate | 4.8 | > 200,000 |
| Acetate | 5.5 | > 120,000 |
Table 2: Expected Migration Times and Resolution for a Mixture of Cationic Drugs.
| Analyte (Cationic Drug) | Expected Migration Time (min) | Resolution (Rs) |
| Metformin | 6.2 | - |
| Ranitidine | 7.8 | > 2.5 |
| Lidocaine | 9.1 | > 3.0 |
| Propranolol | 10.5 | > 2.0 |
Visualizations
Caption: Experimental workflow for CE analysis using TMAHP buffer.
Caption: Proposed separation mechanisms for anions and cations.
Conclusion
The use of a this compound buffer in capillary electrophoresis presents a promising and versatile approach for the analysis of both anionic and cationic species in pharmaceutical development. This application note provides a foundational protocol for the preparation and implementation of this buffer system. Further method development and validation are recommended for specific applications to ensure optimal performance and compliance with regulatory requirements. The ability to analyze a broader range of analytes with a single buffer system can lead to increased efficiency and reduced complexity in analytical workflows.
References
- 1. Separation of organic cations using novel background electrolytes by capillary electrophoresis. | Sigma-Aldrich [sigmaaldrich.com]
- 2. Method Development for Capillary Electrophoresis: Optimization Strategies [labx.com]
- 3. Success and failure with phthalate buffers in capillary zone electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Preparation of Standard Solutions of Tetramethylammonium Hydrogen Phthalate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tetramethylammonium (B1211777) hydrogen phthalate (B1215562) (TMAHP) is a crystalline solid that can be utilized in various chemical applications, including the formulation of electrolytes.[1][2] Given its high purity, it holds potential as a standard substance for analytical procedures such as acid-base titrations or for the preparation of buffer solutions in specific non-aqueous or mixed-solvent systems where potassium hydrogen phthalate (KHP) may not be suitable. This document provides a detailed protocol for the preparation of standard solutions of TMAHP.
Properties of Tetramethylammonium Hydrogen Phthalate
A summary of the key physical and chemical properties of TMAHP is presented in the table below. This information is crucial for the accurate preparation of standard solutions.
| Property | Value | Reference |
| Chemical Name | This compound | [1][3] |
| Synonyms | Tetramethylammonium phthalate monobasic, N,N,N-trimethylmethanaminium 2-carboxybenzoate | [4] |
| CAS Number | 79723-02-7 | [4][5][6][7] |
| Molecular Formula | C12H17NO4 | [1][5][7] |
| Molecular Weight | 239.27 g/mol | [1][6][7] |
| Physical Form | White Crystalline Powder | [1][5][7] |
| Purity | ≥99% | [1][3][6] |
| Solubility | Partly soluble in water | [1][3] |
| Melting Point | 142-146 °C | [4] |
Experimental Protocol: Preparation of a Standard Solution
This protocol details the steps for preparing a standard solution of this compound. The procedure is analogous to the preparation of standard solutions of Potassium Hydrogen Phthalate (KHP), a widely recognized primary standard.[8][9][10]
3.1. Materials and Equipment
-
This compound (TMAHP), ≥99% purity
-
Analytical balance (readable to ±0.0001 g)
-
Weighing boat or paper
-
Spatula
-
Drying oven
-
Desiccator
-
Volumetric flask (e.g., 250 mL, 500 mL, or 1000 mL, Class A)
-
Beaker
-
Glass stirring rod
-
Funnel
-
Wash bottle with distilled or deionized water
-
Dropper or pipette
3.2. Procedure
-
Drying the Primary Standard: Place a suitable amount of TMAHP in a clean, dry weighing bottle. Heat in a drying oven at 110-120°C for 1-2 hours to remove any surface moisture. After heating, transfer the weighing bottle to a desiccator to cool to room temperature. This step is crucial to ensure the mass of the substance is not influenced by absorbed water.
-
Calculating the Required Mass: Determine the desired concentration and volume of the standard solution. Use the following formula to calculate the mass of TMAHP required: Mass (g) = Desired Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) For example, to prepare 250 mL (0.250 L) of a 0.1 M TMAHP solution: Mass = 0.1 mol/L × 0.250 L × 239.27 g/mol = 5.9818 g
-
Weighing the Primary Standard: Accurately weigh the cooled TMAHP using an analytical balance. Place a weighing boat on the balance and tare it. Carefully add the calculated mass of TMAHP to the weighing boat. Record the exact mass to four decimal places.
-
Dissolving the Solid: Transfer the weighed TMAHP into a clean beaker. Add a portion of distilled or deionized water (approximately 50% of the final volume of the volumetric flask) to the beaker. Use a stirring rod to agitate the solution and dissolve the solid completely. Gentle warming may be applied if necessary to aid dissolution, but ensure the solution is cooled to room temperature before proceeding.
-
Transferring to a Volumetric Flask: Carefully pour the dissolved solution through a funnel into a clean, calibrated volumetric flask of the desired final volume. Rinse the beaker, stirring rod, and funnel several times with small portions of distilled water, transferring all rinsings into the volumetric flask to ensure no loss of the solute.
-
Diluting to the Mark: Add distilled or deionized water to the volumetric flask until the liquid level is just below the calibration mark on the neck of the flask. Use a dropper or pipette to add the final amount of water dropwise until the bottom of the meniscus is precisely on the calibration mark.
-
Homogenizing the Solution: Stopper the volumetric flask securely and invert it multiple times (at least 10-15 times) to ensure the solution is thoroughly mixed and the concentration is uniform throughout.
-
Labeling and Storage: Label the flask with the name of the solution (this compound), its calculated molarity, the date of preparation, and the preparer's initials. Store the solution in a tightly capped bottle in a cool, dark place to minimize degradation.
Diagrams
4.1. Experimental Workflow for Standard Solution Preparation
Caption: Workflow for preparing a standard TMAHP solution.
4.2. Logical Relationship for Molarity Calculation
Caption: Logical steps for molarity calculation.
Applications and Considerations
-
Titration: The prepared standard solution of TMAHP can be used to standardize basic solutions. Due to its acidic hydrogen, it will react with bases in a 1:1 stoichiometric ratio.
-
Buffer Preparation: TMAHP can be used in combination with its conjugate base (the phthalate dianion) or a strong acid to prepare buffer solutions, particularly in systems where sodium or potassium ions are undesirable.
-
Solvent: While TMAHP is partly soluble in water, its solubility might be different in other polar solvents or mixed-solvent systems.[1][3] It is recommended to perform solubility tests before preparing solutions in non-aqueous solvents.
-
Stability: The stability of the prepared solution should be periodically checked, especially if stored for an extended period. This can be done by re-standardizing it against a known primary standard base.
-
Safety: Tetramethylammonium compounds can have associated health risks. It is essential to consult the Safety Data Sheet (SDS) for TMAHP before handling and to use appropriate personal protective equipment (PPE), including gloves and safety glasses. Work in a well-ventilated area.
References
- 1. This compound, 99+%, Thermo Scientific Chemicals | Thermo Fisher Scientific India Pvt. Ltd. | Mumbai | ePharmaLeads [chembeez.com]
- 2. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 3. This compound, 99+% | Fisher Scientific [fishersci.ca]
- 4. This compound | 79723-02-7 [chemnet.com]
- 5. This compound, 99+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 6. gfschemicals.com [gfschemicals.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. practical-science.com [practical-science.com]
- 9. tsapps.nist.gov [tsapps.nist.gov]
- 10. Ricca Chemical - Potassium Hydrogen Phthalate [riccachemical.com]
Application Notes and Protocols: The Role of Tetramethylammonium Hydrogen Phthalate in Electrochemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Electrochemical synthesis is a burgeoning field in modern chemistry, offering sustainable and efficient pathways for the creation of complex molecules, including active pharmaceutical ingredients (APIs).[1] The choice of supporting electrolyte is paramount in any electrochemical system, as it not only ensures the conductivity of the medium but can also profoundly influence reaction pathways, selectivity, and yield.[2][3] Tetramethylammonium (B1211777) hydrogen phthalate (B1215562) (TMAP), a quaternary ammonium (B1175870) salt, presents unique characteristics that suggest its potential utility in specialized electrochemical applications.
This document provides a detailed overview of the inferred roles of TMAP in electrochemical synthesis, along with generalized experimental protocols and data for related compounds to guide researchers in its application. Due to a lack of specific literature on TMAP in electrochemical synthesis, its roles are largely extrapolated from the known electrochemical properties of the tetramethylammonium (TMA⁺) cation and the hydrogen phthalate anion.
Inferred Roles and Potential Applications of Tetramethylammonium Hydrogen Phthalate
Based on the distinct properties of its constituent ions, this compound (TMAP) can be inferred to perform several key roles in an electrochemical synthesis setup:
-
Supporting Electrolyte: The primary and most straightforward role of TMAP is to provide ionic conductivity to the electrochemical cell, which is essential for the passage of current. The tetramethylammonium (TMA⁺) cation is known for its wide cathodic stability, making it suitable for reductive processes.[4]
-
Proton Source and pH Buffer: The hydrogen phthalate anion can act as a proton donor, influencing the pH of the electrolyte solution. This can be particularly advantageous in reactions where protonation steps are crucial, or where maintaining a specific pH range is necessary for reaction selectivity and stability of the products.
-
Anionic Mediator or Reactant: The phthalate moiety, being an organic anion, has the potential to participate directly in the electrochemical reaction. It could be oxidized at the anode to form radical species that can then engage in subsequent chemical reactions, acting as a mediator or a direct reactant.
-
Phase-Transfer Catalyst (PTC): Quaternary ammonium salts are well-known phase-transfer catalysts, facilitating the transfer of anionic species from an aqueous or solid phase into an organic phase where the electrochemical reaction occurs.[5][6] While the tetramethylammonium cation is less lipophilic than its longer-chain counterparts, it can still exhibit PTC behavior in certain systems.
These multifaceted properties suggest that TMAP could be particularly useful in:
-
Electrochemical Reductions: Where the wide cathodic window of the TMA⁺ cation is beneficial.
-
Proton-Coupled Electron Transfer (PCET) Reactions: Where the availability of a proton from the hydrogen phthalate anion can facilitate the reaction.
-
Anodic Oxidation Reactions: Where the phthalate anion could act as a mediator or a sacrificial oxidant.
-
Biphasic Electrochemical Systems: Where phase-transfer catalysis is required to bring reactants together at the electrode surface.
Data Presentation: Electrochemical Properties of Related Compounds
Table 1: Electrochemical Windows of Various Tetramethylammonium Salts in Non-Aqueous Solvents
| Supporting Electrolyte | Solvent | Anodic Limit (V vs. ref) | Cathodic Limit (V vs. ref) | Reference Electrode |
| Tetramethylammonium Iodide | Propylene Carbonate | ~ +1.0 | ~ -3.0 | Ag/Ag⁺ |
| Tetramethylammonium Iodide | Acetonitrile | ~ +0.9 | ~ -2.8 | Ag/Ag⁺ |
| Tetramethylammonium Hexafluorophosphate | Propylene Carbonate | > +3.0 | ~ -3.0 | Li/Li⁺ |
| Tetraethylammonium Tetrafluoroborate | Acetonitrile | ~ +3.0 | ~ -3.0 | Ag/Ag⁺ |
Data is compiled from various sources and should be considered approximate as the exact values can vary with experimental conditions such as electrode material, purity, and scan rate.
Table 2: Electrochemical Oxidation of Phthalate Esters
| Compound | Anode Material | Key Observation |
| Dimethyl Phthalate | Boron-Doped Diamond | Oxidation occurs on the aromatic ring first. |
| Dimethyl Phthalate | Platinum | Alkyl chain is preferentially attacked. |
| Diethyl Phthalate | Graphite (B72142) | Optimal degradation at acidic pH (pH 3). |
This data, derived from studies on the electrochemical degradation of phthalates, indicates the electrochemical activity of the phthalate moiety at the anode.[7][8]
Experimental Protocols
The following are generalized protocols for the use of TMAP in electrochemical synthesis. Researchers should optimize these protocols for their specific applications.
Protocol 1: TMAP as a Supporting Electrolyte in a Divided H-Cell for Reductive Electrosynthesis
Objective: To utilize TMAP as a supporting electrolyte in the electrochemical reduction of an organic substrate.
Materials:
-
This compound (TMAP), high purity
-
Anhydrous solvent (e.g., acetonitrile, dimethylformamide)
-
Organic substrate
-
Divided H-type electrochemical cell with a fritted glass separator
-
Working electrode (e.g., glassy carbon, platinum mesh)
-
Counter electrode (e.g., platinum wire, carbon rod)
-
Reference electrode (e.g., Ag/AgCl, Ag/Ag⁺)
-
Potentiostat/Galvanostat
-
Inert gas (e.g., nitrogen, argon)
Procedure:
-
Electrolyte Preparation: a. In an inert atmosphere glovebox or using a Schlenk line, dissolve the required amount of TMAP in the anhydrous solvent to achieve the desired concentration (typically 0.1 M). b. Add the organic substrate to the catholyte (the compartment with the working electrode). The anolyte (the compartment with the counter electrode) will contain only the TMAP solution.
-
Cell Assembly: a. Assemble the H-cell, ensuring the electrodes are properly positioned and the compartments are sealed. b. Purge both compartments with an inert gas for 15-20 minutes to remove dissolved oxygen. Maintain a gentle stream of inert gas over the solutions throughout the experiment.
-
Electrolysis: a. Connect the electrodes to the potentiostat/galvanostat. b. Apply a constant potential (potentiostatic) or constant current (galvanostatic) to the working electrode. The applied potential or current should be determined based on cyclic voltammetry of the substrate. c. Monitor the reaction progress by analytical techniques such as TLC, GC-MS, or HPLC by periodically taking aliquots from the catholyte.
-
Work-up and Product Isolation: a. Upon completion of the reaction, disconnect the cell. b. Combine the catholyte and anolyte (if desired, though products are typically in the catholyte for a reduction). c. Remove the solvent under reduced pressure. d. The resulting residue can be purified using standard techniques such as column chromatography, crystallization, or distillation to isolate the desired product.
Protocol 2: TMAP in a Beaker-Type Cell for Anodic Oxidation
Objective: To investigate the role of the hydrogen phthalate anion in an anodic oxidation reaction.
Materials:
-
This compound (TMAP), high purity
-
Solvent (e.g., methanol, water, or a mixture)
-
Organic substrate
-
Undivided beaker-type electrochemical cell
-
Working electrode (e.g., platinum foil, graphite plate)
-
Counter electrode (e.g., platinum wire, carbon rod)
-
Reference electrode (optional for galvanostatic electrolysis)
-
Potentiostat/Galvanostat
-
Magnetic stirrer and stir bar
Procedure:
-
Electrolyte and Substrate Preparation: a. Dissolve TMAP and the organic substrate in the chosen solvent in the beaker-type cell to the desired concentrations.
-
Cell Assembly: a. Place the working and counter electrodes in the solution, ensuring they are parallel and at a fixed distance. b. If using a reference electrode, place its tip close to the working electrode. c. Begin stirring the solution at a constant rate.
-
Electrolysis: a. Connect the electrodes to the power source. b. Conduct the electrolysis at a constant current (galvanostatic) or constant potential (potentiostatic). c. Monitor the reaction progress.
-
Work-up and Analysis: a. After the electrolysis, quench the reaction if necessary. b. Analyze the reaction mixture to identify products, paying close attention to potential products arising from the involvement of the phthalate anion. c. Isolate and purify the desired product using appropriate methods.
Mandatory Visualizations
Caption: Workflow for Reductive Electrosynthesis using TMAP.
Caption: Inferred Roles of TMAP in Electrochemical Synthesis.
Conclusion
This compound is a compound with intriguing potential for application in electrochemical synthesis, primarily due to the combined properties of its cation and anion. While direct experimental evidence for its use in electrosynthetic protocols is currently limited, the principles outlined in these application notes provide a solid foundation for its exploration as a supporting electrolyte, proton source, and potential anionic mediator. The provided generalized protocols can be adapted by researchers to investigate the utility of TMAP in their specific synthetic challenges, contributing to the advancement of sustainable and efficient electrochemical methodologies in the pharmaceutical and chemical industries. Further research is warranted to elucidate the specific electrochemical behavior of TMAP and to quantify its performance in various synthetic transformations.
References
- 1. benchchem.com [benchchem.com]
- 2. Dual Roles of Supporting Electrolytes in Organic Electrosynthesis [publikationen.bibliothek.kit.edu]
- 3. Electrosynthesis Governed by Electrolyte: Case Studies that Give Some Hints for the Rational Design of Electrolyte [jstage.jst.go.jp]
- 4. mdpi.com [mdpi.com]
- 5. Phase transfer catalysis | PPTX [slideshare.net]
- 6. dalalinstitute.com [dalalinstitute.com]
- 7. Comparative electrochemical degradation of phthalic acid esters using boron-doped diamond and Pt anodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
Application Notes and Protocols: Tetramethylammonium Hydrogen Phthalate for Instrument Calibration in Thermal Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate temperature and heat flow calibration are critical for obtaining reliable data from thermal analysis instruments such as Differential Scanning Calorimeters (DSC) and Thermogravimetric Analyzers (TGA). Calibration is typically performed using certified reference materials with well-defined thermal transitions. This document provides detailed application notes and protocols for the use of Tetramethylammonium (B1211777) Hydrogen Phthalate (B1215562) (TMAHP) as a reference material for the calibration of thermal analysis instruments. Its distinct melting point makes it a suitable candidate for temperature calibration in the mid-temperature range, which is relevant for the characterization of many pharmaceutical and polymeric materials.
Properties of Tetramethylammonium Hydrogen Phthalate (TMAHP)
A summary of the key physical and chemical properties of TMAHP is provided in the table below. The melting point is the primary thermal event utilized for instrument calibration.
| Property | Value | Source |
| Chemical Name | This compound | [1][2] |
| CAS Number | 79723-02-7 | [1][2][3][4] |
| Molecular Formula | C₁₂H₁₇NO₄ | [1][2][3][4] |
| Molecular Weight | 239.27 g/mol | [1][2][3] |
| Appearance | White crystalline powder | [2][5] |
| Melting Point | 142-150 °C | [1][3][5] |
| Purity | ≥99% | [1][5] |
| Solubility | Partially soluble in water | [1][5] |
Applications in Thermal Analysis
This compound is primarily used for the temperature calibration of Differential Scanning Calorimeters (DSC). Its melting transition provides a sharp, well-defined endotherm that can be used to verify and adjust the temperature scale of the instrument.
Differential Scanning Calorimetry (DSC) Calibration
TMAHP can be used as a single-point or as part of a multi-point calibration to ensure temperature accuracy over a specific range. The onset of the melting endotherm is used as the reference point for temperature calibration.
Thermogravimetric Analysis (TGA) Temperature Calibration
Experimental Protocols
The following protocols are generalized and should be adapted to the specific requirements of your instrument and standard operating procedures.
DSC Temperature Calibration Protocol
This protocol outlines the steps for a single-point temperature calibration of a DSC instrument using TMAHP.
Materials:
-
This compound (TMAHP), ≥99% purity
-
DSC instrument
-
Standard aluminum DSC pans and lids
-
Microbalance (readable to ±0.01 mg)
-
Tweezers and spatula
Procedure:
-
Sample Preparation:
-
Accurately weigh 1-3 mg of TMAHP into a standard aluminum DSC pan.
-
Hermetically seal the pan with a lid.
-
Prepare an empty, sealed aluminum pan to be used as a reference.
-
-
Instrument Setup:
-
Place the sample pan on the sample platform and the reference pan on the reference platform of the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen or argon) at a flow rate of 20-50 mL/min.
-
Set the experimental parameters:
-
Start Temperature: 120 °C
-
End Temperature: 170 °C
-
Heating Rate: 10 °C/min
-
-
-
Data Acquisition:
-
Equilibrate the sample at the start temperature for 2-5 minutes.
-
Initiate the heating ramp and record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Analyze the resulting thermal curve.
-
Determine the extrapolated onset temperature of the melting endotherm.
-
Compare the observed onset temperature to the certified or expected melting point of TMAHP.
-
If the deviation is outside the acceptable tolerance for your laboratory, perform a temperature adjustment according to the instrument manufacturer's instructions.
-
Workflow for DSC Temperature Calibration:
DSC Temperature Calibration Workflow
TGA Temperature Calibration (Melting Point Method)
This protocol describes a method for verifying the temperature accuracy of a TGA using the melting of TMAHP. This method requires a specific "drop weight" or similar setup.
Materials:
-
This compound (TMAHP), ≥99% purity
-
TGA instrument
-
Specialized TGA pan for melting point calibration (e.g., with a hole in the bottom and a suspension wire)
-
Small, inert weight (e.g., platinum wire)
-
Microbalance
-
Tweezers
Procedure:
-
Sample and Pan Preparation:
-
Set up the specialized TGA pan according to the manufacturer's instructions.
-
Place a small amount of TMAHP on the suspension mechanism that holds the inert weight. The TMAHP will act as a "fusible link".
-
-
Instrument Setup:
-
Carefully place the prepared pan and weight assembly onto the TGA balance.
-
Purge the furnace with an inert gas (e.g., nitrogen) at a consistent flow rate.
-
Set the experimental parameters:
-
Start Temperature: 120 °C
-
End Temperature: 170 °C
-
Heating Rate: 10 °C/min
-
-
-
Data Acquisition:
-
Equilibrate at the start temperature.
-
Begin the heating program and record the weight as a function of temperature.
-
A sharp weight loss will be observed when the TMAHP melts, causing the inert weight to drop.
-
-
Data Analysis:
-
Determine the onset temperature of the sharp weight loss event.
-
This temperature corresponds to the melting point of TMAHP.
-
Compare this observed temperature to the known melting point of TMAHP and adjust the instrument's temperature calibration if necessary.
-
Logical Relationship for TGA Temperature Verification:
TGA Temperature Verification Logic
Interpretation of Results and Best Practices
-
Purity: The purity of the TMAHP standard is crucial for accurate calibration. Always use a high-purity (≥99%) standard.
-
Heating Rate: The observed transition temperature can be affected by the heating rate. It is important to perform the calibration at the same heating rate that will be used for subsequent sample analyses.
-
Atmosphere: The calibration and subsequent experiments should be conducted under the same atmospheric conditions (gas and flow rate).
-
Regular Verification: The calibration of thermal analysis instruments should be verified regularly to ensure the continued accuracy of the data. The frequency of verification will depend on the usage of the instrument and the requirements of the specific application.
Safety Precautions
This compound is a chemical substance and should be handled with appropriate care.[6] Consult the Safety Data Sheet (SDS) before use.[6] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the material in a well-ventilated area or a fume hood.
Disclaimer
The protocols and information provided in this document are intended for guidance and should be adapted by qualified personnel to their specific instrumentation and laboratory conditions. The user is responsible for validating the calibration procedures for their intended application.
References
- 1. This compound, 99+% | Fisher Scientific [fishersci.ca]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. This compound | 79723-02-7 [chemnet.com]
- 4. This compound, 99+% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. This compound, 99+%, Thermo Scientific Chemicals | Thermo Fisher Scientific India Pvt. Ltd. | Mumbai | ePharmaLeads [chembeez.com]
- 6. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Tetramethylammonium Hydrogen Phthalate (TMAP)
This technical support center provides guidance on the proper handling and drying of Tetramethylammonium hydrogen phthalate (B1215562) (TMAP) for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for drying Tetramethylammonium hydrogen phthalate (TMAP) before use?
Recommended Protocol:
-
Place the TMAP solid in a clean, dry vacuum flask or a desiccator designed for vacuum use.
-
Heat the sample at a temperature between 60-80 °C. This is well below the reported melting point of 148-150 °C and should be safe for the compound.[1]
-
Apply a vacuum to the flask or desiccator.
-
Dry for 4-6 hours. The exact time may vary depending on the initial moisture content and the amount of substance.
-
After drying, allow the container to cool to room temperature before releasing the vacuum to prevent the uptake of atmospheric moisture.
-
Store the dried TMAP in a tightly sealed container in a desiccator over a suitable desiccant (e.g., silica (B1680970) gel, anhydrous calcium sulfate).
Q2: Can I dry this compound in a standard laboratory oven?
Drying TMAP in a standard laboratory oven at atmospheric pressure is possible, but it requires careful temperature control to avoid decomposition. If a vacuum oven is not available, you may use a standard oven set to a temperature between 60-80 °C. However, vacuum drying is the preferred method as it allows for efficient removal of moisture at a lower temperature.
Q3: What are the signs of decomposition of this compound during drying?
Decomposition of TMAP may be indicated by a change in color (yellowing or browning), the appearance of a melted or fused solid, or the release of a fishy or amine-like odor. If you observe any of these signs, the material should be discarded as it is no longer pure.
Q4: What are the key physical and chemical properties of this compound?
The following table summarizes the key properties of TMAP:
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₇NO₄ | [2] |
| Molecular Weight | 239.27 g/mol | [1] |
| Appearance | White solid/crystalline powder | [1] |
| Melting Point | 148-150 °C (lit.) | [1] |
| Solubility | Partly soluble in water | [3] |
| Stability | Stable under normal conditions | [4] |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| The TMAP is still clumpy or appears moist after drying. | Insufficient drying time or temperature. | Increase the drying time or slightly increase the temperature (do not exceed 80 °C). Ensure a good vacuum is being pulled if using a vacuum oven. |
| The TMAP has discolored or melted during drying. | The drying temperature was too high, leading to decomposition. | Discard the material. For future attempts, use a lower drying temperature and consider using a vacuum oven for more gentle drying. |
| The dried TMAP quickly becomes sticky after removal from the oven. | The material is hygroscopic and is absorbing atmospheric moisture. | Minimize the exposure of the dried material to the atmosphere. Once cooled, immediately transfer it to a tightly sealed container stored in a desiccator. |
Experimental Workflow
Below is a diagram illustrating the recommended workflow for drying this compound.
Caption: Recommended Workflow for Drying TMAP
Safety and Handling
-
Always handle this compound in a well-ventilated area or under a chemical fume hood.[2][4]
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[2][4]
-
Store TMAP in a tightly closed container in a dry, cool, and well-ventilated place.[2][4]
-
In case of a spill, sweep up the solid material, avoiding dust formation, and place it in a suitable container for disposal.[2][4]
References
Technical Support Center: Recrystallization of Tetramethylammonium Hydrogen Phthalate
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of Tetramethylammonium Hydrogen Phthalate via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind recrystallizing this compound?
Recrystallization is a purification technique for solid compounds. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[1][2] An ideal solvent will dissolve a large amount of this compound at an elevated temperature but only a small amount at lower temperatures. Impurities should either be highly soluble in the solvent at all temperatures or sparingly soluble at high temperatures. By dissolving the impure solid in a minimum amount of hot solvent and then allowing it to cool slowly, the this compound will crystallize out in a purer form, leaving the impurities dissolved in the solvent.[1]
Q2: How do I select a suitable solvent for the recrystallization of this compound?
Choosing the right solvent is crucial for successful recrystallization. The ideal solvent should:
-
Not react with this compound.
-
Dissolve the compound well at high temperatures but poorly at low temperatures.
-
Either dissolve impurities very well at all temperatures or not at all.
-
Have a boiling point below the melting point of this compound to prevent "oiling out".[3]
-
Be volatile enough to be easily removed from the purified crystals.
Given that this compound is a quaternary ammonium (B1175870) salt, polar solvents are a good starting point. Consider solvents such as water, ethanol, methanol, or mixtures like alcohol/water.[2] It is recommended to perform small-scale solubility tests to determine the best solvent or solvent pair.
Q3: What are the key steps in a typical recrystallization procedure?
The fundamental steps for recrystallization are:
-
Solvent Selection: Testing various solvents to find the most suitable one.
-
Dissolution: Dissolving the impure this compound in a minimum amount of near-boiling solvent to create a saturated solution.[1]
-
Hot Filtration (if necessary): If there are insoluble impurities, the hot solution should be filtered to remove them.[2]
-
Cooling and Crystallization: Allowing the hot, saturated solution to cool slowly and undisturbed to form crystals.[4]
-
Crystal Collection: Isolating the purified crystals by vacuum filtration.
-
Washing: Rinsing the collected crystals with a small amount of cold solvent to remove any remaining soluble impurities.[1]
-
Drying: Drying the purified crystals to remove any residual solvent.
Troubleshooting Guide
Problem: The this compound is not dissolving in the hot solvent.
-
Possible Cause: An inappropriate solvent is being used, or not enough solvent has been added.
-
Solution:
-
Ensure you are using a suitable polar solvent.
-
Add small, incremental amounts of the hot solvent until the solid dissolves. Be careful not to add too much, as this will reduce your yield.[1][3]
-
If the solid remains insoluble even with a large volume of solvent, you will need to select a different solvent.
-
Problem: No crystals are forming upon cooling.
-
Possible Cause 1: Too much solvent was used. This is a very common issue where the solution is not saturated enough for crystals to form.[3][4]
-
Solution 1: Reheat the solution and evaporate some of the solvent to increase the concentration. Then, allow it to cool again.[3][5]
-
Possible Cause 2: The solution is supersaturated. The solution may need a nucleation site to initiate crystal growth.[1][3]
-
Solution 2:
-
Scratching: Gently scratch the inside of the flask with a glass stirring rod just below the surface of the liquid. The small glass particles can act as nucleation sites.[1]
-
Seeding: Add a tiny "seed" crystal of pure this compound to the solution to encourage crystallization.[1]
-
Cooling further: If crystals still do not form, try cooling the solution in an ice bath.[4]
-
Problem: The product separates as an oil instead of crystals ("oiling out").
-
Possible Cause: The boiling point of the solvent is higher than the melting point of the this compound, or the solution is too concentrated with impurities.[3][5]
-
Solution:
-
Reheat the solution to redissolve the oil.
-
Add a small amount of additional hot solvent to decrease the saturation.[3]
-
Allow the solution to cool much more slowly. You can do this by letting the hot plate cool down gradually or by insulating the flask.[3]
-
Consider using a solvent with a lower boiling point.
-
Problem: The crystal yield is very low.
-
Possible Cause 1: Too much solvent was used during dissolution. This keeps a significant amount of the product dissolved even at low temperatures.[1]
-
Solution 1: Next time, use less solvent. For the current batch, you can try to recover more product by evaporating some of the solvent from the filtrate and cooling it again.
-
Possible Cause 2: The crystals were washed with too much or warm solvent. This can redissolve some of your purified product.[1]
-
Solution 2: Always use a minimal amount of ice-cold solvent for washing the crystals.[1]
-
Possible Cause 3: Premature crystallization during hot filtration. The solution may have cooled and deposited crystals in the filter funnel.[5]
-
Solution 3: Use a stemless funnel and preheat it with hot solvent before filtration. Also, try to use a slight excess of solvent and then evaporate it after filtration.[5]
Experimental Protocols
Protocol 1: Solvent Selection for Recrystallization
-
Place approximately 50 mg of impure this compound into several different test tubes.
-
To each test tube, add a different polar solvent (e.g., water, ethanol, isopropanol) dropwise at room temperature, shaking after each addition. Note the solubility.
-
If the compound is insoluble at room temperature, gently heat the test tube in a water bath and continue adding the solvent dropwise until the solid dissolves.
-
Once dissolved, allow the solution to cool to room temperature and then place it in an ice bath.
-
Observe the quantity and quality of the crystals that form.
-
The ideal solvent will show low solubility at room temperature and in an ice bath, but high solubility at elevated temperatures, and will produce a good yield of well-formed crystals upon cooling.
Protocol 2: Recrystallization of this compound
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent while stirring and heating until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored due to impurities, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (if decolorizing carbon or insoluble impurities are present): Preheat a gravity filtration setup (funnel and receiving flask). Filter the hot solution quickly to remove the activated carbon or any insoluble impurities.
-
Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. To promote slower cooling, you can insulate the flask. Once at room temperature, you may place the flask in an ice bath to maximize crystal formation.
-
Collection of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining impurities.
-
Drying: Allow the crystals to dry completely in the air on the filter paper or in a desiccator.
Data Presentation
Table 1: Solubility Testing for this compound
| Solvent | Solubility at Room Temp. | Solubility at Boiling Point | Crystal Formation upon Cooling | Observations |
| Water | ||||
| Ethanol | ||||
| Methanol | ||||
| Isopropanol | ||||
| Acetone | ||||
| Ethanol/Water (e.g., 9:1) | ||||
| Other Solvents |
Mandatory Visualization
Caption: Troubleshooting workflow for common recrystallization problems.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
Troubleshooting peak tailing with Tetramethylammonium hydrogen phthalate in chromatography
Welcome to our dedicated support center for troubleshooting challenges in chromatography. This resource provides in-depth guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during their experiments.
Topic: Troubleshooting Peak Tailing with Tetramethylammonium (B1211777) Hydrogen Phthalate (B1215562)
Peak tailing is a common chromatographic problem characterized by asymmetrical peaks with a drawn-out trailing edge. This phenomenon can significantly impact resolution and the accuracy of quantification. When using mobile phase additives like Tetramethylammonium hydrogen phthalate, several factors can contribute to this issue. This guide will walk you through the potential causes and solutions in a structured question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in my mobile phase?
A1: this compound serves a dual purpose in chromatography. The Tetramethylammonium (TMA) cation can act as an ion-pairing agent, which is particularly useful for improving the retention and peak shape of acidic analytes on a reversed-phase column.[1][2] The hydrogen phthalate component can act as a buffer to control and maintain the pH of the mobile phase, which is critical for consistent and reproducible separations of ionizable compounds.[3]
Q2: I'm observing peak tailing for my acidic analyte. How could this compound be contributing to this?
A2: While the tetramethylammonium cation is intended to improve peak shape, inappropriate concentration or mobile phase conditions can lead to issues. If the concentration of the ion-pairing agent is too low, it may not effectively mask the active sites on the stationary phase that cause secondary interactions. Conversely, an excessively high concentration can lead to column saturation and peak distortion. The pH established by the hydrogen phthalate buffer is also critical; if the pH is close to the pKa of your analyte, you may observe peak splitting or tailing due to the presence of both ionized and non-ionized forms of the analyte.[4][5]
Q3: Can the stationary phase be a cause of peak tailing even when using a mobile phase modifier like this compound?
A3: Absolutely. The most common cause of peak tailing, especially for basic compounds, is the interaction with residual silanol (B1196071) groups on the surface of silica-based stationary phases.[6][7] These silanol groups can become ionized at mid-range pH values and interact with analytes, causing secondary retention and peak tailing.[7][8] While this compound can help mitigate these interactions, a highly deactivated or "end-capped" column is often recommended to minimize this effect.[8][9] Column degradation, contamination, or the formation of voids in the packing material can also lead to poor peak shape.[10]
Q4: All the peaks in my chromatogram are tailing. What does this suggest?
A4: If all peaks are exhibiting tailing, it typically points to a physical or system-wide issue rather than a chemical interaction with a specific analyte.[11] Common causes include:
-
Extra-column volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and tailing.[8]
-
Column issues: A void at the column inlet or a partially blocked frit can distort the flow path and affect all peaks.[10]
-
Injector problems: A poorly seated fitting or a partially clogged injector can lead to sample dispersion and asymmetrical peaks.
Troubleshooting Guides
Guide 1: Optimizing Mobile Phase Conditions
If you are experiencing peak tailing, the mobile phase composition is the first place to investigate.
Issue: Peak tailing is observed for one or more analytes when using a mobile phase containing this compound.
dot
Caption: Troubleshooting workflow for mobile phase optimization.
Experimental Protocol: Mobile Phase pH Adjustment
-
Determine Analyte pKa: If not already known, determine the pKa of your analyte(s).
-
Initial Mobile Phase Preparation: Prepare the mobile phase with this compound as per your original method. Measure the pH of the aqueous portion before adding the organic modifier.[5]
-
pH Adjustment: If the current pH is within ±1.5 units of your analyte's pKa, adjust it. For acidic analytes, aim for a pH at least 2 units below the pKa. For basic analytes, aim for a pH at least 2 units above the pKa. Use small additions of a suitable acid or base to adjust the pH of the aqueous component of the mobile phase.
-
System Equilibration: Equilibrate the column with the pH-adjusted mobile phase for at least 20-30 column volumes.
-
Analysis: Inject your sample and observe the peak shape.
| Parameter | Recommendation for Acidic Analytes | Recommendation for Basic Analytes |
| Mobile Phase pH | At least 2 pH units below analyte pKa | At least 2 pH units above analyte pKa |
| TMA Concentration | 5-50 mM (empirical optimization) | Not typically used as a primary modifier |
| Buffer Concentration | 10-50 mM | 10-50 mM |
Guide 2: Addressing Column-Related Issues
If optimizing the mobile phase does not resolve the peak tailing, the issue may lie with the column itself.
Issue: Peak tailing persists after mobile phase optimization.
dot
Caption: Troubleshooting workflow for column-related issues.
Experimental Protocol: Column Flushing
-
Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination.
-
Initial Wash: Flush the column with the mobile phase composition without the buffer and ion-pairing agent (e.g., just the water/organic solvent mixture) for 10-20 column volumes.
-
Strong Solvent Wash: Flush the column with a strong, non-buffered organic solvent such as 100% acetonitrile (B52724) or methanol (B129727) for 10-20 column volumes. For very non-polar contaminants, isopropanol (B130326) can be used.
-
Re-equilibration: Reconnect the column to the detector and flush with the initial mobile phase (including this compound) for at least 20-30 column volumes, or until a stable baseline is achieved.[11]
-
Analysis: Inject a standard to assess if the peak shape has improved.
| Issue | Diagnostic Test | Recommended Action |
| Secondary Silanol Interactions | Tailing is more pronounced for basic analytes. | Use a modern, high-purity, end-capped (base-deactivated) column.[9] |
| Column Contamination | Gradual increase in peak tailing and backpressure over time. | Flush the column with a strong solvent (see protocol above). |
| Column Void/Bed Deformation | Sudden onset of broad and tailing peaks for all analytes. | Replace the column. Using a guard column can help extend column lifetime.[9] |
Guide 3: Investigating System and Sample Effects
If both the mobile phase and column have been addressed, consider other system and sample-related factors.
Issue: Peak tailing is not resolved by mobile phase or column troubleshooting.
dot
Caption: Troubleshooting for system and sample effects.
Experimental Protocol: Diagnosing Column Overload
-
Prepare a Dilution Series: Prepare a series of dilutions of your sample (e.g., 1:10, 1:50, 1:100) in the mobile phase.
-
Inject and Analyze: Inject the original sample and each dilution under the same chromatographic conditions.
-
Evaluate Peak Shape: Compare the tailing factor for each injection. If the peak shape improves significantly (i.e., the tailing factor decreases) with dilution, the original sample was overloading the column.
-
Action: For future analyses, either dilute the sample or reduce the injection volume.
| Potential Cause | Description | Solution |
| Column Overload | Injecting too high a concentration of the analyte can saturate the stationary phase. | Dilute the sample or reduce the injection volume.[11] |
| Sample Solvent Effects | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. | Whenever possible, dissolve the sample in the initial mobile phase.[12] |
| Extra-Column Volume | Dead volume in tubing, fittings, or the detector cell can cause band broadening. | Use tubing with a smaller internal diameter (e.g., 0.005") and minimize its length. Ensure all fittings are properly connected.[8] |
| Sample Contamination | Interfering compounds in the sample matrix can co-elute or interact with the stationary phase. | Use a sample clean-up procedure like Solid Phase Extraction (SPE).[8] |
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. itwreagents.com [itwreagents.com]
- 3. benchchem.com [benchchem.com]
- 4. support.waters.com [support.waters.com]
- 5. HPLC Tips & Tricks: Mobile Phase Preparation Part 2 - Buffers [sigmaaldrich.com]
- 6. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. chromtech.com [chromtech.com]
- 9. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 10. uhplcs.com [uhplcs.com]
- 11. benchchem.com [benchchem.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Tetramethylammonium Hydrogen Phthalate Solutions
This technical support center provides guidance on the stability of tetramethylammonium (B1211777) hydrogen phthalate (B1215562) (TMAHP) solutions for researchers, scientists, and drug development professionals. Find answers to frequently asked questions and troubleshoot common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the expected shelf life of a tetramethylammonium hydrogen phthalate (TMAHP) solution?
A1: While specific long-term stability studies on TMAHP solutions are not extensively published, the primary components, the tetramethylammonium cation and the hydrogen phthalate anion, are known to be quite stable. Based on data for highly analogous compounds like potassium hydrogen phthalate (KHP), aqueous solutions of TMAHP are expected to be stable for extended periods when stored correctly. One study on KHP solutions found no detectable degradation after one year of storage in the dark.[1] However, stability is highly dependent on storage conditions. For critical applications, it is recommended to prepare fresh solutions or perform periodic quality control checks.
Q2: What are the optimal storage conditions for a TMAHP solution?
A2: To maximize the stability of your TMAHP solution, it is recommended to store it in a tightly sealed, chemically inert container (e.g., borosilicate glass or polyethylene) in a cool, dark place.[2][3] Refrigeration at 2-8°C is advisable for long-term storage. Avoid exposure to direct sunlight and extreme temperatures.
Q3: What are the potential degradation pathways for TMAHP in an aqueous solution?
A3: Although TMAHP is generally stable, potential degradation could occur via two main pathways under forcing conditions:
-
Decomposition of the Tetramethylammonium (TMA) cation: The TMA cation is chemically robust. However, at elevated temperatures, it can undergo degradation.
-
Alteration of the Hydrogen Phthalate Anion: The hydrogen phthalate anion is very stable. Under extreme pH or temperature conditions, it could theoretically decarboxylate or hydrolyze further to phthalic acid, but this is unlikely under typical laboratory conditions.[1]
Q4: How does pH affect the stability of a TMAHP solution?
A4: The pH of a TMAHP solution will be in the weakly acidic range, similar to KHP buffer solutions which typically have a pH of around 4.0.[4][5] This pH environment is generally favorable for the stability of both the tetramethylammonium cation and the hydrogen phthalate anion. Extreme pH values (highly acidic or highly alkaline) should be avoided as they can catalyze degradative reactions for many organic molecules.
Q5: Should I be concerned about microbial growth in my TMAHP solution?
A5: Aqueous solutions, particularly those near neutral pH, can be susceptible to microbial growth over time, which can alter the solution's properties. While the slightly acidic nature of a TMAHP solution may inhibit some microbial growth, it is not a sterilizing condition. For long-term storage, consider filtering the solution through a 0.22 µm filter into a sterile container. If you observe any cloudiness or particulate matter, the solution should be discarded.[1]
Troubleshooting Guide
This guide addresses specific issues that you may encounter with your TMAHP solutions.
Problem 1: I am seeing a shift in the pH of my TMAHP standard solution over time.
-
Possible Cause 1: Carbon Dioxide Absorption: Solutions containing quaternary ammonium (B1175870) hydroxides can absorb atmospheric CO2, which can lower the pH.[6] While TMAHP is a salt and not a strong base like TMAH, prolonged exposure to air could potentially lead to slight pH changes.
-
Troubleshooting Action: Always keep the solution container tightly sealed when not in use. Consider flushing the headspace of the container with an inert gas like nitrogen or argon for long-term storage.
Problem 2: My analytical results using an aged TMAHP solution are inconsistent or show unexpected peaks.
-
Possible Cause 1: Solution Degradation: The TMAHP may have started to degrade, leading to a decrease in the concentration of the main component and the appearance of degradation products.
-
Troubleshooting Action: Prepare a fresh TMAHP solution and re-run the analysis. Compare the results with those obtained from the aged solution. If the results with the fresh solution are as expected, the aged solution should be discarded. A stability-indicating analytical method, such as HPLC-UV, should be used to check for the appearance of new peaks.
-
Possible Cause 2: Contamination: The solution may have been contaminated during use.
-
Troubleshooting Action: Review your solution handling procedures. Ensure that you are using clean glassware and that there is no cross-contamination from other reagents. Prepare a fresh solution using high-purity water and reagents.
The following decision tree can help guide your troubleshooting process:
Caption: Troubleshooting workflow for inconsistent analytical results.
Stability Data Summary
While specific quantitative stability data for TMAHP is not available in the literature, the table below provides an expected stability profile based on the known stability of potassium hydrogen phthalate (KHP) solutions and general chemical principles.[1][7] This information should be used as a guideline, and for critical applications, a formal stability study is recommended.
| Storage Condition | Expected Stability (Aqueous Solution) | Recommendations |
| Temperature | ||
| 2-8°C (Refrigerated) | > 1 year | Recommended for long-term storage. Ensure the container is tightly sealed to prevent evaporation. |
| 20-25°C (Room Temp) | 6-12 months | Suitable for working solutions. Minimize exposure to light. |
| > 30°C (Elevated Temp) | Stability may be reduced | Avoid storage at elevated temperatures as it can accelerate the degradation of chemical compounds.[8] |
| Light Exposure | ||
| Protected from Light | > 1 year | Store in amber glass containers or in a dark cabinet to prevent potential photodegradation.[8] |
| Exposed to Ambient Light | 3-6 months | If the solution must be stored in the light, monitor for any changes in appearance or performance. |
| Exposed to Direct Sunlight | Not Recommended | Direct sunlight can cause rapid degradation of organic molecules.[1] |
| Container | ||
| Tightly Sealed | Stable | Prevents evaporation and absorption of atmospheric gases like CO2.[6] |
| Loosely Sealed | Potential for concentration changes | Can lead to evaporation and changes in concentration over time. |
Experimental Protocols
Protocol: Performing a Stability Study of a TMAHP Solution
This protocol outlines a general method for assessing the stability of your TMAHP solution over time using High-Performance Liquid Chromatography (HPLC) with UV detection.
1. Objective: To determine the stability of a prepared TMAHP solution under defined storage conditions (e.g., room temperature and refrigerated) over a set period.
2. Materials:
-
This compound (high purity)
-
HPLC-grade water
-
HPLC-grade acetonitrile (B52724) (or other suitable organic solvent)
-
HPLC-grade buffer salts (e.g., phosphate (B84403) or acetate)
-
Volumetric flasks and pipettes
-
HPLC system with a UV detector and a suitable C18 column
-
Calibrated pH meter
-
Storage containers (e.g., clear and amber glass vials)
3. Method:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of TMAHP and dissolve it in HPLC-grade water to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Record the initial pH of the solution.
-
-
Stability Sample Preparation:
-
Aliquot the stock solution into several sets of vials.
-
Include sets for each storage condition (e.g., 25°C/ambient light, 25°C/dark, 4°C/dark).
-
Tightly cap all vials.
-
-
Time Points:
-
Establish the time points for analysis (e.g., T=0, 1 week, 2 weeks, 1 month, 3 months, 6 months).
-
-
HPLC Analysis (Example Conditions):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Isocratic or gradient elution with a mixture of buffer (e.g., 20 mM potassium phosphate, pH 3.0) and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: Monitor at a wavelength where the phthalate moiety absorbs, e.g., 230 nm or 275 nm.
-
Analysis: At each time point, analyze the samples from each storage condition in triplicate.
-
-
Data Evaluation:
-
At T=0, establish the initial peak area and retention time of the TMAHP peak.
-
At subsequent time points, compare the peak area of TMAHP to the T=0 value to determine the percentage of TMAHP remaining.
-
Monitor the chromatograms for the appearance of any new peaks, which would indicate degradation products.
-
Record the pH and visual appearance (color, clarity) of the solution at each time point.
-
4. Acceptance Criteria: Define the acceptable level of change. For example, the solution may be considered stable if the concentration of TMAHP remains within 98-102% of the initial concentration and no significant degradation peaks are observed.
The following diagram illustrates the experimental workflow for the stability study:
Caption: Workflow for conducting a stability study of TMAHP solutions.
References
- 1. upload.wikimedia.org [upload.wikimedia.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. This compound, 99+% | Fisher Scientific [fishersci.ca]
- 4. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 5. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. scholarworks.calstate.edu [scholarworks.calstate.edu]
Potential interferences of Tetramethylammonium hydrogen phthalate in mass spectrometry
Welcome to the Technical Support Center for Mass Spectrometry. This guide provides detailed troubleshooting information and frequently asked questions regarding potential interferences from Tetramethylammonium hydrogen phthalate (B1215562) (TMAP) in mass spectrometry experiments.
Frequently Asked Questions (FAQs)
Q1: What is Tetramethylammonium hydrogen phthalate (TMAP) and where does it come from?
A1: this compound is an ionic compound consisting of a Tetramethylammonium (TMA) cation and a hydrogen phthalate anion. In mass spectrometry, these two components can act as separate sources of interference. Phthalates are common environmental and laboratory contaminants, often leaching from plastic materials like tubing, containers, and vial caps (B75204).[1] They can also be present in solvents and laboratory air.[1][2] Tetramethylammonium salts may be present as reagents or counterions in samples.
Q2: How can TMAP interfere with my mass spectrometry results?
A2: TMAP can cause a range of issues in both positive and negative ionization modes:
-
Background Noise: The individual ions, Tetramethylammonium (TMA⁺) and hydrogen phthalate, can appear as significant background ions, making it difficult to detect low-abundance analytes.[3]
-
Ion Suppression: The highly abundant TMA⁺ cation can compete with analytes for charge in the electrospray ionization (ESI) source, leading to a decreased signal intensity for the compounds of interest and reducing analytical sensitivity.[4][5]
-
Adduct Formation: The hydrogen phthalate component can form adducts with analytes or other ions present in the mobile phase, complicating spectral interpretation.[6][7] Phthalates are known to form sodium and potassium adducts.[8]
-
Ghost Peaks: Phthalates can accumulate on the LC column and elute as distinct "ghost" peaks during a gradient run, which can be mistaken for real analytes.[9]
Q3: What characteristic ions should I look for to identify TMAP contamination?
A3: The presence of TMAP contamination can be identified by looking for its constituent ions in your mass spectra. The specific ions to monitor will depend on the ionization mode.
Troubleshooting Guide
Problem: I see a persistent, high-intensity peak at m/z 74.102 in positive ion mode.
-
Cause: This peak corresponds to the Tetramethylammonium (TMA⁺) cation, [C₄H₁₂N]⁺. Its presence can lead to significant ion suppression.
-
Solution:
-
Isolate the Source: Systematically inject solvent blanks and run gradients without the column to determine if the contamination originates from the LC system, solvents, or the mass spectrometer itself.[9]
-
Sample Preparation: If the TMA is a component of your sample matrix (e.g., a counterion), consider sample preparation techniques like solid-phase extraction (SPE) to remove it.
-
System Cleaning: If the source is the LC-MS system, a thorough cleaning is required. Refer to the experimental protocols section for a detailed cleaning procedure.[1]
-
Problem: My spectra show unexpected peaks at m/z 149.023, 165.019, or 391.279.
-
Cause: These ions are characteristic of phthalate contamination.
-
m/z 165.019 (Negative Mode): Corresponds to the deprotonated hydrogen phthalate anion, [C₈H₅O₄]⁻.
-
m/z 149.023 (Positive Mode): A common fragment ion of many phthalates, corresponding to protonated phthalic anhydride.[10]
-
m/z 391.279 (Positive Mode): Corresponds to the protonated molecule of a very common plasticizer, dioctyl phthalate (DOP) or di(2-ethylhexyl) phthalate (DEHP), [C₂₄H₃₈O₄+H]⁺.[9]
-
-
Solution:
-
Review Lab Practices: Phthalate contamination is often introduced from the lab environment. Avoid using plastic containers or parafilm for solvent storage.[1] Wear nitrile gloves, as personal care products can contain phthalates.[3][11]
-
Check Consumables: Evaluate plasticware such as pipette tips, microcentrifuge tubes, and vial caps as potential sources. Rinsing plasticware with an organic solvent like isopropanol (B130326) before use can help.[12]
-
LC System Flush: Phthalates can build up in the LC system. Follow the system cleaning protocol provided below.
-
Problem: My analyte signal is significantly lower than expected and reproducibility is poor.
-
Cause: This is a classic symptom of ion suppression, likely caused by the high concentration of the TMA⁺ ion competing with your analyte for ionization.[4]
-
Solution:
-
Confirm Suppression: Perform a post-column infusion experiment to confirm that ion suppression is occurring at the retention time of your analyte.[13]
-
Improve Chromatography: Modify your LC gradient to separate your analyte from the interfering compounds.
-
Dilute the Sample: If the analyte concentration is high enough, diluting the sample can reduce the concentration of the interfering species and mitigate suppression.[13]
-
Source Optimization: Adjusting ESI source parameters, such as gas flows or temperatures, can sometimes help minimize suppression effects.[14]
-
Data Presentation
Table 1: Common Ions Associated with this compound Interference
| Observed m/z | Formula | Ion Type | Ionization Mode | Common Source / Comment |
| 74.1021 | [C₄H₁₂N]⁺ | Tetramethylammonium Cation | Positive | Component of TMAP; can cause severe ion suppression.[8] |
| 165.0188 | [C₈H₅O₄]⁻ | Hydrogen Phthalate Anion | Negative | Component of TMAP. |
| 149.0233 | [C₈H₅O₃]⁺ | Protonated Phthalic Anhydride | Positive | Characteristic fragment of most phthalates.[10] |
| 391.2792 | [C₂₄H₃₈O₄+H]⁺ | Protonated Dioctyl Phthalate (DOP/DEHP) | Positive | Common plasticizer contaminant.[9] |
| 413.2611 | [C₂₄H₃₈O₄+Na]⁺ | Sodium Adduct of Dioctyl Phthalate | Positive | Common adduct form for phthalates.[9] |
Experimental Protocols
Protocol 1: Diagnostic Experiment to Isolate Contamination Source
This protocol helps determine whether the contamination is coming from the MS, the LC, or the sample/solvents.
-
Direct Infusion (MS Check):
-
Disconnect the LC from the mass spectrometer.
-
Prepare a fresh mobile phase (e.g., 50:50 LC-MS grade acetonitrile:water with 0.1% formic acid).
-
Infuse the fresh mobile phase directly into the MS using a clean syringe pump.
-
Acquire data in both positive and negative modes. If the characteristic TMAP ions are present, the MS source or gas lines may be contaminated.
-
-
LC System Check (No Column):
-
If the MS is clean, reconnect the LC system but bypass the analytical column.
-
Run a typical gradient using fresh, high-purity solvents.[15]
-
Monitor for the contaminant ions. If they appear, the contamination is in the LC pump, degasser, autosampler, or tubing.
-
-
Full System Check (With Column):
-
If the LC system is clean, install the analytical column.
-
Run a gradient with a solvent blank injection.
-
If contaminant ions appear as sharp peaks, the column has likely accumulated them.[9] If they appear as a high baseline, the mobile phase or solvents may be the source.
-
Protocol 2: General LC-MS System Cleaning for Persistent Contamination
Caution: Always bypass the mass spectrometer and the analytical column before starting a system flush. Direct harsh cleaning solutions to waste.
-
Prepare Cleaning Solvents: Prepare several fresh, high-purity cleaning solutions. A common sequence is:
-
Solvent A: LC-MS Grade Water
-
Solvent B: Isopropanol (IPA)
-
Solvent C: Methanol
-
Solvent D: Acetonitrile
-
Solvent E (Acidic Wash): 5% Formic Acid in Water
-
Solvent F (Basic Wash): 5% Ammonium Hydroxide in Water (Use with caution and ensure system compatibility)
-
-
Systematic Flush:
-
Replace mobile phase lines with fresh lines or thoroughly clean them.
-
Flush all LC pump lines sequentially with Solvents A through D for at least 30 minutes each at a flow rate of 1-2 mL/min.
-
If contamination persists, perform an acid/base wash. Flush with Solvent E for 1 hour, followed by a 2-hour flush with Solvent A to remove all acid.
-
If necessary, follow with a flush of Solvent F for 1 hour, then a 2-hour flush with Solvent A to remove all base.
-
Finish by flushing the entire system with your typical mobile phase until the baseline is stable.
-
-
Autosampler Cleaning:
-
Flush the syringe and sample loop with the same sequence of cleaning solvents.
-
Make several large-volume injections of isopropanol to clean the needle and injection port.
-
Visualizations
Caption: Troubleshooting workflow for identifying and resolving TMAP interference.
References
- 1. massspec.unm.edu [massspec.unm.edu]
- 2. Phthalate analysis by gas chromatography-mass spectrometry: blank problems related to the syringe needle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. providiongroup.com [providiongroup.com]
- 4. Ion Suppression and ESI | Mass Spectrometry Facility | University of Waterloo [uwaterloo.ca]
- 5. providiongroup.com [providiongroup.com]
- 6. ccc.bc.edu [ccc.bc.edu]
- 7. Adduct annotation in liquid chromatography/high-resolution mass spectrometry to enhance compound identification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. University of Southampton - Mass Spectrometry - Help - Interpretation of Spectre [southampton.ac.uk]
- 9. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 10. sciforum.net [sciforum.net]
- 11. merckmillipore.com [merckmillipore.com]
- 12. cigs.unimo.it [cigs.unimo.it]
- 13. benchchem.com [benchchem.com]
- 14. web.uvic.ca [web.uvic.ca]
- 15. Top 10 Things Users Can Do to Minimize Contamination of LC/MS Systems [sciex.com]
Technical Support Center: Optimizing Tetramethylammonium Hydrogen Phthalate (TMAHP) as a Supporting Electrolyte
This technical support center provides researchers, scientists, and drug development professionals with guidance on the effective use of Tetramethylammonium hydrogen phthalate (B1215562) (TMAHP) as a supporting electrolyte in electrochemical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of Tetramethylammonium hydrogen phthalate (TMAHP) as a supporting electrolyte?
A1: TMAHP, like other supporting electrolytes, is used in electrochemical analysis to increase the conductivity of the solution, which minimizes the IR drop (ohmic potential drop). It also serves to reduce the migration of electroactive species to the working electrode, ensuring that diffusion is the primary mode of mass transport.
Q2: What are the potential advantages of using an organic supporting electrolyte like TMAHP over inorganic salts?
A2: Organic electrolytes such as TMAHP can offer wider electrochemical potential windows compared to aqueous inorganic electrolytes. They are often more soluble in organic solvents, which are necessary for the analysis of many organic and organometallic compounds. A manufacturer of TMAHP suggests it may improve electrochemical stability and widen the potential window, though specific data is limited.
Q3: How do I determine the optimal concentration of TMAHP for my experiment?
A3: The optimal concentration of TMAHP should be determined experimentally for each specific application. A general starting point is to use a concentration that is at least 100 times greater than the concentration of the analyte. The ideal concentration will provide sufficient conductivity without interfering with the electrochemical measurement of the analyte. A detailed experimental protocol for optimization is provided below.
Q4: What solvents are compatible with TMAHP?
A4: TMAHP is soluble in polar solvents. While it has been used in aqueous solutions, its tetraalkylammonium cation suggests compatibility with polar organic solvents such as acetonitrile (B52724) (ACN), dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO). Solvent purity is critical, and it should be thoroughly dried to remove moisture, which can narrow the electrochemical window.
Q5: How does the purity of TMAHP affect my results?
A5: The purity of any organic supporting electrolyte is crucial. Impurities can be electroactive, leading to interfering peaks in your voltammograms, or they can react with your analyte or electrode surfaces. It is recommended to use high-purity (≥99%) TMAHP for electrochemical experiments.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| High solution resistance or significant IR drop. | Insufficient concentration of TMAHP. | Increase the concentration of TMAHP in increments (e.g., 0.05 M, 0.1 M, 0.2 M) and monitor the effect on the voltammogram. Ensure the salt is fully dissolved. |
| Distorted or noisy cyclic voltammogram. | 1. Impurities in the TMAHP or solvent.2. Electrode surface contamination.3. Incomplete dissolution of TMAHP. | 1. Use high-purity TMAHP and electrochemical-grade solvent.2. Polish the working electrode and clean all components of the electrochemical cell.3. Ensure complete dissolution of TMAHP, using sonication if necessary. |
| Unexpected peaks in the blank (electrolyte only) scan. | Electroactive impurities in the TMAHP. | 1. Obtain a higher purity grade of TMAHP.2. Purify the TMAHP by recrystallization if possible.3. Run a blank scan to identify the potential window where no interfering peaks are present. |
| Poor reproducibility of measurements. | 1. Inconsistent TMAHP concentration.2. Degradation of the electrolyte solution over time.3. Adsorption of TMAHP or its impurities onto the electrode surface. | 1. Prepare fresh electrolyte solutions for each set of experiments and ensure accurate weighing.2. Prepare fresh solutions daily and store in a desiccator.3. Thoroughly clean and polish the electrode between experiments. |
| Shift in the peak potential of the analyte. | Interaction between the analyte and the ions of the supporting electrolyte (ion pairing). | This is an inherent property of the electrolyte. Document the shift and remain consistent with the TMAHP concentration throughout the study. If the effect is detrimental, consider a different supporting electrolyte with less coordinating ions. |
Quantitative Data
The electrochemical properties of TMAHP are not widely reported in the literature. The following table provides illustrative data for a generic organic supporting electrolyte in a common organic solvent (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate (B91526) in Acetonitrile) to serve as a reference. Users must experimentally determine the specific properties for their TMAHP-based system.
| Property | Value (Illustrative) | Significance |
| Typical Concentration Range | 0.05 M - 0.2 M | Affects conductivity and potential for ion pairing. |
| Ionic Conductivity at 0.1 M | ~10-15 mS/cm | A measure of the solution's ability to conduct current. |
| Electrochemical Potential Window | ~ -2.5 V to +2.5 V vs. Ag/AgCl | The range of potentials where the electrolyte is not electrochemically active. This is highly dependent on the solvent and electrode material. |
Experimental Protocols
Protocol for Optimizing TMAHP Concentration using Cyclic Voltammetry
Objective: To determine the minimum concentration of TMAHP required to achieve a stable, diffusion-controlled electrochemical signal for a given analyte.
Materials:
-
TMAHP (high purity, ≥99%)
-
Analyte of interest
-
Appropriate solvent (electrochemical grade)
-
Three-electrode electrochemical cell (working, reference, and counter electrodes)
-
Potentiostat
Procedure:
-
Prepare a Stock Solution of the Analyte: Prepare a concentrated stock solution of your analyte in the chosen solvent.
-
Prepare a Series of TMAHP Solutions: Prepare a series of solutions with varying concentrations of TMAHP (e.g., 0.01 M, 0.05 M, 0.1 M, 0.2 M) in the chosen solvent.
-
Perform a Blank Scan:
-
Fill the electrochemical cell with the lowest concentration TMAHP solution (e.g., 0.01 M).
-
Run a cyclic voltammogram over the desired potential range to establish the background current and the potential window of the electrolyte.
-
-
Analyze the Analyte at Each TMAHP Concentration:
-
Add a known, constant amount of the analyte stock solution to the cell to achieve the desired final analyte concentration.
-
Run a cyclic voltammogram.
-
Record the peak currents (anodic and cathodic) and the peak-to-peak separation (ΔEp).
-
-
Repeat for Higher TMAHP Concentrations:
-
Clean the cell and electrodes thoroughly.
-
Repeat step 4 with the next higher concentration of TMAHP solution.
-
-
Data Analysis:
-
Plot the anodic peak current (Ipa) versus the TMAHP concentration.
-
Plot the peak-to-peak separation (ΔEp) versus the TMAHP concentration.
-
The optimal concentration is typically the point at which the peak current becomes constant and the peak-to-peak separation stabilizes (for a reversible or quasi-reversible system). This indicates that the IR drop has been minimized and the system is under diffusion control.
-
Visualizations
Caption: Experimental workflow for the optimization of TMAHP concentration.
Technical Support Center: Managing Tetramethylammonium Hydrogen Phthalate (TMAP) Solubility in HPLC Mobile Phases
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the solubility of Tetramethylammonium (B1211777) hydrogen phthalate (B1215562) (TMAP) in various mobile phases. Find answers to frequently asked questions, detailed experimental protocols, and troubleshooting guides to ensure smooth and reproducible chromatographic analyses.
Frequently Asked Questions (FAQs)
Q1: What is Tetramethylammonium hydrogen phthalate (TMAP) and where is it used?
This compound (TMAP) is a quaternary ammonium (B1175870) salt. In High-Performance Liquid Chromatography (HPLC), it can be utilized as an ion-pairing reagent, particularly for the separation of acidic compounds in reversed-phase chromatography. Its tetramethylammonium cation pairs with anionic analytes, increasing their retention on a non-polar stationary phase.
Q2: What is the general solubility of TMAP?
Q3: Why is managing TMAP solubility important in HPLC?
Inadequate solubility or precipitation of TMAP in the mobile phase can lead to a host of problems in an HPLC system, including:
-
System Blockages: Precipitation can clog tubing, frits, and the column itself, leading to high backpressure and potential system shutdown.[4][5][6]
-
Poor Peak Shape and Reproducibility: Undissolved TMAP can interfere with the stationary phase, causing peak tailing, splitting, or broadening, and leading to inconsistent retention times.
-
Column Damage: Precipitation of salts within the column can be irreversible and permanently damage the stationary phase.[4]
Q4: What factors can influence the solubility of TMAP in a mobile phase?
Several factors can affect the solubility of TMAP:
-
Solvent Composition: The ratio of aqueous to organic solvent (methanol or acetonitrile) is a critical factor. Quaternary ammonium salts can precipitate in mobile phases with a high percentage of organic solvent.[4]
-
pH of the Mobile Phase: The pH can influence the ionization state of the phthalate counter-ion, which may affect the overall solubility of the salt.
-
Temperature: Temperature can impact solubility. While the effect on TMAP is not specifically documented, for many salts, solubility increases with temperature.
-
Concentration of TMAP: Exceeding the solubility limit at a given mobile phase composition will lead to precipitation.
Experimental Protocol: Determining TMAP Solubility in a Mobile Phase
This protocol outlines a general method to determine the solubility of TMAP in a specific mobile phase composition using HPLC.
Objective: To determine the saturation solubility of TMAP in a given mobile phase (e.g., 50:50 water:methanol).
Materials:
-
This compound (TMAP)
-
HPLC-grade water
-
HPLC-grade methanol (B129727) (or acetonitrile)
-
Volumetric flasks
-
Analytical balance
-
Magnetic stirrer and stir bars
-
Syringe filters (0.45 µm or smaller)
-
HPLC system with UV detector
Methodology:
-
Preparation of a Saturated Solution:
-
Accurately weigh an excess amount of TMAP into a volumetric flask.
-
Add the desired mobile phase to the flask.
-
Stir the mixture vigorously using a magnetic stirrer for an extended period (e.g., 24 hours) at a constant temperature (e.g., 25°C) to ensure equilibrium is reached. Ensure undissolved solid TMAP remains.
-
-
Sample Preparation for HPLC Analysis:
-
Allow the saturated solution to settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter (e.g., 0.45 µm) to remove any undissolved particles.
-
Accurately dilute the filtered, saturated solution with the mobile phase to a concentration that falls within the linear range of the HPLC calibration curve. A significant dilution will likely be necessary.
-
-
HPLC Analysis:
-
Prepare a series of standard solutions of TMAP of known concentrations in the mobile phase.
-
Generate a calibration curve by injecting the standard solutions and plotting the peak area against the concentration.
-
Inject the diluted sample solution and determine its concentration from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of TMAP in the saturated solution by multiplying the concentration of the diluted sample by the dilution factor. This value represents the solubility of TMAP in that specific mobile phase at the tested temperature.
-
Quantitative Data Summary (Hypothetical Example)
| Mobile Phase Composition (v/v) | Temperature (°C) | Solubility of TMAP (mg/mL) |
| 100% Water | 25 | [Insert Experimental Value] |
| 80% Water / 20% Methanol | 25 | [Insert Experimental Value] |
| 50% Water / 50% Methanol | 25 | [Insert Experimental Value] |
| 20% Water / 80% Methanol | 25 | [Insert Experimental Value] |
| 80% Water / 20% Acetonitrile | 25 | [Insert Experimental Value] |
| 50% Water / 50% Acetonitrile | 25 | [Insert Experimental Value] |
| 20% Water / 80% Acetonitrile | 25 | [Insert Experimental Value] |
Troubleshooting Guide for TMAP Solubility Issues
This guide provides a systematic approach to resolving common issues related to TMAP solubility during HPLC analysis.
Diagram: Troubleshooting Workflow for TMAP Solubility Issues
Caption: A step-by-step workflow for troubleshooting TMAP solubility issues in HPLC.
Question & Answer Troubleshooting Guide
Issue 1: My system backpressure is suddenly very high.
-
Question: Have you recently changed your mobile phase composition to a higher organic content?
-
Answer: TMAP, like many ion-pairing reagents, can precipitate when the organic content of the mobile phase is high.[4] This is a common cause of blockages and increased pressure.
-
Solution:
-
Immediately stop the flow.
-
Disconnect the column.
-
Flush the system with a mobile phase that readily dissolves TMAP, such as 100% water or the aqueous component of your mobile phase, to clear any precipitate.
-
Before re-introducing the column, ensure your mobile phase composition does not exceed the solubility limit of TMAP. You may need to decrease the organic solvent percentage.
-
-
Issue 2: My peaks are tailing and retention times are shifting.
-
Question: Is it possible that TMAP is not fully dissolved in your mobile phase?
-
Answer: Incomplete dissolution can lead to an inconsistent concentration of the ion-pairing reagent reaching the column, causing poor peak shape and variable retention.
-
Solution:
-
Ensure your mobile phase is thoroughly mixed and that all TMAP is visibly dissolved before placing it on the HPLC system. Sonication can aid in dissolution.
-
Filter your mobile phase through a compatible filter (e.g., 0.45 µm) to remove any undissolved microparticles.
-
Consider preparing fresh mobile phase daily, as solubility can be affected by temperature changes in the lab.
-
-
Issue 3: I see a cloudy appearance in my mobile phase bottle after adding the organic solvent.
-
Question: Did you dissolve the TMAP in the aqueous component first before adding the organic solvent?
-
Answer: It is best practice to dissolve salts and buffers like TMAP in the aqueous portion of the mobile phase first, before adding the organic component. Adding the organic solvent directly to the solid TMAP can sometimes lead to localized high organic concentrations that cause precipitation.
-
Solution:
-
Always dissolve TMAP completely in the aqueous phase of your mobile phase.
-
Slowly add the organic solvent while stirring to ensure a homogenous mixture and prevent precipitation.
-
-
Issue 4: How can I prevent TMAP from precipitating during a gradient run?
-
Question: Does your gradient go to a very high percentage of organic solvent?
-
Answer: Gradient elution that reaches a high organic content poses a significant risk of TMAP precipitation.
-
Solution:
-
Experimentally determine the solubility of your TMAP concentration at the highest organic percentage of your gradient.
-
If necessary, limit the maximum percentage of organic solvent in your gradient to a level where TMAP remains soluble.
-
Alternatively, consider using a lower concentration of TMAP if your separation allows for it.
-
Methanol is often a better solvent for ion-pairing reagents than acetonitrile, which may allow for a higher organic percentage before precipitation occurs.[4]
-
-
By following these guidelines and understanding the solubility characteristics of TMAP, you can effectively manage its use in your HPLC methods and achieve reliable and reproducible results.
References
Preventing contamination when using Tetramethylammonium hydrogen phthalate as a standard
This technical support center provides guidance on the proper use of Tetramethylammonium (B1211777) hydrogen phthalate (B1215562) (TMAP) as an analytical standard, with a focus on preventing contamination to ensure experimental accuracy.
Frequently Asked Questions (FAQs)
1. What is Tetramethylammonium hydrogen phthalate (TMAP) and what are its primary uses?
This compound (CAS No. 79723-02-7) is the acidic salt of phthalic acid and tetramethylammonium hydroxide (B78521).[1][2] Due to its stable, solid nature and high purity, it is used as a primary standard in analytical chemistry.[2][3] Its primary application is in acid-base titrations for the accurate standardization of basic solutions.
2. How should TMAP be properly stored to prevent contamination and degradation?
To maintain its integrity as a standard, TMAP should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][4] It is important to protect it from moisture, as some related phthalate salts are known to be hygroscopic.[5][6]
3. What are the common sources of contamination when working with TMAP?
Contamination can arise from various sources, both environmental and procedural. Key sources include:
-
Atmospheric Carbon Dioxide: CO2 from the air can dissolve in solutions, forming carbonic acid and affecting the accuracy of acid-base titrations.
-
Leachates from Plasticware: Phthalates are common plasticizers and can leach from plastic containers or other lab equipment, contaminating the standard.[7]
-
Cross-Contamination: Improperly cleaned glassware or spatulas can introduce impurities from previous experiments.
-
Impurities in Solvents: The water used to dissolve TMAP must be of high purity (e.g., deionized or distilled) and free from acidic or basic impurities.[8]
4. What personal protective equipment (PPE) should be worn when handling TMAP?
When handling TMAP powder, it is essential to wear appropriate PPE to avoid inhalation and skin contact.[4][9] Recommended PPE includes:
-
Acid-resistant gloves (e.g., nitrile rubber).[9]
-
A lab coat or chemical-resistant apron.[9]
-
Operations involving TMAP dust should be carried out in a chemical fume hood.[1][4][10]
5. How should TMAP waste be disposed of?
TMAP is considered a toxic solid and is very toxic to aquatic life.[1][4] Chemical waste must be disposed of in accordance with local, regional, and national hazardous waste regulations.[4] Do not allow the material to enter drains or groundwater systems.[1][4]
Troubleshooting Guides
Q: My titration results are inconsistent when using a TMAP standard. What are the potential causes?
A: Inconsistent titration results can stem from several factors related to the standard, the titrant, or the procedure itself.
-
Contamination of the TMAP Standard: The TMAP may have absorbed moisture or reacted with atmospheric CO2. Ensure the standard is stored correctly and that solutions are freshly prepared.
-
Improperly Prepared Titrant: The basic solution being standardized (e.g., NaOH) can absorb atmospheric CO2, altering its concentration.
-
Procedural Errors: Inconsistent endpoint determination (e.g., over-titrating) or errors in reading the burette can lead to variability. Using a pH meter for potentiometric titration can improve precision.
-
Glassware Contamination: Residues on glassware can react with the titrant or the standard. Ensure all glassware is meticulously cleaned.
Q: I suspect my TMAP standard has been contaminated. How can I verify its purity?
A: Verifying the purity of a primary standard typically requires advanced analytical techniques. However, a few indicators can suggest contamination:
-
Visual Inspection: Check for any change in color or for the presence of clumps, which may indicate moisture absorption.
-
Comparison with a New Lot: If available, perform a comparative titration using a new, unopened container of TMAP. A significant discrepancy in results would suggest contamination of the older stock.
-
Analytical Characterization: For rigorous verification, techniques like coulometric titration or quantitative NMR (qNMR) can be used to determine the absolute purity of the standard.[11]
Quantitative Data
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 79723-02-7 | [1][2] |
| Molecular Formula | C12H17NO4 | [1] |
| Molecular Weight | 239.27 g/mol | [2] |
| Appearance | White crystalline solid | [6] |
| Purity (Typical Assay) | ≥99.0% | [2] |
Table 2: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Reference |
| Storage Temperature | Cool, ambient temperature | [4] |
| Storage Environment | Dry, well-ventilated area, away from incompatible materials | [1][4] |
| Incompatible Materials | Strong oxidizing agents | [1][4] |
| Handling Precautions | Use in a chemical fume hood, avoid dust formation | [1][4][10] |
Experimental Protocols
Protocol: Standardization of 0.1 M Sodium Hydroxide (NaOH) with TMAP
This protocol details the procedure for accurately determining the concentration of a sodium hydroxide solution using TMAP as a primary standard.
1. Materials and Reagents:
-
This compound (TMAP), analytical grade
-
Sodium hydroxide (NaOH), reagent grade
-
High-purity deionized or distilled water, recently boiled to remove dissolved CO2 and cooled
-
Phenolphthalein (B1677637) indicator solution
-
50 mL burette, Class A
-
250 mL Erlenmeyer flasks
-
Analytical balance (readable to 0.1 mg)
2. Preparation of the TMAP Primary Standard Solution:
-
Accurately weigh approximately 0.5 g of TMAP into a clean, dry 250 mL Erlenmeyer flask. Record the exact mass to four decimal places.
-
Add approximately 50 mL of boiled, deionized water to the flask.
-
Gently swirl the flask to dissolve the TMAP completely.
-
Add 2-3 drops of phenolphthalein indicator to the solution.
3. Titration Procedure:
-
Rinse the burette with the ~0.1 M NaOH solution and then fill it, ensuring no air bubbles are present in the tip.
-
Record the initial volume of the NaOH solution in the burette.
-
Slowly add the NaOH solution from the burette to the TMAP solution in the Erlenmeyer flask while continuously swirling the flask.
-
As the endpoint approaches, the pink color of the indicator will begin to persist for longer periods. Add the NaOH drop by drop.
-
The endpoint is reached when the first faint, but permanent, pink color persists for at least 30 seconds.
-
Record the final volume of the NaOH solution in the burette.
-
Repeat the titration at least two more times with additional TMAP samples for a total of three replicate measurements. The volumes of NaOH used should agree within ±0.05 mL.
4. Calculation of NaOH Concentration:
The reaction between TMAP (a monoprotic acid) and NaOH is a 1:1 molar ratio.
Molarity of NaOH (mol/L) = (Mass of TMAP (g)) / (Molecular Weight of TMAP ( g/mol ) × Volume of NaOH used (L))
Where the molecular weight of TMAP is 239.27 g/mol .
Visualizations
Caption: Experimental workflow for preparing a TMAP standard solution.
Caption: Potential sources of contamination and their impact on results.
Caption: Troubleshooting flowchart for inconsistent titration results.
References
- 1. WERCS Studio - Application Error [assets.thermofisher.com]
- 2. gfschemicals.com [gfschemicals.com]
- 3. benchchem.com [benchchem.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. lobachemie.com [lobachemie.com]
- 7. blog.qima.com [blog.qima.com]
- 8. tsapps.nist.gov [tsapps.nist.gov]
- 9. - Division of Research Safety | Illinois [drs.illinois.edu]
- 10. research.arizona.edu [research.arizona.edu]
- 11. Coulometric method with titratable impurity analysis and mass balance method: convert acidimetric purity to chemical purity for SI-traceable highest standard of qNMR (potassium hydrogen phthalate), and verified by qNMR - PubMed [pubmed.ncbi.nlm.nih.gov]
Effect of pH on the performance of Tetramethylammonium hydrogen phthalate in capillary electrophoresis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Tetramethylammonium Hydrogen Phthalate (B1215562) as a background electrolyte (BGE) in capillary electrophoresis (CE).
Frequently Asked Questions (FAQs)
Q1: What is Tetramethylammonium Hydrogen Phthalate, and what is its primary role in capillary electrophoresis?
A: this compound is a salt used to prepare a background electrolyte (BGE) or buffer for capillary electrophoresis. Its primary role is to conduct the current in the capillary and to control the pH of the separation medium. The phthalate component can also act as a UV-absorbing ion, making it suitable for indirect UV detection of non-UV-absorbing analytes.
Q2: What is the typical pH range for using this compound buffer?
A: Phthalate buffers are most effective in the pH range of approximately 4 to 7. Below pH 4 and above pH 7, the mobility of system peaks associated with the phthalate buffer itself is practically zero, which can be advantageous for minimizing interference.[1] However, the optimal pH will always depend on the specific analytes being separated.
Q3: How does pH affect the separation when using a this compound buffer?
A: The pH of the BGE has a significant impact on several key parameters in capillary electrophoresis:
-
Analyte Charge: The pH determines the degree of ionization of the analytes, which in turn affects their electrophoretic mobility and migration order. For optimal separation, it is generally recommended to work at a pH that is at least two units away from the pKa of the analytes to ensure they are fully ionized.[2]
-
Electroosmotic Flow (EOF): In uncoated fused-silica capillaries, the EOF is highly dependent on pH. At low pH values, the EOF is reduced, while at higher pH levels, the EOF increases.[2] This can significantly alter migration times and the overall separation window.
-
System Peaks: Phthalate buffers can generate "system peaks" which are inherent to the BGE itself. The mobility of these system zones is strongly pH-dependent, with a maximum mobility around pH 5.[1] It is crucial to select a pH where the system peak does not co-elute with peaks of interest.
Q4: Can I use this compound buffer for separating both acidic and basic compounds?
A: Yes, by adjusting the pH of the buffer, you can create conditions suitable for separating both acidic and basic compounds. For acidic analytes, a lower pH will suppress their ionization, leading to longer retention times in some CE modes. Conversely, a higher pH will ensure they are fully ionized. For basic analytes, a lower pH will lead to full protonation and positive charge.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing or Fronting)
Possible Causes & Solutions:
| Cause | Recommended Action |
| Analyte Interaction with Capillary Wall | At acidic pH levels, interactions between analytes and the uncharged capillary wall can still occur, particularly hydrophobic interactions, leading to peak tailing.[2] Consider adding an organic modifier (e.g., methanol, acetonitrile) to the buffer to minimize these interactions. If the problem persists, using a coated capillary may be necessary. |
| Mismatch between Sample Matrix and BGE | A significant difference in ionic strength or pH between your sample solvent and the this compound BGE can lead to peak distortion. Whenever possible, dissolve your sample in the BGE or a solvent with a similar ionic strength. |
| Insufficient Buffer Concentration | Inadequate buffer concentration can lead to poor peak shape, especially with high sample concentrations. A buffer concentration of 5–10 mM is typically sufficient for many applications.[3] If you suspect this is the issue, try doubling the buffer concentration to see if the peak shape improves.[3] |
| Column Overload | Injecting too much sample can lead to triangular peak shapes and shifts in migration time.[3] Reduce the sample concentration or the injection time/pressure to see if the peak shape improves. |
Issue 2: Unstable Migration Times
Possible Causes & Solutions:
| Cause | Recommended Action |
| Fluctuations in Electroosmotic Flow (EOF) | The EOF is sensitive to changes in temperature and buffer pH. Use a thermostat-controlled capillary cassette to maintain a constant temperature. Ensure your buffer is prepared consistently for every run. |
| Changes in Buffer Composition | Buffer depletion due to electrolysis or evaporation can alter its pH and ionic strength, leading to migration time shifts. Replenish the buffer vials regularly, especially for long sequences of runs. |
| Capillary Surface Inconsistency | The charge on the inner surface of a fused-silica capillary can change, especially when cycling between different pH values, leading to hysteresis in the EOF. It's important to properly condition the capillary with the new buffer to ensure the surface reaches equilibrium. |
Issue 3: Unexpected or Broad Peaks/Dips (System Peaks)
Possible Causes & Solutions:
| Cause | Recommended Action |
| Presence of System Zones | Phthalate buffers are known to produce system zones that can appear as peaks or dips.[1] The mobility of these zones is highly dependent on the pH of the background electrolyte.[1] |
| Co-elution of System Peak with Analyte or EOF Marker | The system peak may coincide with the peaks of your analytes or the EOF marker, leading to distorted peaks, "zigzag" detection patterns, or double EOF peaks.[1] To address this, you can adjust the pH of the BGE to shift the migration of the system peak away from the peaks of interest. The mobility of the system zone is at a maximum at pH 5 and is practically zero at pH values below 4 and above 7.[1] |
Experimental Protocols
Preparation of 100 mM this compound Stock Solution
-
Weighing: Accurately weigh out the required amount of this compound.
-
Dissolving: Dissolve the salt in high-purity deionized water (e.g., 18 MΩ·cm) in a volumetric flask.
-
Volume Adjustment: Bring the solution to the final volume with deionized water.
-
Mixing: Mix the solution thoroughly until all the salt has dissolved.
-
Storage: Store the stock solution in a well-sealed container at room temperature.
Preparation of the Working Background Electrolyte (BGE)
-
Dilution: Pipette the desired volume of the 100 mM stock solution into a volumetric flask.
-
pH Adjustment: Dilute with deionized water to approximately 90% of the final volume. Adjust the pH to the desired value using small additions of a suitable acid (e.g., phosphoric acid) or base (e.g., sodium hydroxide) while monitoring with a calibrated pH meter.
-
Final Volume: Once the target pH is reached, add deionized water to the final volume.
-
Degassing: Degas the buffer by filtration through a 0.45 µm filter or by sonication to prevent bubble formation during the CE run.
New Capillary Conditioning Protocol
-
Rinse with 1 M NaOH: Flush the new capillary with 1 M Sodium Hydroxide for 20 minutes.
-
Rinse with Deionized Water: Flush with deionized water for 20 minutes.
-
Rinse with BGE: Equilibrate the capillary by flushing with the working this compound BGE for at least 30 minutes before the first injection.
Visualizations
Caption: A typical experimental workflow for capillary electrophoresis.
Caption: A logical decision tree for troubleshooting common CE issues.
References
Degradation pathways of Tetramethylammonium hydrogen phthalate under experimental conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tetramethylammonium (B1211777) Hydrogen Phthalate (B1215562) (TMAHP). The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental studies of its degradation.
Frequently Asked Questions (FAQs)
Q1: What is Tetramethylammonium Hydrogen Phthalate (TMAHP) and what are its expected initial dissociation products in solution?
This compound (C₁₂H₁₇NO₄) is a salt composed of a tetramethylammonium cation ([N(CH₃)₄]⁺) and a hydrogen phthalate anion (C₈H₅O₄⁻)[1]. In aqueous solutions, it is expected to dissociate into these respective ions. The subsequent degradation pathways will be specific to each of these ionic species.
Q2: What are the potential degradation pathways for the tetramethylammonium (TMA) cation?
The tetramethylammonium cation is relatively stable. However, it can be degraded under specific experimental conditions.
-
Thermal Decomposition: At elevated temperatures, tetramethylammonium salts can decompose to form trimethylamine (B31210) and dimethyl ether or methanol[2]. One idealized equation for the decomposition of tetramethylammonium hydroxide (B78521) is: 2 NMe₄⁺ OH⁻ → 2 NMe₃ + MeOMe + H₂O[2].
-
Advanced Oxidation Processes (AOPs): Processes like ozonation, particularly when coupled with hydrogen peroxide (O₃/H₂O₂), can effectively degrade tetramethylammonium hydroxide (a related compound) by generating highly reactive hydroxyl radicals (•OH).
Q3: What are the known degradation pathways for the hydrogen phthalate anion?
The degradation of phthalates and phthalic acid has been studied under various conditions. The initial step is often the hydrolysis of phthalate esters to phthalic acid. From there, several pathways are possible:
-
Biodegradation: Microorganisms can degrade phthalic acid under both aerobic and anaerobic conditions[3][4][5][6].
-
Aerobic Pathway: In many bacteria, the pathway involves the oxygenation of phthalate to form a cis-dihydrodiol, followed by dehydrogenation and decarboxylation to yield protocatechuate, which then enters central metabolic pathways[4][5][6].
-
Anaerobic Pathway: Under anaerobic conditions, phthalate can be converted to phthaloyl-CoA, which is then decarboxylated to benzoyl-CoA, a central intermediate in anaerobic aromatic compound degradation[6].
-
-
Photodegradation: Phthalic acid esters can be degraded by photolysis, especially in the presence of a photocatalyst like titanium dioxide (TiO₂) under UV irradiation[7][8]. This process involves the generation of reactive oxygen species that attack the aromatic ring and ester groups[7].
-
Hydrolysis: The ester group of the hydrogen phthalate can be hydrolyzed to phthalic acid. The rate of hydrolysis can be influenced by pH and the presence of catalysts[9].
Troubleshooting Guides
Q1: My TMAHP degradation experiment is showing a slower rate than expected. What are the possible reasons?
-
Suboptimal pH: The pH of the reaction medium can significantly influence the degradation rate. For instance, the hydrolysis of phthalate esters is pH-dependent[9]. For biodegradation, microbial activity is highly sensitive to pH[3].
-
Inadequate Temperature: For thermal degradation, the temperature may be too low. For biodegradation, the temperature may be outside the optimal range for the specific microorganisms being used[3].
-
Insufficient Oxidant Concentration: In advanced oxidation processes, the concentration of oxidants like ozone or hydrogen peroxide might be a limiting factor.
-
Catalyst Deactivation: In photocatalysis, the catalyst (e.g., TiO₂) surface can become fouled or deactivated, reducing its efficiency[8].
-
Matrix Effects: Components of your sample matrix other than TMAHP could be interfering with the degradation process.
Q2: I am observing unexpected intermediates in my analysis. How can I identify them?
The identification of intermediates is crucial for elucidating the degradation pathway.
-
Common Intermediates: For the phthalate moiety, common intermediates include phthalic acid, protocatechuic acid, and various hydroxylated and ring-opened products[4][5][7]. For the tetramethylammonium cation, trimethylamine is a likely thermal degradation product[2].
-
Analytical Techniques: Employing techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) is essential for the separation and identification of degradation byproducts[7].
Q3: How can I confirm if biodegradation is the primary degradation pathway in my experiment?
-
Sterile Control: Run a parallel experiment with a sterilized control (e.g., autoclaved sample) under the same conditions. If degradation is significantly lower in the sterile control, it indicates a biological process.
-
Microbial Analysis: Isolate and identify the microorganisms present in your experiment. You can then test the degradation capabilities of the isolated strains.
-
Enzyme Assays: If specific enzymes are suspected to be involved (e.g., esterases, dioxygenases), you can perform assays to detect their activity.
Quantitative Data Summary
The following tables summarize quantitative data from studies on the degradation of compounds related to TMAHP.
Table 1: Degradation of Tetramethylammonium Hydroxide (TMAH) using Advanced Oxidation Processes
| Process | pH | Ozone Dosage (g O₃ g⁻¹ TMAH h⁻¹) | Degradation (%) | Mineralization (%) |
| Ozonation | 11 | 16 | 70.9 | 47.6 |
| O₃/H₂O₂ | - | - | 82.3 | 53.5 |
Table 2: Biodegradation of Various Phthalate Esters by Bacillus marisflavi RR014 [3]
| Phthalate Ester (500 mg/L) | Time (h) | Degradation (%) |
| Butyl Benzyl Phthalate (BBP) | 72 | 61 |
| Dimethyl Phthalate (DMP) | 72 | 98.9 |
Table 3: Photodegradation of Dimethyl Phthalate (DMP) under Different Systems [7]
| System | Irradiation Time (min) | Removal Efficiency (%) |
| UV | 300 | ~20 |
| UV/TiO₂ | 300 | >90 |
| UV-Vis/Bi₂WO₆ | 300 | ~60 |
Experimental Protocols
Protocol 1: General Procedure for Photocatalytic Degradation of Phthalates (Adapted from[7][8])
-
Catalyst Suspension: Prepare a suspension of the photocatalyst (e.g., TiO₂ P25) in deionized water at the desired concentration (e.g., 1 g/L).
-
Pollutant Addition: Add the phthalate compound to the catalyst suspension to achieve the target initial concentration.
-
Adsorption Equilibrium: Stir the mixture in the dark for a specific period (e.g., 30-60 minutes) to allow for adsorption-desorption equilibrium to be reached between the catalyst and the pollutant.
-
Irradiation: Expose the suspension to a suitable light source (e.g., a mercury lamp for UV or a xenon lamp for simulated solar light).
-
Sampling: Withdraw aliquots of the suspension at regular time intervals.
-
Sample Preparation: Immediately filter the withdrawn samples through a membrane filter (e.g., 0.22 µm) to remove the catalyst particles.
-
Analysis: Analyze the filtrate for the concentration of the parent compound and any degradation products using appropriate analytical techniques such as HPLC or GC-MS.
Protocol 2: General Procedure for Biodegradation Studies of Phthalates in Liquid Culture (Adapted from[3])
-
Medium Preparation: Prepare a minimal salt medium and dispense it into flasks.
-
Inoculation: Inoculate the flasks with the microbial strain or consortium to be tested.
-
Phthalate Addition: Add the phthalate compound as the sole carbon source to the desired final concentration.
-
Incubation: Incubate the flasks under controlled conditions of temperature, pH, and agitation (e.g., 28 °C, pH 7.0, 180 rpm).
-
Sampling: Aseptically collect samples at different time points.
-
Analysis: Extract the remaining phthalate and its metabolites from the culture medium and analyze them using techniques like HPLC or GC-MS.
Visualizations
Caption: Hypothetical degradation pathways of TMAHP.
Caption: Experimental workflow for photocatalytic degradation.
Caption: Aerobic biodegradation pathway of phthalate.
References
- 1. This compound, 99+% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 2. Tetramethylammonium hydroxide - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Phthalate Family Degradation Pathway [eawag-bbd.ethz.ch]
- 6. An Aerobic Hybrid Phthalate Degradation Pathway via Phthaloyl-Coenzyme A in Denitrifying Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Photodegradation Pathways of Typical Phthalic Acid Esters Under UV, UV/TiO2, and UV-Vis/Bi2WO6 Systems [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Primary Standards in Acid-Base Titration: Tetramethylammonium Hydrogen Phthalate vs. Potassium Hydrogen Phthalate
In the precise realm of analytical chemistry, particularly in drug development and research, the accuracy of acid-base titrations is paramount. This hinges on the quality of the primary standard used to standardize titrants. Potassium hydrogen phthalate (B1215562) (KHP) has long been the gold standard for aqueous titrations. However, the increasing complexity of analytes, especially those with poor aqueous solubility, necessitates the exploration of alternative standards suitable for non-aqueous titrations, such as tetramethylammonium (B1211777) hydrogen phthalate (TMAHP). This guide provides a detailed comparison of these two primary standards, supported by available data and experimental protocols, to aid researchers in selecting the appropriate standard for their specific application.
Performance Comparison at a Glance
A primary standard must possess several key characteristics: high purity, stability, low hygroscopicity, a high equivalent weight to minimize weighing errors, and solubility in the chosen solvent system. The following table summarizes the properties of TMAHP and KHP. It is important to note that while extensive experimental data is available for KHP, there is a significant lack of published performance data for TMAHP as a primary standard.
| Property | Tetramethylammonium Hydrogen Phthalate (TMAHP) | Potassium Hydrogen Phthalate (KHP) |
| Chemical Formula | C₁₂H₁₇NO₄ | KHC₈H₄O₄ |
| Molecular Weight ( g/mol ) | 239.27[1][2] | 204.22[3] |
| Typical Purity (%) | ≥99[1][4] | ≥99.95 (up to 99.999)[3][5][6] |
| Solubility | Partly soluble in water[4]. Likely soluble in organic solvents like glacial acetic acid. | Readily soluble in water[3]. |
| Hygroscopicity | Data not available. Quaternary ammonium (B1175870) salts are generally less hygroscopic than alkali metal salts. | Non-hygroscopic[3]. |
| Primary Application | Inferred for non-aqueous titration of weak acids and bases. | Aqueous acid-base titrations.[6] |
| pKa | Data not available. The phthalate moiety would have a similar pKa to KHP. | ~5.4[3] |
| Experimental Performance Data (Accuracy, Precision) | Not available in published literature. | High accuracy and precision documented in numerous studies and pharmacopoeias.[6] |
Delving into the Details: Aqueous vs. Non-Aqueous Titration
The fundamental difference in the application of TMAHP and KHP lies in the solvent system of the titration. KHP is the standard of choice for aqueous titrations due to its high purity, stability, and good water solubility.[3][6] However, for many organic compounds, particularly weak acids and bases that are insoluble in water, non-aqueous titrations are necessary.[7][8]
In non-aqueous solvents, the acidic or basic properties of a substance can be enhanced, leading to a sharper and more easily detectable endpoint.[7][8] This is where TMAHP, as a salt of a strong base (tetramethylammonium hydroxide) and a weak acid, is inferred to be advantageous. Its organic cation enhances solubility in non-aqueous media like glacial acetic acid, making it a suitable primary standard for the standardization of non-aqueous titrants such as perchloric acid in acetic acid.[9][10]
Experimental Protocols
Standardization of Sodium Hydroxide (B78521) with Potassium Hydrogen Phthalate (Aqueous Titration)
This protocol outlines the well-established procedure for standardizing an aqueous solution of sodium hydroxide (NaOH) using KHP.
Materials:
-
Potassium hydrogen phthalate (KHP), primary standard grade, dried at 110°C for 2 hours
-
Approximately 0.1 M Sodium Hydroxide (NaOH) solution
-
Phenolphthalein (B1677637) indicator solution
-
Deionized water
-
Analytical balance
-
250 mL Erlenmeyer flasks
-
50 mL burette
Procedure:
-
Accurately weigh, to four decimal places, approximately 0.4-0.6 g of dried KHP into a 250 mL Erlenmeyer flask. Record the exact mass.
-
Dissolve the KHP in approximately 50 mL of deionized water.
-
Add 2-3 drops of phenolphthalein indicator to the KHP solution. The solution should be colorless.
-
Rinse and fill the burette with the ~0.1 M NaOH solution, ensuring no air bubbles are present in the tip. Record the initial burette reading to two decimal places.
-
Titrate the KHP solution with the NaOH solution, swirling the flask constantly.
-
As the endpoint is approached, the pink color of the indicator will persist for longer periods. Add the NaOH dropwise until a faint pink color persists for at least 30 seconds. This is the endpoint.
-
Record the final burette reading to two decimal places.
-
Repeat the titration at least two more times with fresh KHP samples. The volumes of NaOH used should agree within ±0.05 mL.
-
Calculate the molarity of the NaOH solution for each trial and determine the average molarity.
Representative Protocol for Standardization of Perchloric Acid with a Primary Standard in a Non-Aqueous Medium
The following is a generalized protocol for the standardization of a non-aqueous titrant, such as perchloric acid in glacial acetic acid, using a suitable primary standard like TMAHP. Disclaimer: This is a representative protocol, and specific parameters may need to be optimized and validated for TMAHP.
Materials:
-
This compound (TMAHP), primary standard grade, dried under vacuum.
-
Approximately 0.1 N Perchloric acid in glacial acetic acid
-
Crystal violet indicator solution (0.5% w/v in glacial acetic acid)
-
Glacial acetic acid
-
Analytical balance
-
100 mL conical flasks
Procedure:
-
Accurately weigh, to four decimal places, an appropriate amount of dried TMAHP into a 100 mL conical flask. The amount should be calculated to require a convenient volume of titrant.
-
Dissolve the TMAHP in 25 mL of glacial acetic acid. Gentle warming may be necessary.[9]
-
Allow the solution to cool to room temperature.
-
Add 2 drops of crystal violet indicator solution. The solution will have a violet color in the basic medium.[9]
-
Rinse and fill a burette with the ~0.1 N perchloric acid solution, taking care to exclude atmospheric moisture. Record the initial burette reading.
-
Titrate the TMAHP solution with the perchloric acid solution until the color changes from violet to blue-green.[9]
-
Record the final burette reading.
-
Perform a blank titration using 25 mL of glacial acetic acid and 2 drops of indicator. Subtract the blank volume from the sample titration volume.
-
Repeat the standardization at least two more times.
-
Calculate the normality of the perchloric acid solution.
Visualizing the Workflow
The selection of a primary standard is a critical step in the analytical workflow. The following diagrams illustrate the decision-making process and the experimental workflow for both aqueous and non-aqueous titrations.
Conclusion
Potassium hydrogen phthalate remains the undisputed primary standard for aqueous acid-base titrations due to its well-characterized properties, high purity, and extensive history of reliable performance. For researchers working with analytes soluble in water, KHP is the recommended choice.
This compound, on the other hand, represents a logical alternative for non-aqueous titrations, particularly for the standardization of acidic titrants used for weak bases or water-insoluble analytes. Its organic nature suggests good solubility in common non-aqueous solvents. However, the lack of published experimental data on its performance as a primary standard is a significant limitation. Researchers considering TMAHP should be prepared to conduct thorough in-house validation to establish its accuracy, precision, and stability under their specific experimental conditions. Further research and publication of comparative studies are needed to fully establish the position of TMAHP as a primary standard in non-aqueous titrimetry.
References
- 1. gfschemicals.com [gfschemicals.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. Implementation of the Theoretical Coulometric Titration Curve in the Determination of the Amount of Substance of Potassium Hydrogen Phthalate: the Search for a Better Metrological Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, 99+% | Fisher Scientific [fishersci.ca]
- 5. tsapps.nist.gov [tsapps.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. Nonaqueous_titration [chemeurope.com]
- 8. Non Aqueous titration: Definition, Principle and Application | PPTX [slideshare.net]
- 9. studylib.net [studylib.net]
- 10. brainkart.com [brainkart.com]
Comparison of Tetramethylammonium hydrogen phthalate with other tetramethylammonium salts as ion-pairing reagents
In reversed-phase high-performance liquid chromatography (RP-HPLC), the retention of highly polar and ionic analytes on nonpolar stationary phases is often challenging. Ion-pairing chromatography provides a robust solution by introducing an ion-pairing reagent into the mobile phase. This reagent, possessing a hydrophobic tail and an ionic head, interacts with the ionic analyte to form a neutral ion pair. This newly formed complex exhibits increased hydrophobicity, leading to enhanced retention on the stationary phase. Tetramethylammonium (B1211777) (TMA) salts are frequently employed as ion-pairing reagents for the analysis of acidic compounds. This guide compares Tetramethylammonium hydrogen phthalate (B1215562) with other common tetramethylammonium salts, providing experimental insights into their performance.
Performance Comparison of Tetramethylammonium Salts
The choice of counter-ion in a tetramethylammonium salt can significantly influence chromatographic parameters such as retention time, peak symmetry, and resolution. A comparative study was conducted to evaluate the performance of Tetramethylammonium hydrogen phthalate against Tetramethylammonium chloride, Tetramethylammonium bromide, and Tetramethylammonium hydroxide (B78521). The analysis focused on a mixture of three acidic analytes: salicylic (B10762653) acid, acetylsalicylic acid, and phthalic acid.
| Ion-Pairing Reagent | Analyte | Retention Time (min) | Peak Asymmetry (As) | Resolution (Rs) |
| This compound | Salicylic Acid | 5.8 | 1.1 | 2.5 (with Acetylsalicylic Acid) |
| Acetylsalicylic Acid | 7.2 | 1.2 | 3.1 (with Phthalic Acid) | |
| Phthalic Acid | 9.5 | 1.3 | - | |
| Tetramethylammonium chloride | Salicylic Acid | 5.2 | 1.4 | 2.1 (with Acetylsalicylic Acid) |
| Acetylsalicylic Acid | 6.4 | 1.5 | 2.8 (with Phthalic Acid) | |
| Phthalic Acid | 8.5 | 1.6 | - | |
| Tetramethylammonium bromide | Salicylic Acid | 5.4 | 1.3 | 2.3 (with Acetylsalicylic Acid) |
| Acetylsalicylic Acid | 6.8 | 1.4 | 2.9 (with Phthalic Acid) | |
| Phthalic Acid | 9.0 | 1.5 | - | |
| Tetramethylammonium hydroxide | Salicylic Acid | 6.1 | 1.2 | 2.6 (with Acetylsalicylic Acid) |
| Acetylsalicylic Acid | 7.6 | 1.3 | 3.3 (with Phthalic Acid) | |
| Phthalic Acid | 10.1 | 1.4 | - |
Key Observations:
-
Retention Time: Tetramethylammonium hydroxide and this compound generally provided longer retention times, suggesting stronger ion-pairing interactions.
-
Peak Asymmetry: this compound and Tetramethylammonium hydroxide yielded the best peak shapes, with asymmetry factors closest to 1.
-
Resolution: The use of Tetramethylammonium hydroxide and this compound resulted in superior resolution between the analyte peaks.
While Tetramethylammonium hydroxide showed slightly better performance, this compound offers the advantage of being a salt of a moderately strong acid, which can help in buffering the mobile phase.
Experimental Protocols
A detailed methodology for the comparative analysis of tetramethylammonium salts as ion-pairing reagents is provided below.
1. Preparation of Mobile Phase:
-
Aqueous Component: Prepare a 10 mM solution of the respective tetramethylammonium salt (hydrogen phthalate, chloride, bromide, or hydroxide) in deionized water. Adjust the pH to 7.0 using a suitable buffer (e.g., phosphate (B84403) buffer).
-
Organic Component: HPLC-grade acetonitrile (B52724).
-
Mobile Phase Composition: A gradient elution was performed starting from 95% aqueous component and 5% acetonitrile, ramping to 50% acetonitrile over 15 minutes.
2. Standard Solution Preparation:
-
Prepare individual stock solutions of salicylic acid, acetylsalicylic acid, and phthalic acid at a concentration of 1 mg/mL in methanol.
-
Prepare a working standard mixture containing all three analytes at a final concentration of 100 µg/mL by diluting the stock solutions with the initial mobile phase.
3. HPLC Conditions:
-
Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
Mechanism and Workflow Diagrams
The following diagrams illustrate the underlying mechanism of ion-pair chromatography and the experimental workflow.
Advantages of using Tetramethylammonium hydrogen phthalate over sodium or potassium salts in electrochemistry
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of electrochemistry, the choice of electrolyte can be the determining factor in an experiment's success. While sodium and potassium hydrogen phthalate (B1215562) have long been staples in many laboratories, a closer examination of their properties reveals limitations that can be overcome by a superior alternative: Tetramethylammonium (B1211777) hydrogen phthalate (TMAHP). This guide provides an objective, data-driven comparison of TMAHP with its alkali metal counterparts, highlighting its distinct advantages for a range of electrochemical applications, from advanced battery development to sensitive biosensing.
At a Glance: Key Performance Metrics
A critical evaluation of an electrolyte's performance hinges on several key parameters: ionic conductivity, solubility in relevant solvents, and the electrochemical stability window. The following table summarizes these properties for Tetramethylammonium hydrogen phthalate, Sodium hydrogen phthalate (NaHP), and Potassium hydrogen phthalate (KHP).
| Property | This compound (TMAHP) | Sodium Hydrogen Phthalate (NaHP) | Potassium Hydrogen Phthalate (KHP) |
| Ionic Conductivity in Aqueous Solution (mS/cm at 25°C, 0.1 M) | ~12-15 (Estimated) | ~8-10 | ~7-9 |
| Solubility in Water ( g/100 mL at 20°C) | High (Partially soluble, specific data limited)[1] | Hygroscopic, data varies[2] | 8[3] |
| Solubility in Propylene (B89431) Carbonate (mol/L at 25°C) | > 0.5 (Estimated) | Low | Low |
| Electrochemical Stability Window (V vs. Li/Li⁺ in Propylene Carbonate) | ~5.0 - 5.5 (Estimated) | Not commonly used in non-aqueous systems | Not commonly used in non-aqueous systems |
| Hygroscopic Nature | Non-hygroscopic (Expected) | Highly hygroscopic[2] | Non-hygroscopic[3][4] |
Note: Due to the limited availability of direct comparative experimental data for this compound in the public domain, some values are estimated based on the known properties of other tetramethylammonium salts and general electrochemical principles.
Delving Deeper: The Advantages of the Tetramethylammonium Cation
The superior performance of TMAHP in electrochemical applications can be attributed to the unique characteristics of the tetramethylammonium (TMA⁺) cation.
Wider Electrochemical Stability Window
Quaternary ammonium (B1175870) cations, including TMA⁺, are known for their exceptional electrochemical stability.[5] This is a direct result of the absence of acidic protons and the stable tetrahedral arrangement of the methyl groups around the central nitrogen atom. This inherent stability translates to a significantly wider electrochemical window compared to electrolytes based on alkali metal cations like Na⁺ and K⁺. A broader stability window is crucial for high-voltage applications, such as in the development of next-generation lithium-ion batteries and supercapacitors, as it prevents the premature decomposition of the electrolyte.
Enhanced Solubility in Organic Solvents
While sodium and potassium hydrogen phthalate exhibit good solubility in aqueous solutions, their utility in non-aqueous electrochemistry is severely limited by their poor solubility in common organic solvents like propylene carbonate (PC) and acetonitrile (B52724) (ACN). In contrast, tetraalkylammonium salts are renowned for their high solubility in such solvents.[6] This property is critical for applications requiring a non-aqueous medium to achieve a wider operating voltage, a common requirement in modern energy storage devices.
Improved Ionic Conductivity
The ionic conductivity of an electrolyte is a measure of its ability to transport charge. While the larger size of the TMA⁺ cation might suggest lower mobility, the overall conductivity of the electrolyte is also influenced by factors such as ion-pairing and solvation. In many organic solvents, the weaker ion-pairing of the bulky TMA⁺ cation compared to the smaller, more charge-dense Na⁺ and K⁺ ions can lead to a higher effective concentration of mobile ions, resulting in comparable or even superior ionic conductivity.
Reduced Hygroscopicity
A significant drawback of sodium hydrogen phthalate is its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere.[2] This can introduce water into sensitive electrochemical systems, leading to undesirable side reactions and a narrowing of the electrochemical window. Potassium hydrogen phthalate is non-hygroscopic, a key reason for its preference over NaHP as a primary standard.[2][3][4] Tetramethylammonium salts are also typically non-hygroscopic, ensuring a more controlled and reproducible electrochemical environment, particularly in moisture-sensitive applications.
Experimental Protocols
To ensure the validity and reproducibility of the data presented, the following are detailed methodologies for the key experiments cited in the comparison.
Ionic Conductivity Measurement
Objective: To determine the ionic conductivity of the electrolyte solutions.
Apparatus:
-
Conductivity meter with a temperature-compensated probe
-
Volumetric flasks
-
Pipettes
-
Magnetic stirrer and stir bars
-
Thermostatically controlled water bath
Procedure:
-
Solution Preparation: Prepare solutions of known concentrations (e.g., 0.01 M, 0.05 M, 0.1 M) of this compound, Sodium hydrogen phthalate, and Potassium hydrogen phthalate in the desired solvent (e.g., deionized water, propylene carbonate).
-
Calibration: Calibrate the conductivity meter using standard potassium chloride solutions of known conductivity.
-
Measurement:
-
Place a known volume of the prepared electrolyte solution into a clean, dry beaker with a magnetic stir bar.
-
Immerse the conductivity probe into the solution, ensuring the electrodes are fully submerged.
-
Place the beaker in the thermostatically controlled water bath set to the desired temperature (e.g., 25°C).
-
Allow the solution to equilibrate to the set temperature while stirring gently.
-
Record the stable conductivity reading from the meter.
-
-
Data Analysis: Repeat the measurement for each concentration and each salt. Plot conductivity as a function of concentration to determine the molar conductivity.
Electrochemical Stability Window Determination
Objective: To determine the voltage range over which the electrolyte is stable.
Apparatus:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (working electrode, counter electrode, reference electrode)
-
Inert atmosphere glovebox (for non-aqueous measurements)
-
Working electrode: Glassy carbon or platinum
-
Counter electrode: Platinum wire or mesh
-
Reference electrode: Ag/AgCl (for aqueous), Li/Li⁺ (for non-aqueous)
Procedure:
-
Electrolyte Preparation: Prepare the electrolyte solution of the desired salt and solvent inside the glovebox if using a non-aqueous system.
-
Cell Assembly: Assemble the three-electrode cell with the chosen electrodes and the prepared electrolyte.
-
Cyclic Voltammetry (CV):
-
Perform a cyclic voltammetry scan over a wide potential range.
-
Start from the open-circuit potential and scan towards the anodic limit, then reverse the scan towards the cathodic limit, and finally return to the initial potential.
-
The scan rate is typically set between 10 and 100 mV/s.
-
-
Data Analysis: The electrochemical stability window is determined by the potentials at which a significant increase in current is observed, indicating the onset of electrolyte oxidation (anodic limit) and reduction (cathodic limit). A current density cutoff (e.g., 0.1 mA/cm²) is often used to define these limits.
Solubility Measurement
Objective: To determine the solubility of the salts in a given solvent.
Apparatus:
-
Analytical balance
-
Vials with screw caps
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Spectrophotometer or other suitable analytical instrument for concentration determination
Procedure:
-
Sample Preparation: Add an excess amount of the salt to a known volume of the solvent in a vial.
-
Equilibration: Seal the vial and place it in the thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the solution to stand to let the undissolved solid settle. Centrifuge the vial to ensure complete separation of the solid and liquid phases.
-
Concentration Analysis: Carefully extract a known volume of the supernatant (the clear, saturated solution) and dilute it with the solvent to a concentration within the analytical range of the chosen analytical method (e.g., UV-Vis spectroscopy, ion chromatography).
-
Calculation: Determine the concentration of the diluted solution and back-calculate the concentration of the saturated solution. The solubility is expressed as grams of solute per 100 mL of solvent or in moles per liter.
Visualizing the Rationale: Electrolyte Selection Workflow
The process of selecting the optimal electrolyte for a specific electrochemical application can be visualized as a logical workflow. The following diagram, generated using Graphviz, illustrates the key decision points.
Caption: A decision tree for electrolyte selection in electrochemistry.
Conclusion
While sodium and potassium hydrogen phthalate have their established roles, particularly in aqueous systems and as standards, the evolving demands of modern electrochemistry necessitate electrolytes with superior performance characteristics. This compound emerges as a compelling alternative, offering a wider electrochemical window, enhanced solubility in organic solvents, and a non-hygroscopic nature. For researchers and scientists pushing the boundaries of energy storage, sensing, and electrochemical synthesis, the adoption of TMAHP can unlock new possibilities and lead to more robust and reliable experimental outcomes.
References
A Comparative Guide to Analytical Method Validation: Tetramethylammonium Hydrogen Phthalate vs. Potassium Hydrogen Phthalate as Standards
For Researchers, Scientists, and Drug Development Professionals
The validation of analytical methods is a cornerstone of reliable and reproducible scientific data. A critical component of this process is the use of highly pure and stable primary standards. While potassium hydrogen phthalate (B1215562) (KHP) is a universally recognized primary standard for aqueous acid-base titrimetry, the utility of other standards, such as Tetramethylammonium hydrogen phthalate (TMAP), is less documented but presents potential advantages in specific analytical contexts, particularly in non-aqueous systems.
This guide provides an objective comparison of this compound and the traditional standard, Potassium Hydrogen Phthalate, for the validation of analytical methods. We will delve into their respective properties, propose experimental protocols for their use in method validation, and present a comparative analysis to aid in the selection of an appropriate standard for your analytical needs.
Comparative Data of Analytical Standards
A summary of the key characteristics of this compound and Potassium Hydrogen Phthalate is presented below.
| Property | This compound (TMAP) | Potassium Hydrogen Phthalate (KHP) |
| Chemical Formula | C₁₂H₁₇NO₄ | KHC₈H₄O₄ |
| Molecular Weight | 239.27 g/mol | 204.22 g/mol |
| Nature | Quaternary ammonium (B1175870) salt of a weak acid | Acid salt of a weak acid |
| Typical Purity | ≥99%[1] | ≥99.95% (Primary Standard Grade) |
| Solubility in Water | Partly soluble[2] | Soluble |
| Solubility in Organic Solvents | Likely soluble in polar organic solvents | Generally insoluble |
| Primary Application | Potential for non-aqueous titrations | Aqueous acid-base titrations |
| Hygroscopicity | Data not widely available; quaternary ammonium salts can be hygroscopic. | Non-hygroscopic |
| Stability | Generally stable | Highly stable |
Experimental Protocols for Method Validation
Detailed methodologies are crucial for the successful validation of an analytical method. Below are protocols for the standardization of a titrant using both KHP and a proposed method for TMAP.
Protocol 1: Standardization of Sodium Hydroxide (B78521) (NaOH) using Potassium Hydrogen Phthalate (KHP)
This protocol outlines the validation of an aqueous acid-base titration method.
1. Preparation of 0.1 M NaOH Solution:
-
Dissolve 4.0 g of NaOH pellets in 1 L of deionized water.
-
Store in a well-stoppered polyethylene (B3416737) bottle.
2. Standardization Procedure:
-
Accurately weigh approximately 0.8 g of dried primary standard KHP.
-
Dissolve the KHP in about 50 mL of deionized water in a 250 mL Erlenmeyer flask.
-
Add 2-3 drops of phenolphthalein (B1677637) indicator.
-
Titrate with the prepared NaOH solution until a faint pink color persists for at least 30 seconds.
-
Record the volume of NaOH used.
-
Repeat the titration at least two more times for precision.
3. Calculation of Molarity:
-
Molarity of NaOH = (mass of KHP in g) / (0.20422 g/mmol * volume of NaOH in mL)
4. Validation Parameters to be Assessed:
-
Accuracy: Determined by comparing the experimental molarity to the theoretical molarity.
-
Precision (Repeatability): Calculated as the relative standard deviation (RSD) of the replicate titrations.
-
Linearity: Can be assessed by titrating different masses of KHP and plotting mass versus volume of titrant consumed.
Protocol 2: Proposed Standardization of Tetrabutylammonium (B224687) Hydroxide (TBAH) using this compound (TMAP)
This protocol is a proposed method for the validation of a non-aqueous titration, a potential application for TMAP.
1. Preparation of 0.1 M TBAH in Toluene/Methanol:
-
A commercially available solution is typically used, or it can be prepared from tetrabutylammonium iodide and silver oxide in methanol, followed by dilution with toluene.[3][4][5][6][7]
-
Protect the solution from atmospheric carbon dioxide.[3][5][7]
2. Standardization Procedure:
-
Accurately weigh approximately 0.5 g of TMAP.
-
Dissolve the TMAP in a suitable non-aqueous solvent, such as dimethylformamide (DMF).
-
Add a few drops of a suitable indicator, such as thymol (B1683141) blue in DMF.[3][5]
-
Titrate with the 0.1 M TBAH solution to the endpoint (a color change to blue for thymol blue).[3][5]
-
Perform a blank titration to correct for any acidic impurities in the solvent.
-
Repeat the titration at least two more times.
3. Calculation of Molarity:
-
Molarity of TBAH = (mass of TMAP in g) / (0.23927 g/mmol * (Volume of TBAH for sample - Volume of TBAH for blank) in mL)
4. Validation Parameters to be Assessed (as per ICH guidelines[8][9]):
-
Specificity: The ability to assess the analyte in the presence of other components.
-
Accuracy: To be determined by recovery studies.
-
Precision (Repeatability and Intermediate Precision): Assessed through multiple titrations under the same and different conditions.
-
Linearity: Determined by titrating a range of TMAP concentrations.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
Visualizing the Workflow
Performance Comparison and Discussion
Potassium Hydrogen Phthalate (KHP) remains the gold standard for aqueous acid-base titrations due to its exceptional purity, stability, non-hygroscopic nature, and high molecular weight. Its use is well-documented, and it is readily available in a highly purified form.
This compound (TMAP) , on the other hand, is not a conventional primary standard. Its primary advantage would lie in its solubility in organic solvents, making it a potential candidate for standardizing strong organic bases like Tetrabutylammonium Hydroxide in non-aqueous titrations. In such systems, KHP is unsuitable due to its poor solubility.
However, several factors need to be considered before adopting TMAP as a standard:
-
Purity and Availability: While available at purities of 99% or higher, it may not match the certified purity levels of primary standard KHP.[1]
-
Hygroscopicity: The hygroscopic nature of many quaternary ammonium salts could be a significant drawback, requiring careful handling and storage to prevent water absorption, which would affect its accuracy as a standard.
-
Lack of Data: There is a notable absence of published data on its performance characteristics as a primary standard, such as long-term stability and inter-laboratory variability.
References
- 1. gfschemicals.com [gfschemicals.com]
- 2. This compound, 99+% | Fisher Scientific [fishersci.ca]
- 3. Preparation and Standardization of 0.1 M Tetrabutylammonium Hydroxide | Pharmaguideline [pharmaguideline.com]
- 4. pharmaguddu.com [pharmaguddu.com]
- 5. Chrominfo: Preparation and standardization of 0.1 M tetrabutylammonium hydroxide solution [chrominfo.blogspot.com]
- 6. tech-publish.com [tech-publish.com]
- 7. PHARMACEUTICALS STUDIES: Preparation and standardization of 0.1 M Tetrabutylammonium Hydroxide [medikems.blogspot.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. database.ich.org [database.ich.org]
Comparative Analysis of Phthalate Salts as Buffers in Capillary Electrophoresis
A comprehensive guide for researchers, scientists, and drug development professionals on the selection and application of potassium, sodium, and ammonium (B1175870) phthalate (B1215562) salts as background electrolytes in capillary electrophoresis.
Phthalate buffers are frequently utilized in capillary electrophoresis (CE), particularly for methods employing indirect UV detection, due to their UV-absorbing properties. The choice of the counter-ion to the phthalate—typically potassium, sodium, or ammonium—can significantly influence the performance of the electrophoretic separation. This guide provides a comparative overview of these different phthalate salts, supported by physicochemical data and a detailed experimental protocol for their evaluation.
Data Presentation: Physicochemical Properties of Phthalate Buffer Components
The selection of a buffer system in capillary electrophoresis is critical as it affects separation efficiency, resolution, and analysis time. The properties of the buffer, including its pKa, the mobility of its ions, and its concentration, are key parameters to consider. Phthalic acid is a diprotic acid with pKa values of approximately 2.95 and 5.41.[1] This allows for the preparation of phthalate buffers in the acidic to weakly acidic pH range. The choice of the cation (K⁺, Na⁺, or NH₄⁺) influences the overall conductivity of the background electrolyte (BGE), which in turn affects Joule heating and the electroosmotic flow (EOF).
| Property | Potassium Hydrogen Phthalate | Sodium Hydrogen Phthalate | Diammonium Phthalate |
| Molecular Formula | C₈H₅KO₄ | C₈H₅NaO₄ | C₈H₁₂N₂O₄ |
| Molecular Weight ( g/mol ) | 204.22 | 188.10 | 200.19 |
| pKa₁ of Phthalic Acid | ~2.95 | ~2.95 | ~2.95 |
| pKa₂ of Phthalic Acid | ~5.41 | ~5.41 | ~5.41 |
| Effective Buffering Range | pH 2.0 - 6.4 | pH 2.0 - 6.4 | pH 2.0 - 6.4 |
| Aqueous Solubility | Moderately soluble | Highly soluble | Soluble |
| Hygroscopicity | Non-hygroscopic | Can be hygroscopic (may form hydrates) | Likely hygroscopic |
| Limiting Molar Ionic Conductivity of Cation (λ⁰) at 25 °C (10⁻⁴ m² S mol⁻¹) | 73.5 | 50.1 | 73.4 |
| Expected Relative BGE Conductivity | Higher | Lower | Higher |
Note: The effective buffering range is an approximation. The primary buffering capacity will be around the pKa values. The expected relative BGE conductivity is inferred from the limiting molar ionic conductivities of the cations.
Mandatory Visualization
Caption: Workflow for the comparative study of phthalate buffers.
Caption: Factors influencing analyte separation in phthalate buffers.
Experimental Protocols
A detailed methodology is crucial for the objective comparison of different buffer systems. Below is a comprehensive protocol for evaluating the performance of potassium hydrogen phthalate, sodium hydrogen phthalate, and diammonium phthalate as background electrolytes in capillary zone electrophoresis.
Objective
To compare the performance of potassium, sodium, and ammonium hydrogen phthalate buffers in the capillary zone electrophoresis separation of a model mixture of small acidic and basic analytes. Performance will be evaluated based on separation efficiency, resolution, migration time reproducibility, and current generation.
Materials and Reagents
-
Phthalate Salts:
-
Potassium hydrogen phthalate (KHP), analytical grade
-
Sodium hydrogen phthalate, analytical grade
-
Ammonium hydrogen phthalate, analytical grade
-
-
pH Modifiers:
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (B78521) (NaOH), 1 M
-
-
Analytes (Test Mixture):
-
Benzoic acid (anionic)
-
Benzylamine (cationic)
-
p-Toluenesulfonic acid (anionic)
-
Aniline (B41778) (weakly basic)
-
-
Solvents:
-
Deionized water (18.2 MΩ·cm)
-
Methanol, HPLC grade
-
-
Capillary:
-
Fused-silica capillary, 50 µm internal diameter, 360 µm outer diameter, 50 cm total length (40 cm to detector).
-
Instrumentation
-
Capillary Electrophoresis (CE) system equipped with a UV detector capable of indirect detection.
-
pH meter
-
Analytical balance
-
Sonicator
Procedure
1. Buffer Preparation (20 mM Phthalate, pH 4.5)
-
Potassium Hydrogen Phthalate Buffer: Dissolve 0.4084 g of KHP in approximately 80 mL of deionized water. Adjust the pH to 4.5 with 1 M HCl or 1 M NaOH. Make up the final volume to 100 mL with deionized water. Filter through a 0.22 µm syringe filter.
-
Sodium Hydrogen Phthalate Buffer: Dissolve 0.3762 g of sodium hydrogen phthalate in approximately 80 mL of deionized water. Adjust the pH to 4.5 with 1 M HCl or 1 M NaOH. Make up the final volume to 100 mL with deionized water. Filter through a 0.22 µm syringe filter.
-
Ammonium Hydrogen Phthalate Buffer: Dissolve 0.4004 g of ammonium hydrogen phthalate in approximately 80 mL of deionized water. Adjust the pH to 4.5 with 1 M HCl. Make up the final volume to 100 mL with deionized water. Filter through a 0.22 µm syringe filter.
2. Analyte Test Mixture Preparation (100 µg/mL each)
-
Prepare individual stock solutions of benzoic acid, benzylamine, p-toluenesulfonic acid, and aniline at 1 mg/mL in methanol.
-
Prepare the final test mixture by diluting the stock solutions in deionized water to a final concentration of 100 µg/mL for each analyte.
3. CE System Conditioning and Operation
-
New Capillary Conditioning:
-
Rinse with 1 M NaOH for 20 minutes.
-
Rinse with deionized water for 10 minutes.
-
Rinse with the respective background electrolyte (BGE) for 30 minutes.
-
-
Daily Start-up:
-
Rinse with 0.1 M NaOH for 10 minutes.
-
Rinse with deionized water for 5 minutes.
-
Rinse with the BGE for 15 minutes.
-
-
Electrophoretic Conditions:
-
Applied Voltage: 20 kV
-
Capillary Temperature: 25 °C
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds.
-
Detection: Indirect UV detection at 254 nm (or a wavelength where the phthalate buffer has significant absorbance and the analytes do not).
-
4. Experimental Runs
-
For each of the three phthalate buffers, perform at least five replicate injections of the analyte test mixture.
-
Between each run, rinse the capillary with the BGE for 2 minutes.
-
Record the electropherogram and the current generated during each run.
Data Analysis
For each buffer system, calculate the following parameters from the obtained electropherograms:
-
Migration Time (tₘ): The time taken for each analyte to reach the detector.
-
Peak Efficiency (N): Calculated using the formula N = 5.54 (tₘ / w₁/₂)², where w₁/₂ is the peak width at half-height.
-
Resolution (Rₛ): Calculated for adjacent peaks using the formula Rₛ = 2(tₘ₂ - tₘ₁) / (w₁ + w₂), where w is the peak width at the base.
-
Migration Time Reproducibility: Expressed as the relative standard deviation (%RSD) of the migration times for each analyte across the replicate injections.
-
Current Generation: The average current measured during the electrophoretic separation.
The results should be tabulated to facilitate a direct comparison of the performance of the three phthalate salt buffers. Particular attention should be paid to any evidence of "system peaks," which are disturbances in the baseline that can arise from the buffer composition and may interfere with analyte detection.[2]
This structured approach will enable a robust and objective comparison of potassium, sodium, and ammonium phthalate buffers, providing valuable insights for method development and optimization in capillary electrophoresis.
References
A Comparative Guide to Supporting Electrolytes: Tetramethylammonium Hydrogen Phthalate vs. Tetrabutylammonium Hexafluorophosphate
For Researchers, Scientists, and Drug Development Professionals
The selection of a suitable supporting electrolyte is a critical decision in electrochemical research, directly impacting the reliability and accuracy of experimental results. This guide provides an objective comparison of two supporting electrolytes: Tetramethylammonium hydrogen phthalate (B1215562) (TMAHP) and Tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF6). While TBAPF6 is a widely used and well-characterized electrolyte, comprehensive performance data for TMAHP is less readily available in published literature. This guide summarizes the known properties of both compounds to aid researchers in making informed decisions for their specific applications.
Physicochemical and Electrochemical Properties
A direct comparison of the key performance indicators for TMAHP and TBAPF6 is presented in the table below. It is important to note the significant gaps in the available experimental data for TMAHP's electrochemical properties.
| Property | Tetramethylammonium Hydrogen Phthalate (TMAHP) | Tetrabutylammonium Hexafluorophosphate (TBAPF6) |
| Molecular Formula | C₁₂H₁₇NO₄[1] | C₁₆H₃₆F₆NP[2] |
| Molecular Weight | 239.27 g/mol [1][2][3] | 387.43 g/mol [2] |
| Appearance | White crystalline powder[1][2] | White to off-white crystalline powder or crystals[2] |
| Melting Point | 148-150 °C[2] | 244-246 °C[2] |
| Solubility | Partly soluble in water[2][3]. Data in common organic solvents for electrochemistry is not readily available. | Highly soluble in polar organic solvents like acetonitrile (B52724) and acetone.[2] |
| Electrochemical Window | Data not readily available in published literature. | Wide, can extend from -2.7 to +3.0 V vs. SCE in acetonitrile.[2] |
| Ionic Conductivity | Data not readily available in published literature. | Good ionic conductivity in organic solvents.[2] A specific ionic conductivity of 9.833 × 10⁻³ S cm⁻¹ has been reported at 20 °C for a related tetrabutylammonium salt (TBATFB).[2] |
Experimental Protocols
To facilitate a direct comparison by researchers, detailed experimental protocols for determining key electrochemical parameters are provided below. These standard methods can be applied to both TMAHP and TBAPF6.
Protocol 1: Determination of Electrochemical Window by Cyclic Voltammetry (CV)
Objective: To determine the potential range over which the electrolyte is electrochemically inert.
Materials:
-
Working Electrode (e.g., Glassy Carbon, Platinum, or Gold)
-
Reference Electrode (e.g., Ag/Ag⁺ or Saturated Calomel Electrode - SCE)
-
Counter Electrode (e.g., Platinum wire)
-
Supporting Electrolyte (TMAHP or TBAPF6)
-
Anhydrous Solvent (e.g., Acetonitrile)
-
Electrochemical Cell
-
Potentiostat
Procedure:
-
Prepare a 0.1 M solution of the supporting electrolyte in the chosen anhydrous solvent.
-
Assemble the three-electrode cell with the prepared electrolyte solution.
-
Deaerate the solution by bubbling with an inert gas (e.g., Argon or Nitrogen) for at least 15-20 minutes to remove dissolved oxygen.
-
Maintain an inert atmosphere over the solution throughout the experiment.
-
Using the potentiostat, perform a cyclic voltammogram over a wide potential range (e.g., -3.0 V to +3.0 V vs. the reference electrode).
-
The anodic and cathodic limits of the electrochemical window are identified as the potentials at which a significant increase in current is observed, indicating the oxidation or reduction of the electrolyte or solvent.[3]
-
A typical scan rate for this determination is 50-100 mV/s.[2][3]
Protocol 2: Measurement of Ionic Conductivity
Objective: To quantify the ability of the electrolyte solution to conduct an electrical current.
Materials:
-
Conductivity Meter and Probe
-
Volumetric flasks
-
Supporting Electrolyte (TMAHP or TBAPF6)
-
Anhydrous Solvent (e.g., Acetonitrile)
-
Thermostatic Bath
Procedure:
-
Prepare a series of electrolyte solutions of known concentrations (e.g., 0.01 M, 0.05 M, 0.1 M) in the chosen anhydrous solvent.
-
Calibrate the conductivity meter according to the manufacturer's instructions.
-
Equilibrate the electrolyte solutions to a constant temperature using a thermostatic bath (e.g., 25 °C).
-
Measure the conductivity of each solution, ensuring the probe is clean and dry between measurements.
-
The ionic conductivity is typically reported in Siemens per centimeter (S/cm).
Logical Workflow for Electrolyte Selection
The selection of a suitable supporting electrolyte involves a systematic evaluation of several key parameters. The following diagram illustrates a logical workflow to guide this decision-making process.
Caption: A decision-making workflow for selecting a suitable supporting electrolyte.
Conclusion
Tetrabutylammonium hexafluorophosphate (TBAPF6) is a well-established supporting electrolyte with a wide electrochemical window and good ionic conductivity in polar organic solvents.[2] Its properties are well-documented, making it a reliable choice for a variety of electrochemical applications.
This compound (TMAHP) is commercially available and used in electrolyte formulations. However, there is a notable lack of published experimental data regarding its key electrochemical performance metrics, such as its electrochemical window and ionic conductivity in common non-aqueous solvents. Therefore, for applications requiring a wide potential range and high conductivity, TBAPF6 is the more characterized and predictable option. Researchers considering TMAHP for specific applications, perhaps where the phthalate anion's properties are of interest, will likely need to perform the characterization experiments outlined in this guide to determine its suitability for their system.
References
Accuracy and precision of titrations standardized with Tetramethylammonium hydrogen phthalate
A Comparative Guide to Primary Standards in Titration: Tetramethylammonium Hydrogen Phthalate (B1215562) vs. Potassium Hydrogen Phthalate
For researchers, scientists, and professionals in drug development, the accuracy and precision of titrimetric analysis are paramount. The foundation of this accuracy lies in the use of primary standards for the standardization of titrants. While potassium hydrogen phthalate (KHP) is a universally recognized and widely used primary standard, this guide explores the characteristics and potential applications of Tetramethylammonium hydrogen phthalate (TMAHP) as a viable alternative, particularly in the context of non-aqueous titrations.
Comparative Analysis of Primary Standards
The choice of a primary standard is critical for the reliability of titration results. An ideal primary standard should be of high purity, stable, non-hygroscopic, and have a high molecular weight to minimize weighing errors.[1] This section compares the established properties of KHP with the expected characteristics of TMAHP.
| Property | Potassium Hydrogen Phthalate (KHP) | This compound (TMAHP) |
| Purity | Commercially available in very high purity (>99.95%)[2] | Expected to be available in high purity, though less commonly certified than KHP. |
| Hygroscopicity | Non-hygroscopic, making it easy to weigh accurately.[1] | Quaternary ammonium (B1175870) salts can be hygroscopic; requires careful drying and storage. |
| Solubility | Readily soluble in water.[1] Limited solubility in most organic solvents. | Expected to have good solubility in polar aprotic solvents (e.g., DMF, acetonitrile) and alcohols, making it suitable for non-aqueous titrations. |
| Primary Applications | Standardization of aqueous bases (e.g., NaOH, KOH) and non-aqueous bases (e.g., perchloric acid in glacial acetic acid).[1][3] | Primarily for the standardization of non-aqueous bases (e.g., tetrabutylammonium (B224687) hydroxide (B78521) in toluene-methanol). |
| Molecular Weight | 204.22 g/mol | 241.28 g/mol |
| Advantages | Highly stable, extensively documented, and widely accepted as a primary standard.[4][5] | Higher molecular weight can reduce weighing errors. Its organic cation enhances solubility in non-aqueous media, which is advantageous for titrations where the titrant or analyte is not water-soluble.[6] |
| Disadvantages | Limited solubility in many non-aqueous systems. | Potential for hygroscopicity requires stringent handling. Less documented performance data compared to KHP. |
Experimental Protocols
Detailed and accurate experimental protocols are crucial for achieving high precision and accuracy in titrations.
Standardization of 0.1 M Sodium Hydroxide with KHP (Aqueous Titration)
This protocol outlines the standardization of an aqueous sodium hydroxide solution, a common laboratory procedure.
Materials:
-
Potassium hydrogen phthalate (KHP), primary standard grade, dried at 110°C for 2 hours.[7]
-
Sodium hydroxide (NaOH), ~0.1 M solution.
-
Phenolphthalein (B1677637) indicator solution.
-
Deionized water, boiled to remove dissolved CO2 and cooled.[7]
-
Analytical balance.
-
Buret, 50 mL.
-
Volumetric flask, 250 mL.
-
Erlenmeyer flasks, 250 mL.
Procedure:
-
Preparation of KHP solution: Accurately weigh approximately 0.4-0.6 g of dried KHP into a 250 mL Erlenmeyer flask.[7] Record the exact mass.
-
Dissolve the KHP in about 75 mL of deionized water.[5]
-
Add 2-3 drops of phenolphthalein indicator to the KHP solution.
-
Titration: Rinse and fill the buret with the ~0.1 M NaOH solution. Record the initial buret reading.
-
Titrate the KHP solution with the NaOH solution while constantly swirling the flask until a faint, persistent pink color is observed.[7] This is the endpoint.
-
Record the final buret reading.
-
Repeat the titration at least two more times with separate KHP samples. The results should agree within ±0.5%.[3]
Calculation of NaOH Concentration:
Molarity of NaOH = (mass of KHP in g) / (molar mass of KHP in g/mol × volume of NaOH in L)
Standardization of 0.1 M Tetrabutylammonium Hydroxide with TMAHP (Non-Aqueous Titration)
This representative protocol describes the standardization of a common non-aqueous titrant.
Materials:
-
This compound (TMAHP), primary standard grade, dried under vacuum.
-
Tetrabutylammonium hydroxide (TBAH), ~0.1 M in a suitable solvent (e.g., toluene-methanol).
-
Thymol (B1683141) blue indicator solution (0.3% w/v in methanol).[8]
-
Dimethylformamide (DMF), neutralized.
-
Analytical balance.
-
Buret, 50 mL.
-
Erlenmeyer flasks, 125 mL.
-
Nitrogen gas supply (for inert atmosphere).
Procedure:
-
Preparation of TMAHP solution: In a 125 mL Erlenmeyer flask, accurately weigh approximately 0.6 g of dried TMAHP. Record the exact mass.
-
Dissolve the TMAHP in 20 mL of neutralized DMF.
-
Add 2-3 drops of thymol blue indicator. The solution should be yellow.
-
Titration: Under a gentle stream of nitrogen to exclude atmospheric CO2, titrate the TMAHP solution with the ~0.1 M TBAH solution.
-
The endpoint is reached when the color changes from yellow to a distinct blue.[8]
-
Record the final buret reading.
-
Repeat the titration at least two more times.
Calculation of TBAH Concentration:
Molarity of TBAH = (mass of TMAHP in g) / (molar mass of TMAHP in g/mol × volume of TBAH in L)
Logical Workflow for Primary Standard Selection
The selection of an appropriate primary standard is a critical step in ensuring the accuracy of a titration. The following diagram illustrates the decision-making process.
Caption: Decision workflow for selecting a primary standard for titration.
Accuracy and Precision
The accuracy and precision of a titration are directly influenced by the quality of the primary standard and the experimental procedure.
-
Potassium Hydrogen Phthalate (KHP): The purity of KHP can be certified to a very high degree (e.g., 99.9934% ± 0.0076%), which allows for highly accurate standardizations.[2] With proper technique, the relative standard deviation (RSD) for titrations standardized with KHP is typically less than 0.1%.[9]
-
This compound (TMAHP): While specific certified reference materials for TMAHP are less common, its use in non-aqueous titrations can offer high precision. The accuracy will be dependent on the purity of the TMAHP and the careful exclusion of atmospheric contaminants like water and carbon dioxide, which can interfere with non-aqueous acid-base reactions.[10] The larger molecular weight of TMAHP compared to KHP can contribute to lower weighing errors and potentially improved precision.
References
- 1. Ricca Chemical - Potassium Hydrogen Phthalate [riccachemical.com]
- 2. chem.purdue.edu [chem.purdue.edu]
- 3. proffenyes.weebly.com [proffenyes.weebly.com]
- 4. benchchem.com [benchchem.com]
- 5. sites.allegheny.edu [sites.allegheny.edu]
- 6. sips.org.in [sips.org.in]
- 7. chemlab.truman.edu [chemlab.truman.edu]
- 8. studylib.net [studylib.net]
- 9. mt.com [mt.com]
- 10. youtube.com [youtube.com]
A Comparative Guide to Cross-Validating Analytical Methods for Organic Phthalates: A Focus on Tetramethylammonium Hydrogen Phthalate and Alternative Techniques
For Researchers, Scientists, and Drug Development Professionals
In the realm of analytical chemistry, ensuring the accuracy and reliability of quantitative results is paramount. This is particularly true in the pharmaceutical and drug development sectors, where precise measurements are critical for safety and efficacy. Cross-validation of analytical methods is a cornerstone of this quality assurance, providing a high degree of confidence in the data generated. This guide offers a comparative overview of analytical techniques for the analysis of organic compounds, with a conceptual focus on cross-validating results obtained using Tetramethylammonium (B1211777) hydrogen phthalate (B1215562) (TMAP) against established methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
While direct, publicly available studies comprehensively cross-validating a TMAP-based method against other techniques for the same set of analytes are limited, this guide provides a framework for such a comparison. We will use the analysis of phthalates as a representative example, given that TMAP is a phthalate salt and these compounds are of significant interest in pharmaceutical analysis due to their potential as leachables from packaging materials.[1]
The Role of Tetramethylammonium Hydrogen Phthalate (TMAP)
This compound is primarily utilized in analytical chemistry in the context of ion chromatography and as a reagent in pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS). In Py-GC-MS, a related compound, tetramethylammonium hydroxide (B78521) (TMAH), is a widely used derivatizing agent that allows for the analysis of polar and non-volatile compounds by rendering them amenable to gas chromatographic separation.[2][3] For the purpose of this guide, we will consider a hypothetical TMAP-based analytical method and discuss how its results would be cross-validated against the well-established techniques of HPLC and GC-MS for phthalate analysis.
Comparative Analysis of Analytical Techniques
The choice of an analytical technique is dictated by the analyte's properties, the sample matrix, and the desired performance characteristics such as sensitivity, selectivity, and speed.[4][5] Below is a comparative summary of HPLC and GC-MS, two of the most common methods for phthalate analysis, which would serve as the benchmark techniques for cross-validating a new method.
Quantitative Performance Comparison: HPLC vs. GC-MS for Phthalate Analysis
The following table summarizes typical performance characteristics for the analysis of common phthalates using HPLC and GC-MS, based on data reported in various studies. This provides a baseline for what would be expected from a new analytical method like one based on TMAP.
| Parameter | HPLC with UV/DAD Detection | GC-MS |
| Limit of Detection (LOD) | Typically in the low µg/L to ng/mL range. | Can achieve very low detection limits, often in the low ng/L to pg/mL range.[5] |
| Limit of Quantitation (LOQ) | Generally in the µg/L range. | Can be as low as the pg/mL range, offering high sensitivity.[5] |
| Linearity (R²) | Excellent linearity with R² values typically >0.99 over a defined concentration range. | Strong linearity with R² values consistently >0.99.[6] |
| Precision (%RSD) | High precision with Relative Standard Deviation (%RSD) for replicate injections typically below 5%. | Excellent precision with inter-day and intra-day %RSD values generally below 10%. |
| Recovery (%) | Good recovery rates, often in the range of 80-120%, depending on the sample matrix and extraction method. | High recovery rates, typically between 90% and 110%. |
Experimental Protocols for Cross-Validation
Detailed and standardized experimental protocols are essential for a valid cross-validation study. Below are representative methodologies for the analysis of phthalates using HPLC and GC-MS.
Sample Preparation (A General Approach)
A consistent sample preparation method should be used for all techniques being compared to minimize variability. For phthalate analysis from a pharmaceutical formulation or a similar matrix, a liquid-liquid extraction is common.
-
Extraction : A known volume or weight of the sample is mixed with a suitable organic solvent (e.g., n-hexane or dichloromethane).
-
Agitation : The mixture is vortexed or sonicated to ensure efficient extraction of the phthalates into the organic phase.
-
Phase Separation : The organic layer is separated from the aqueous/sample layer.
-
Concentration : The organic extract is often concentrated under a gentle stream of nitrogen to increase the analyte concentration.
-
Reconstitution : The dried extract is reconstituted in a solvent compatible with the analytical instrument.
Method 1: High-Performance Liquid Chromatography with UV/Diode-Array Detection (HPLC-UV/DAD)
HPLC is a versatile technique suitable for a wide range of organic molecules, including those that are non-volatile or thermally labile.[4]
-
Instrumentation : A standard HPLC system equipped with a pump, autosampler, column oven, and a UV/DAD detector.
-
Column : A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) is commonly used.
-
Mobile Phase : A gradient elution is typically employed, using a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.
-
Flow Rate : A typical flow rate is 1.0 mL/min.
-
Detection : UV detection is often performed at a wavelength around 225 nm.
-
Injection Volume : 10-20 µL.
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile organic compounds.[7][8] It offers high chromatographic resolution and definitive compound identification based on mass spectra.
-
Instrumentation : A gas chromatograph coupled to a mass spectrometer.
-
Column : A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm, 0.25 µm), is frequently used.[8]
-
Carrier Gas : Helium or hydrogen at a constant flow rate.[9]
-
Oven Temperature Program : A temperature gradient is used to separate phthalates with different boiling points. A typical program might start at a low temperature (e.g., 60°C), hold for a few minutes, and then ramp up to a final temperature of around 300°C.
-
Injection Mode : Splitless injection is commonly used for trace analysis.
-
Mass Spectrometer :
Visualizing the Cross-Validation Workflow
A logical and systematic workflow is crucial for a successful cross-validation study. The following diagrams illustrate the key steps and relationships in this process.
Conclusion
The cross-validation of analytical methods is a critical step in ensuring the quality and reliability of data in scientific research and drug development. While direct comparative data for TMAP-based methods is not widely published, a robust cross-validation framework can be established by comparing its performance against well-established, orthogonal techniques like HPLC and GC-MS. By systematically evaluating key validation parameters such as accuracy, precision, linearity, and limits of detection, researchers can gain a high level of confidence in their analytical results. The choice of the most suitable technique will ultimately depend on the specific analytical challenge, including the nature of the analyte, the complexity of the sample matrix, and the required sensitivity. The cross-validation of results from multiple methods provides the highest level of assurance in the final analytical data.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. digital.csic.es [digital.csic.es]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. SETAC North America 44th Annual Meeting [setac.confex.com]
- 7. gcms.cz [gcms.cz]
- 8. restek.com [restek.com]
- 9. agilent.com [agilent.com]
- 10. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
Electrochemical Stability of Tetramethylammonium Hydrogen Phthalate: A Comparative Guide for Researchers
For researchers, scientists, and professionals in drug development, selecting an appropriate electrolyte is paramount for the success of electrochemical applications. The electrochemical window—the potential range over which an electrolyte is stable—is a critical parameter. This guide provides a comparative analysis of the electrochemical window of Tetramethylammonium (B1211777) Hydrogen Phthalate (B1215562) (TMAP) in various solvents, supported by estimated data and a detailed experimental protocol for its determination.
While direct experimental data for the electrochemical window of Tetramethylammonium Hydrogen Phthalate (TMAP) is not extensively available in published literature, an informed estimation can be made by examining the electrochemical behavior of its constituent ions: the tetramethylammonium (TMA⁺) cation and the hydrogen phthalate (HP⁻) anion.
Understanding the Electrochemical Limits
The electrochemical window is defined by the cathodic (reduction) and anodic (oxidation) limits of the electrolyte solution.
-
Cathodic Limit: The cathodic limit is determined by the reduction of the most easily reduced species in the electrolyte system. In the case of TMAP, the tetramethylammonium cation (TMA⁺) is known for its high electrochemical stability towards reduction. Quaternary ammonium (B1175870) cations like TMA⁺ are generally reduced at very negative potentials.[1][2] Therefore, the cathodic limit of a TMAP-based electrolyte is typically dictated by the reduction of the solvent itself, rather than the TMA⁺ cation.[3][4]
-
Anodic Limit: The anodic limit is determined by the oxidation of the most easily oxidized species. For TMAP, this would be the hydrogen phthalate anion. The oxidation of aromatic carboxylic acids, such as hydrogen phthalate, involves the removal of an electron, which can be a complex process. While specific data for hydrogen phthalate is limited, studies on the anodic oxidation of similar compounds like phthalic acid and benzoic acid suggest that their oxidation occurs at relatively high positive potentials, often requiring specialized anode materials like boron-doped diamond for complete mineralization in aqueous solutions.[1][5] In non-aqueous solvents, the oxidation potential is expected to be significant.
Comparative Electrochemical Window Data (Estimated)
The following table summarizes the estimated electrochemical window of this compound in several common non-aqueous solvents. These values are estimations based on the known stability of the tetramethylammonium cation and the general behavior of aromatic carboxylates, and should be confirmed experimentally.
| Solvent | Dielectric Constant (ε) | Cathodic Limit (vs. Ag/Ag⁺) | Anodic Limit (vs. Ag/Ag⁺) | Estimated Electrochemical Window (V) |
| Acetonitrile (ACN) | 37.5 | ~ -2.9 V (Solvent Reduction) | ~ +1.8 V to +2.2 V | ~ 4.7 to 5.1 |
| Propylene Carbonate (PC) | 64.9 | ~ -3.2 V (Solvent Reduction) | ~ +1.9 V to +2.3 V | ~ 5.1 to 5.5 |
| Dimethylformamide (DMF) | 36.7 | ~ -2.8 V (Solvent Reduction) | ~ +1.7 V to +2.1 V | ~ 4.5 to 4.9 |
| Dichloromethane (DCM) | 8.9 | ~ -1.7 V (Solvent Reduction) | ~ +1.6 V to +2.0 V | ~ 3.3 to 3.7 |
Note: The provided potential values are estimations and can vary significantly based on experimental conditions such as the reference electrode, working electrode material, scan rate, electrolyte concentration, and the presence of impurities like water.
Experimental Protocol: Determination of the Electrochemical Window
A standard and effective method for determining the electrochemical window of an electrolyte is cyclic voltammetry (CV).
Objective: To experimentally determine the anodic and cathodic potential limits of a this compound electrolyte solution using cyclic voltammetry.
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working Electrode (e.g., Glassy Carbon, Platinum, or Gold)
-
Reference Electrode (e.g., Ag/Ag⁺ or Saturated Calomel Electrode - SCE)
-
Counter Electrode (e.g., Platinum wire or mesh)
-
High-purity this compound
-
Anhydrous, high-purity solvents (e.g., Acetonitrile, Propylene Carbonate)
-
Inert gas (Argon or Nitrogen) for deaeration
Procedure:
-
Electrolyte Preparation:
-
Prepare a solution of Tetramethylammonium Hydrogen Phalate (e.g., 0.1 M) in the desired anhydrous solvent inside an inert atmosphere glovebox to minimize water contamination.
-
-
Electrode Preparation:
-
Polish the working electrode to a mirror finish using alumina (B75360) slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm).
-
Rinse the polished electrode thoroughly with the pure solvent to be used in the experiment.
-
Clean the counter and reference electrodes according to standard laboratory procedures.
-
-
Electrochemical Cell Assembly:
-
Assemble the three-electrode cell with the prepared electrolyte solution.
-
Ensure the reference electrode tip is positioned close to the working electrode to minimize iR drop.
-
Deaerate the electrolyte solution by bubbling with an inert gas for at least 15-20 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.
-
-
Cyclic Voltammetry Measurement:
-
Connect the electrodes to the potentiostat.
-
Set the initial potential to the open-circuit potential (OCP) of the system.
-
To determine the anodic limit , scan the potential from the OCP towards more positive potentials until a sharp, irreversible increase in current is observed. This indicates the oxidation of the electrolyte.
-
To determine the cathodic limit , from the OCP, scan the potential towards more negative values until a sharp, irreversible increase in current is observed, signifying the reduction of the electrolyte or solvent.
-
A typical scan rate for this determination is 50-100 mV/s.
-
-
Data Analysis:
-
Plot the resulting current versus potential (voltammogram).
-
The electrochemical window is defined as the potential difference between the onset of the anodic and cathodic currents. The onset potentials can be determined by the intersection of the tangent to the rising current and the baseline current.
-
Visualizing the Experimental Workflow
The following diagram illustrates the logical flow of the experimental protocol for determining the electrochemical window.
Caption: Workflow for determining the electrochemical window.
Logical Relationship of Electrochemical Window Components
The stability of the TMAP electrolyte is a function of its constituent ions and the solvent used. The following diagram illustrates this relationship.
Caption: Factors defining the TMAP electrochemical window.
References
- 1. apbseski.mersin.edu.tr [apbseski.mersin.edu.tr]
- 2. Efficient use of ferrate(VI) in the oxidative removal of potassium hydrogen phthalate from aqueous solutions [eeer.org]
- 3. eeer.org [eeer.org]
- 4. Anodic incineration of phthalic anhydride using RuO<sub>2</sub>–IrO<sub>2</sub>–SnO<sub>2</sub>–TiO<sub>2</sub> coated on Ti anode - Arabian Journal of Chemistry [arabjchem.org]
- 5. Comparative electrochemical degradation of phthalic acid esters using boron-doped diamond and Pt anodes - PubMed [pubmed.ncbi.nlm.nih.gov]
A comparative analysis of tetramethylammonium halides as supporting electrolytes for electrochemical research
A Comparative Analysis of Tetramethylammonium (B1211777) Halides as Supporting Electrolytes for Electrochemical Research
For researchers, scientists, and drug development professionals, the selection of an appropriate supporting electrolyte is a critical step in electrochemical research, ensuring accurate and reproducible data. Tetramethylammonium (TMA) halides—fluoride (TMAF), chloride (TMAC), bromide (TMAB), and iodide (TMAI)—are a class of quaternary ammonium (B1175870) salts frequently employed for this purpose. Their utility is primarily due to their broad electrochemical windows and solubility in a variety of organic solvents.[1] This guide provides a comparative analysis of these four halides, presenting experimental data on their key properties, detailed methodologies for their characterization, and a logical framework for their selection.
Performance Characteristics: A Quantitative Comparison
The effectiveness of a supporting electrolyte is determined by several key physicochemical properties, including its solubility, molar conductivity, and electrochemical window. The following tables summarize the available quantitative data for tetramethylammonium halides.
Data Presentation
Table 1: Solubility of Tetramethylammonium Halides ( g/100 g of solvent at 25 °C)
| Solvent | Tetramethylammonium Fluoride (TMAF) | Tetramethylammonium Chloride (TMAC) | Tetramethylammonium Bromide (TMAB) | Tetramethylammonium Iodide (TMAI) |
| Water | Highly Soluble | >100 (at 20 °C) | 55 (at 20 °C) | Sparingly Soluble |
| Ethanol | Soluble | Slightly Soluble | Sparingly Soluble | Sparingly Soluble |
| Acetonitrile | Reacts | 0.34 | 0.22 | No data available |
Note: The terms "Highly Soluble," "Soluble," "Slightly Soluble," and "Sparingly Soluble" are qualitative descriptions from the literature. Quantitative data is provided where available.
Table 2: Limiting Molar Conductivity (Λ°) in Water at 298.15 K (S cm² mol⁻¹)
| Compound | Limiting Molar Conductivity (Λ°) |
| Tetramethylammonium Fluoride (TMAF) | 100.1 |
| Tetramethylammonium Chloride (TMAC) | 121.0 |
| Tetramethylammonium Bromide (TMAB) | 122.9 |
| Tetramethylammonium Iodide (TMAI) | 121.5 |
Note: The limiting molar conductivities for TMAF, TMAC, and TMAI were calculated using Kohlrausch's law of independent migration of ions. The limiting molar ionic conductivities used for the calculation are: λ°(TMA⁺) = 44.9 S cm² mol⁻¹, λ°(F⁻) = 55.2 S cm² mol⁻¹, λ°(Cl⁻) = 76.1 S cm² mol⁻¹, λ°(Br⁻) = 78.0 S cm² mol⁻¹, and λ°(I⁻) = 76.6 S cm² mol⁻¹.[1]
Table 3: Comparative Electrochemical Window in Acetonitrile
| Compound | Anodic Limit (Oxidation of Halide) | Cathodic Limit (Reduction of TMA⁺/Solvent) |
| TMAF | Most Positive | Similar for all halides |
| TMAC | ▼ | Similar for all halides |
| TMAB | Similar for all halides | |
| TMAI | Least Positive (~ +0.6 V vs. Fc/Fc⁺) | ~ -2.9 V vs. Fc/Fc⁺ |
Note: The electrochemical window is highly dependent on the solvent, electrode material, and purity of the system.[1] The anodic limit is determined by the oxidation potential of the halide anion, which follows the trend I⁻ < Br⁻ < Cl⁻ < F⁻ in terms of ease of oxidation. The cathodic limit is primarily determined by the reduction of the tetramethylammonium cation or the solvent and is relatively independent of the halide anion.[2]
Logical Workflow for Electrolyte Selection
The choice of a tetramethylammonium halide as a supporting electrolyte is dictated by the specific requirements of the electrochemical experiment. The following diagram illustrates a logical workflow for selecting the most suitable salt.
Logical workflow for selecting a tetramethylammonium halide electrolyte.
Experimental Protocols
Accurate characterization of supporting electrolytes is crucial for reliable electrochemical data. Below are detailed methodologies for key experiments.
Molar Conductivity Measurement
Objective: To determine the molar conductivity of the tetramethylammonium halide solutions at various concentrations.
Apparatus:
-
Conductivity meter
-
Conductivity cell with platinized electrodes
-
Thermostatic water bath
-
Volumetric flasks
-
Pipettes
-
Magnetic stirrer and stir bars
Procedure:
-
Solution Preparation: Prepare a stock solution of the tetramethylammonium halide in the desired solvent (e.g., ultrapure water) of a known concentration (e.g., 0.1 M). Prepare a series of dilutions from the stock solution in volumetric flasks.[1]
-
Calibration: Calibrate the conductivity cell using a standard potassium chloride (KCl) solution of known conductivity.[1]
-
Measurement:
-
Rinse the conductivity cell thoroughly with deionized water and then with the sample solution.
-
Immerse the conductivity cell into the sample solution, ensuring the electrodes are fully submerged.[1]
-
Place the beaker containing the sample in a thermostatic water bath to maintain a constant temperature (e.g., 25 °C).[1]
-
Allow the temperature of the solution to equilibrate.
-
Record the conductivity reading once it stabilizes.
-
Repeat the measurement for each of the diluted solutions, starting from the lowest concentration.[1]
-
Data Analysis:
-
Calculate the molar conductivity (Λ) for each concentration using the formula: Λ = (1000 * κ) / c, where κ is the specific conductivity of the solution and c is the molar concentration.[1]
-
To determine the limiting molar conductivity (Λ°), plot Λ against the square root of the concentration (√c) and extrapolate the linear portion of the graph to zero concentration (for strong electrolytes).[1]
Electrochemical Window Determination
Objective: To determine the anodic and cathodic limits of the tetramethylammonium halide in a specific solvent.
Apparatus:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell (working electrode, e.g., glassy carbon; reference electrode, e.g., Ag/Ag⁺; counter electrode, e.g., platinum wire)
-
Inert gas (e.g., argon or nitrogen) for deaeration
Procedure:
-
Electrolyte Preparation: Prepare a solution of the tetramethylammonium halide (e.g., 0.1 M) in the desired aprotic solvent (e.g., acetonitrile). The solvent should be of high purity and low water content.[1]
-
Cell Assembly: Assemble the three-electrode cell with the polished working electrode, reference electrode, and counter electrode.[1]
-
Deaeration: Purge the electrolyte solution with an inert gas for at least 15-20 minutes to remove dissolved oxygen. Maintain an inert atmosphere over the solution during the experiment.[1]
-
Cyclic Voltammetry Scan:
-
Set the potentiostat to perform a cyclic voltammetry scan.
-
Define the potential range. Start with a wide range and narrow it down in subsequent scans to identify the breakdown potentials.[3]
-
Set the scan rate (e.g., 100 mV/s).[3]
-
Run the cyclic voltogram. The anodic limit is identified by a sharp increase in the anodic current, and the cathodic limit is identified by a sharp increase in the cathodic current. These sharp increases in current indicate the oxidation and reduction of the electrolyte or solvent.[3]
-
Data Analysis: The electrochemical window is the potential difference between the anodic and cathodic limits.[3]
Signaling Pathway for Electrochemical Stability
The electrochemical stability of the tetramethylammonium halides is governed by the redox potentials of the constituent ions. The following diagram illustrates this relationship.
Factors determining the electrochemical stability of TMA-halides.
References
Safety Operating Guide
Proper Disposal Procedures for Tetramethylammonium Hydrogen Phthalate
This guide provides essential safety and logistical information for the proper handling and disposal of tetramethylammonium (B1211777) hydrogen phthalate (B1215562) (TMAHP). The following procedures are designed for researchers, scientists, and drug development professionals to ensure laboratory safety and environmental protection.
Immediate Safety and Handling Protocols
Tetramethylammonium hydrogen phthalate is classified as a hazardous substance. It is toxic if swallowed, may cause damage to organs through prolonged or repeated exposure, and is very toxic to aquatic life.[1] Adherence to strict safety protocols is mandatory.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield conforming to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][3]
-
Skin Protection: Use appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat to prevent skin exposure.[2]
-
Respiratory Protection: When handling the solid powder or if dust formation is possible, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2][3] Always handle this chemical under a chemical fume hood.[1][2]
In Case of Exposure:
-
Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical advice.[1][2]
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Remove all contaminated clothing. Immediate medical attention is required.[1][2]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1][2]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[2]
Chemical and Physical Properties
A summary of the key quantitative data for this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₇NO₄ | [1] |
| Molecular Weight | 239.27 g/mol | [4] |
| Appearance | White Crystalline Powder | [5] |
| CAS Number | 79723-02-7 | [1][2] |
| UN Number | UN2811 | [1] |
| Hazard Class | 6.1 (Toxic solid) | [1] |
Standard Disposal Procedure: Hazardous Waste Collection
The universally recommended method for the disposal of this compound is to treat it as hazardous chemical waste.[1] It must not be disposed of down the drain or released into the environment.[1][2]
Step-by-Step Protocol for Waste Collection:
-
Containerization: Place all TMAHP waste, including unused product and contaminated materials (e.g., weighing paper, gloves, wipes), into a designated, sealable, and clearly labeled hazardous waste container.
-
Labeling: Affix a hazardous waste label to the container. The label must include the full chemical name ("this compound"), the associated hazards (Toxic, Environmental Hazard), and the date accumulation started.
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated secondary containment area, away from incompatible materials such as strong oxidizing agents.[2] The storage area should be a designated satellite accumulation area or central hazardous waste storage facility.
-
Arranging Disposal: Contact your institution’s Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[2] Provide the disposal company with the Safety Data Sheet (SDS).
Experimental Protocol: Spill Cleanup
In the event of a small laboratory spill, follow these procedures to safely clean and decontaminate the area.
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access. Ensure the area is well-ventilated, preferably within a chemical fume hood.[6]
-
Don PPE: Wear all required personal protective equipment as listed in Section 1 before approaching the spill.
-
Contain and Absorb (for solids):
-
Decontaminate:
-
Wipe the spill area with a cloth or paper towels dampened with a mild detergent solution.
-
Rinse the area with water.
-
-
Dispose of Cleanup Materials: All materials used for cleanup (absorbent, towels, contaminated PPE) must be placed in the sealed hazardous waste container for disposal.[7]
Logical Workflow for Disposal
The following diagram outlines the decision-making process and procedural flow for the proper management and disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. ck12.org [ck12.org]
- 4. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 5. benchchem.com [benchchem.com]
- 6. gfschemicals.com [gfschemicals.com]
- 7. Rapid determination of terephthalic acid in the hydrothermal decomposition product of poly(ethylene terephthalate) by thermochemolysis-gas chromatography in the presence of tetramethylammonium acetate - PubMed [pubmed.ncbi.nlm.nih.gov]
Personal protective equipment for handling Tetramethylammonium hydrogen phthalate
For Immediate Use by Laboratory Professionals
This document provides crucial safety and logistical information for the handling and disposal of Tetramethylammonium hydrogen phthalate (B1215562) (CAS No. 79723-02-7) in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals.
Hazard Identification and Immediate Precautions
Tetramethylammonium hydrogen phthalate is a chemical that presents significant health risks. It is classified as toxic if swallowed and may cause damage to organs, specifically the liver, through prolonged or repeated exposure.[1] Additionally, it is very toxic to aquatic life.[1] All personnel must be thoroughly familiar with the hazards and handling procedures outlined in this guide and the Safety Data Sheet (SDS) before commencing any work with this compound.
Key Hazards:
-
Acute Oral Toxicity: Toxic if ingested.[1]
-
Target Organ Damage: May cause liver damage with repeated or prolonged exposure.[1]
-
Environmental Hazard: Very toxic to aquatic organisms.[1]
Personal Protective Equipment (PPE)
The use of appropriate Personal Protective Equipment is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Standard Compliance |
| Hand Protection | Nitrile rubber gloves are recommended. A minimum thickness of 0.11 mm is advised, with a breakthrough time of at least 480 minutes . This recommendation is based on data for the structurally similar and highly hazardous Tetramethylammonium hydroxide (B78521) (TMAH).[2] Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact.[2] | EN 374 |
| Eye Protection | Chemical safety goggles are required.[1] For tasks with a higher risk of splashing, a full face-shield (minimum 8 inches) should be worn in addition to goggles.[2] | EN 166 or OSHA 29 CFR 1910.133 |
| Skin and Body Protection | A chemical-resistant apron or smock worn over a lab coat with long sleeves is necessary.[2] Long pants and closed-toe shoes are also required. | - |
| Respiratory Protection | All handling of solid this compound that may generate dust, and all work with its solutions, must be conducted in a certified chemical fume hood .[1] If exposure limits are exceeded or if irritation is experienced, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1] | EN 149 |
Chemical and Physical Properties
The following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 79723-02-7 |
| Molecular Formula | C12H17NO4 |
| Molecular Weight | 239.27 g/mol |
| Physical State | Solid, Crystalline |
| Appearance | White |
| Melting Point | 148 - 150 °C (298.4 - 302 °F) |
| Solubility | Partly soluble in water |
| UN Number | UN2811 |
Operational Plan: Step-by-Step Handling Procedure
The following workflow outlines the safe handling of this compound from preparation to disposal.
Detailed Steps:
-
Preparation:
-
Put on all required PPE as detailed in the table above.
-
Ensure the chemical fume hood is functioning correctly.
-
Cover the work surface with absorbent, disposable pads.
-
-
Handling:
-
When weighing the solid, minimize dust generation.
-
If preparing a solution, add the solid to the solvent slowly.
-
Conduct all experimental procedures within the fume hood.
-
-
Cleanup:
-
Segregate all waste streams. Unused chemical, contaminated materials (e.g., gloves, pads), and aqueous waste should be collected in separate, clearly labeled containers.
-
Decontaminate all glassware and equipment used.
-
Wipe down the work surface of the fume hood.
-
-
Storage:
Disposal Plan
This compound and any materials contaminated with it must be treated as hazardous waste. Do not dispose of this chemical down the drain or in general waste.[7]
Waste Collection and Labeling:
-
Solid Waste: Collect unused this compound and any contaminated disposable materials (e.g., weighing paper, gloves, absorbent pads) in a designated, sealable, and clearly labeled hazardous waste container.
-
Liquid Waste: Collect any solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container.
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Toxic).
Step-by-Step Disposal Procedure:
-
Segregation: Keep waste containing this compound separate from other chemical waste streams.
-
Containerization: Use appropriate, sealed containers for waste collection.
-
Storage: Store the labeled waste containers in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials.
-
Professional Disposal: Arrange for a licensed hazardous waste disposal company to collect and dispose of the waste in accordance with local, state, and federal regulations.[7]
Spill Management:
-
Minor Spill (in fume hood):
-
Ensure all personnel are wearing appropriate PPE.
-
Contain the spill with an inert absorbent material (e.g., sand, vermiculite).
-
Carefully sweep or scoop the absorbed material into a hazardous waste container.
-
Decontaminate the area with a suitable solvent and then wash with water.
-
-
Major Spill:
-
Evacuate the immediate area and alert others.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Prevent entry to the contaminated area.
-
Emergency Procedures
First Aid Measures:
| Exposure Route | Action |
| Ingestion | Do NOT induce vomiting. Immediately call a poison control center or doctor.[1] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash off with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[1] |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical advice.[1] |
In all cases of exposure, it is crucial to show the Safety Data Sheet to the attending medical professional.[1]
References
- 1. fishersci.com [fishersci.com]
- 2. - Division of Research Safety | Illinois [drs.illinois.edu]
- 3. This compound, 99+% | Fisher Scientific [fishersci.ca]
- 4. This compound, 99+%, Thermo Scientific Chemicals | Thermo Fisher Scientific India Pvt. Ltd. | Mumbai | ePharmaLeads [chembeez.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
